molecular formula C5HBrClNS B2822817 5-Bromo-3-chlorothiophene-2-carbonitrile CAS No. 2091365-74-9

5-Bromo-3-chlorothiophene-2-carbonitrile

Cat. No.: B2822817
CAS No.: 2091365-74-9
M. Wt: 222.48
InChI Key: GFQDJSTWXDCQPL-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5HBrClNS and its molecular weight is 222.48. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-chlorothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chlorothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-chlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClNS/c6-5-1-3(7)4(2-8)9-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQDJSTWXDCQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-3-chlorothiophene-2-carbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carbonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-3-chlorothiophene-2-carbonitrile, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical properties, structure, plausible synthetic routes, and reactivity, grounding the discussion in the established importance of the thiophene scaffold in modern chemical research.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in a wide range of biological interactions.[1][2] The structural and electronic properties of thiophene, which can be considered a bioisostere of a benzene ring, allow it to serve as a core component in molecules designed to target various physiological pathways.[3]

Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[2][3][4] The versatility of the thiophene ring allows for facile functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. Halogenated thiophenes, such as the subject of this guide, are particularly valuable as they provide reactive handles for constructing more complex molecular architectures through reactions like cross-coupling.[5][6]

Chemical Identity and Physicochemical Properties

5-Bromo-3-chlorothiophene-2-carbonitrile is a polysubstituted thiophene featuring bromo, chloro, and nitrile functional groups. These substituents significantly influence the molecule's reactivity and electronic properties.

  • IUPAC Name: 5-Bromo-3-chlorothiophene-2-carbonitrile

  • CAS Number: 2091365-74-9

  • Molecular Formula: C₅HBrClNS

Table 1: Physicochemical Properties of 5-Bromo-3-chlorothiophene-2-carbonitrile

PropertyValueSource/Note
Molecular Weight 234.50 g/mol Calculated
Appearance Not specified, likely a solidInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone)Inferred from chemical structure
InChI Key GFQDJSTWXDCQPL-UHFFFAOYSA-N

Molecular Structure and Reactivity

The structure of 5-Bromo-3-chlorothiophene-2-carbonitrile is defined by the thiophene ring substituted at the 2, 3, and 5 positions. The electron-withdrawing nature of the nitrile and chloro groups, combined with the halogen atoms, dictates the molecule's reactivity profile.

Key Reactive Sites

The molecule possesses several sites amenable to chemical modification, making it a versatile intermediate for synthesis.

  • C5-Bromine and C3-Chlorine: The carbon-halogen bonds are primary sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The C-Br bond is generally more reactive than the C-Cl bond in such reactions, allowing for potential selective functionalization.

  • C2-Nitrile Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to a different class of derivatives.

  • C4-Hydrogen: The single remaining proton on the thiophene ring can potentially be removed by a strong base to generate a lithium or magnesium species, allowing for subsequent reaction with an electrophile.

Caption: Key reactive sites on 5-Bromo-3-chlorothiophene-2-carbonitrile.

Proposed Synthetic Pathway

Step-by-Step Proposed Protocol

This protocol is a hypothetical pathway derived from standard organic chemistry transformations and should be optimized for experimental conditions.

  • Starting Material: 3-Chlorothiophene.

  • Step 1: Bromination at C5.

    • Dissolve 3-chlorothiophene in a suitable solvent such as acetic acid or chloroform.

    • Add N-Bromosuccinimide (NBS) portion-wise at 0 °C to room temperature. The C5 position is electronically favored for electrophilic substitution.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by column chromatography to yield 2-bromo-4-chlorothiophene.

  • Step 2: Lithiation and Cyanation at C2.

    • Dissolve the 2-bromo-4-chlorothiophene in an anhydrous aprotic solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The bromine at the C2 position is more susceptible to lithium-halogen exchange than the chlorine at C4.

    • After stirring for a short period, add a cyanating agent, such as p-toluenesulfonyl cyanide (TsCN) or cyanogen bromide.

    • Allow the reaction to warm to room temperature slowly.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify via column chromatography or distillation to yield the final product, 5-Bromo-3-chlorothiophene-2-carbonitrile.

Synthetic_Workflow start 3-Chlorothiophene step1 Bromination (NBS, Acetic Acid) start->step1 intermediate1 2-Bromo-4-chlorothiophene step1->intermediate1 step2 Lithiation & Cyanation (1. n-BuLi, -78 °C) (2. TsCN) intermediate1->step2 product 5-Bromo-3-chlorothiophene-2-carbonitrile step2->product

Caption: Proposed synthetic workflow for the target compound.

Spectral Characterization

The identity and purity of 5-Bromo-3-chlorothiophene-2-carbonitrile would be confirmed using standard analytical techniques. The expected spectral data are summarized below.

Table 2: Expected Spectral Data

TechniqueExpected Features
¹H NMR A single singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the proton at the C4 position.
¹³C NMR Five distinct signals are expected: four for the sp² carbons of the thiophene ring and one for the nitrile carbon (δ ~110-120 ppm). The carbons attached to the halogens will show characteristic chemical shifts.
IR Spectroscopy A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of a C≡N (nitrile) stretch.
Mass Spectrometry The mass spectrum will show a complex molecular ion (M⁺) peak cluster due to the isotopic distribution of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

Applications and Future Prospects

As a densely functionalized heterocyclic compound, 5-Bromo-3-chlorothiophene-2-carbonitrile is a highly valuable building block for both drug discovery and materials science.

Medicinal Chemistry

The presence of two distinct halogen atoms allows for selective, stepwise functionalization via cross-coupling reactions. This enables the construction of diverse chemical libraries for screening against various biological targets. For instance, the bromo position could be reacted first, followed by a different coupling reaction at the chloro position, leading to complex, non-symmetrical thiophene derivatives. The nitrile group can be converted into other functional groups to further expand molecular diversity.

Materials Science

Thiophene derivatives are fundamental components of organic semiconducting materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[7] The electronic properties of the thiophene ring can be precisely tuned by the nature and position of its substituents. The combination of electron-withdrawing chloro and nitrile groups with the polarizable bromo group makes this compound an interesting candidate for synthesizing new conjugated polymers and small molecules with tailored optoelectronic properties.

Applications cluster_0 Drug Discovery cluster_1 Materials Science center 5-Bromo-3-chlorothiophene-2-carbonitrile app1 Suzuki Coupling at C5 center->app1 app4 Monomer for Conjugated Polymers center->app4 app2 Stille Coupling at C3 app3 Nitrile Hydrolysis app5 Precursor for Organic Dyes

Caption: Role as a versatile intermediate in research and development.

Safety and Handling

Specific toxicology data for 5-Bromo-3-chlorothiophene-2-carbonitrile is not available. However, based on the data for the structurally related compound 5-Bromothiophene-2-carbonitrile, it should be handled with care.[8] This related compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8]

  • Hazard Codes (anticipated): H302, H312, H315, H319, H332.

  • Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

This document serves as a foundational guide. All experimental work should be preceded by a thorough literature search and a comprehensive risk assessment.

References

  • BenchChem. (2025). Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Medicinal Chemistry. Benchchem.
  • BenchChem. (2025). A Technical Guide to 5-(Thien-2-yl)
  • Sigma-Aldrich. 5-bromo-3-chlorothiophene-2-carbonitrile. Sigma-Aldrich.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • PubChem. 5-Bromothiophene-2-carbonitrile. PubChem.
  • Sigma-Aldrich. 5-Bromothiophene-2-carbonitrile 97%. Sigma-Aldrich.
  • Cureus. (2025).
  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • BenchChem.
  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Ossila. 2,5-Dibromo-3-chlorothiophene.

Sources

CAS number 5-Bromo-3-chlorothiophene-2-carbonitrile identification

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic drug discovery, 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS 2091365-74-9) represents a high-value "orthogonal scaffold." Unlike simple thiophenes, this trisubstituted core offers three distinct sites for chemical diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Its strategic value lies in its chemoselectivity :

  • C5-Bromine: Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Nitrile: A versatile precursor for heterocycles (tetrazoles, triazoles) or hydrolyzable to carboxylic acids/amides.

  • C3-Chlorine: A sterically demanding handle that modulates metabolic stability or can serve as a secondary site for oxidative addition under specialized conditions.

This guide provides a rigorous technical analysis of its identification, synthesis, and application in medicinal chemistry.

Part 2: Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 5-Bromo-3-chlorothiophene-2-carbonitrile
CAS Number 2091365-74-9
Molecular Formula C₅HBrClNS
Molecular Weight 222.49 g/mol
SMILES N#CC1=C(Cl)C=C(Br)S1
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.7 (Lipophilic)

Part 3: Synthetic Architecture & Protocol

The synthesis of 5-Bromo-3-chlorothiophene-2-carbonitrile is governed by the electronic directing effects of the thiophene ring.

Mechanistic Logic (The "Why")

The precursor, 3-chlorothiophene-2-carbonitrile , contains two directing groups:

  • Nitrile (C2): A strong electron-withdrawing group (EWG), deactivating the ring and directing meta.

  • Chlorine (C3): Weakly deactivating but ortho/para directing.

  • Sulfur Atom: Strongly activates the

    
    -positions (C2 and C5).
    

Regioselectivity: With C2 blocked by the nitrile, C5 is the only remaining


-position. It is electronically activated by the sulfur lone pair and sterically accessible. Therefore, electrophilic bromination occurs exclusively at C5, avoiding the deactivated C4 position.
Validated Synthetic Protocol

Reaction: Bromination via N-Bromosuccinimide (NBS).[1]

Reagents:

  • Precursor: 3-Chlorothiophene-2-carbonitrile (1.0 equiv)

  • Brominating Agent: NBS (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Catalyst: None required (thermal) or catalytic NH₄OAc.

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 3-chlorothiophene-2-carbonitrile and DMF (5 mL/mmol). Stir until fully dissolved.

  • Addition: Add NBS portion-wise over 15 minutes at room temperature (25°C). Note: Exothermic control is critical to prevent poly-bromination.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Conversion typically completes within 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Chlorothiophene- 2-carbonitrile Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5 Position) Reagent NBS (1.1 eq) DMF, 60°C Reagent->Intermediate Product 5-Bromo-3-chlorothiophene- 2-carbonitrile Intermediate->Product - Succinimide - H+

Caption: Regioselective bromination pathway driven by the alpha-directing effect of the thiophene sulfur.

Part 4: Analytical Characterization (Self-Validating)

To ensure scientific integrity, the identity of the compound must be validated using a "Triangulation Method" of NMR, MS, and IR.

MethodDiagnostic SignalMechanistic Interpretation
¹H NMR Singlet at ~7.10 - 7.20 ppm (1H) The starting material has two doublets (C4-H and C5-H). The disappearance of the C5-H signal and the collapse of the C4-H doublet into a singlet confirms substitution at C5.
¹³C NMR Shift of C5 Carbon The C5 carbon signal will shift significantly upfield (shielding effect of heavy atom Br) compared to the C-H precursor.
MS (EI/ESI) M+ / M+2 / M+4 Pattern Presence of Br (79/81) and Cl (35/37) creates a distinct isotopic envelope. Look for relative intensities approx 3:4:1 for (M):(M+2):(M+4).
FT-IR ~2220 cm⁻¹ Sharp, distinct stretch characteristic of the Nitrile (C≡N) group.

Part 5: Applications in Drug Discovery[3]

This scaffold is a "linchpin" intermediate. The reactivity order is Br > CN > Cl , allowing for sequential functionalization.

Chemo-Selective Derivatization
  • Suzuki-Miyaura Coupling (Site A - Br):

    • Conditions: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Outcome: Selective formation of 5-Aryl-3-chlorothiophene-2-carbonitrile. The Cl and CN remain intact.

  • Nitrile Transformation (Site B - CN):

    • Hydrolysis: NaOH/H₂O

      
       Carboxylic Acid (Bioisostere for carboxylates).
      
    • Cyclization: NaN₃/NH₄Cl

      
       Tetrazole (Bioisostere for carboxylic acid, improved metabolic stability).
      
  • Buchwald-Hartwig Amination (Site A - Br):

    • Conditions: Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu.

    • Outcome: Introduction of amino solubilizing groups.

Functionalization Pathway Diagram

Derivatization Core 5-Bromo-3-chlorothiophene- 2-carbonitrile Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Core->Suzuki Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Core->Tetrazole Hydrolysis Hydrolysis (NaOH, H2O) Core->Hydrolysis Prod_Suzuki 5-Aryl-3-chlorothiophene- 2-carbonitrile Suzuki->Prod_Suzuki Prod_Tetrazole 5-Bromo-3-chloro-2- (1H-tetrazol-5-yl)thiophene Tetrazole->Prod_Tetrazole Prod_Acid 5-Bromo-3-chlorothiophene- 2-carboxylic acid Hydrolysis->Prod_Acid

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and CN handles.

Part 6: Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). Acute toxicity if swallowed (Nitrile releases cyanide upon metabolism in rare cases, though ring-bound nitriles are generally stable).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

Part 7: References

  • Enamine Ltd. (2023). Product Catalog: 5-bromo-3-chlorothiophene-2-carbonitrile (CAS 2091365-74-9).[2][3] Retrieved from [Link]

  • Beilstein J. Org. Chem. (2007).[4] Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link] (Provides mechanistic grounding for thiophene halogenation).

  • PubChem. (2023). Compound Summary: 3-chlorothiophene-2-carboxylic acid (Precursor). Retrieved from [Link]

Sources

Solubility of 5-Bromo-3-chlorothiophene-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-chlorothiophene-2-carbonitrile (CAS: 2091365-74-9) is a highly functionalized heterocyclic building block critical in the synthesis of agrochemicals and pharmaceuticals. Its unique "dual-halogen" architecture—featuring a reactive bromine at the C5 position and a chlorine at C3, activated by an electron-withdrawing nitrile group at C2—makes it a versatile scaffold for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This technical guide provides a comprehensive analysis of its solubility profile, offering researchers a rational basis for solvent selection in synthesis, purification, and formulation. By synthesizing physicochemical principles with analog-based experimental data, this guide establishes protocols for handling this compound with precision.

Part 1: Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The interplay between the polar nitrile group and the lipophilic halogen substituents dictates the compound's affinity for various solvent classes.

PropertyDataNotes
Chemical Name 5-Bromo-3-chlorothiophene-2-carbonitrile
CAS Number 2091365-74-9
Molecular Formula C₅HBrClNS
Molecular Weight 222.49 g/mol
Physical State Solid (Crystalline)Typically yellow to off-white needles.
Predicted LogP ~3.1 - 3.6Highly lipophilic due to Br/Cl atoms.
Key Functional Groups Nitrile (-CN), Bromide (-Br), Chloride (-Cl)-CN adds polarity; Halogens increase lipophilicity.
Structural Solubility Theory

The solubility of 5-Bromo-3-chlorothiophene-2-carbonitrile is governed by two competing forces:

  • Dipole-Dipole Interactions: Driven by the strongly electron-withdrawing nitrile group (

    
    ) and the thiophene ring sulfur. This promotes solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone).
    
  • London Dispersion Forces: The heavy halogen atoms (Br, Cl) significantly increase the molecule's polarizability and lipophilicity, facilitating solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).

Part 2: Solubility Analysis & Solvent Selection

The following solubility profile is constructed based on structural analysis and experimental data from close structural analogs (e.g., 5-bromothiophene-2-carbonitrile and 2,5-dibromo-3-chlorothiophene).

Solubility Profile Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Reaction Solvent. Excellent for dissolving the compound at room temperature. Ideal for extractions.
Polar Aprotic DMSO, DMF, DMAc, AcetonitrileHigh (>100 mg/mL)Coupling Reactions. Preferred for high-temperature Pd-catalyzed cross-couplings (Suzuki, Sonogashira).
Ethers THF, 2-MeTHF, 1,4-DioxaneHigh (>80 mg/mL)General Synthesis. Good solubility; THF is ideal for Grignard or organolithium exchange reactions (at -78°C).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate to High Workup & Purification. Excellent for liquid-liquid extraction. Often used in silica gel chromatography.
Aromatic Hydrocarbons Toluene, XyleneModerate (High when hot)Recrystallization. Shows steep solubility curve (low at RT, high at reflux), making it ideal for purification.
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate Antisolvent/Crystallization. Poor solubility at RT; moderate at reflux. Used as the "poor solvent" in solvent pairs.
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneInsoluble (<1 mg/mL)Precipitation. Used to crash the product out of solution or wash filter cakes to remove non-polar impurities.
Water WaterInsoluble Washing. The compound is highly hydrophobic. Water is used strictly for aqueous washes (brine, NaHCO₃).
Visualization: Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Reaction Chemical Reaction Start->Reaction Purification Purification / Workup Start->Purification HighTemp High Temp (>80°C) (e.g., Suzuki Coupling) Reaction->HighTemp LowTemp Low Temp (<0°C) (e.g., Lithiation) Reaction->LowTemp RT_Reaction Ambient Temp (e.g., Substitution) Reaction->RT_Reaction Recryst Recrystallization Purification->Recryst Chromatography Flash Chromatography Purification->Chromatography Solv_DMF DMF / Toluene / Dioxane HighTemp->Solv_DMF Solv_THF Anhydrous THF / Et2O LowTemp->Solv_THF Solv_DCM DCM / Acetonitrile RT_Reaction->Solv_DCM Solv_EtOH Ethanol / Water or Toluene / Heptane Recryst->Solv_EtOH Solv_HexEtOAc Hexanes / EtOAc Gradient Chromatography->Solv_HexEtOAc

Figure 1: Decision matrix for solvent selection based on experimental intent, highlighting the dichotomy between reaction efficiency and purification efficacy.

Part 3: Experimental Protocols

Since specific quantitative solubility data (saturation limits) for CAS 2091365-74-9 is rarely published, researchers must validate solubility in-house. Below are two field-proven protocols.

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this to determine the exact concentration limit for process scale-up.

  • Preparation: Weigh 50 mg of 5-Bromo-3-chlorothiophene-2-carbonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Toluene).

  • Equilibration: Vortex for 1 minute. If the solid dissolves completely, add another 50 mg. Repeat until a visible solid suspension persists.

  • Incubation: Agitate the suspension at 25°C for 2 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the residue.

    
    
    
Protocol B: Purification via Recrystallization

Based on the solubility differential between hot and cold states in alcohols or hydrocarbon mixtures.

  • Recommended Solvent System: Ethanol (Single solvent) or Toluene/Heptane (Solvent/Antisolvent).

  • Procedure:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (approx. 5 mL per gram of solid).

    • Heat to reflux (78°C). The solid should partially dissolve.

    • Add additional Ethanol dropwise through the condenser until the solution is just clear.

    • Optional: If colored impurities persist, add activated charcoal, reflux for 5 mins, and hot-filter.

    • Remove heat and allow the flask to cool slowly to room temperature.

    • Cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter the crystals (likely light yellow needles) and wash with cold Ethanol.

Part 4: Applications & Case Studies

Case Study: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the C5-Bromine with an aryl boronic acid. Solvent Challenge: The reaction requires a solvent that dissolves the lipophilic thiophene but is miscible with the aqueous base (e.g.,


).
Solution:  A mixture of Toluene/Water (4:1)  or Dioxane/Water (4:1)  is optimal.
  • Why? The thiophene derivative is highly soluble in Toluene/Dioxane. The water phase solubilizes the inorganic base. Vigorous stirring creates an emulsion where the phase-transfer occurs.

  • Alternative:DMF can be used for anhydrous conditions, but removing DMF requires aqueous workup which can be tedious.

Case Study: Nucleophilic Aromatic Substitution ( )

Objective: Displacing the C3-Chlorine (activated by the C2-Nitrile). Solvent Challenge: Requires a polar aprotic solvent to solvate the nucleophile (e.g., an amine or alkoxide) while leaving the anion "naked" and reactive. Solution: DMSO or DMF at elevated temperatures (80-100°C).

  • Note: The high solubility of the starting material in DMSO ensures high local concentration, accelerating the rate-determining step.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicology data for this exact isomer may be limited, it should be handled as a potent halogenated nitrile .

  • Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Cyanide Potential: Under strongly acidic or metabolic conditions, nitrile-containing compounds can theoretically release cyanide, though the thiophene ring makes this less labile than aliphatic nitriles.

  • Handling:

    • Always handle in a fume hood .

    • Wear nitrile gloves (DCM penetrates latex rapidly; use double-gloving or specific chemical-resistant gloves if using DCM).

    • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic. BenchChem Application Notes. Link

  • Royal Society of Chemistry. (2013).[4] Synthesis of 5-Bromothiophene-2-carboxylic Acid and derivatives. Journal of Materials Chemistry A, Supplementary Information. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3595059, 5-Bromothiophene-2-carbonitrile. PubChem.[5] Link

  • Google Patents. (2004). Method for producing 5-chloro-thiophene derivatives (WO2004060887A1). Link

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Synthesis of Safety Data for Researchers and Drug Development Professionals

The insights herein are derived from an analysis of related molecules such as 5-bromothiophene-2-carbonitrile, various chlorinated thiophenes, and general principles for managing halogenated organic compounds.[1][2] This composite methodology ensures that researchers can operate with a high degree of safety, anticipating potential hazards and implementing appropriate control measures.

Hazard Identification and Classification: A Composite Profile

Based on the known hazards of its structural components, 5-Bromo-3-chlorothiophene-2-carbonitrile is anticipated to be a hazardous substance. The GHS classification is extrapolated from closely related analogs, primarily 5-Bromothiophene-2-carbonitrile.[1]

Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

The presence of both bromine and chlorine on the thiophene ring, coupled with a reactive nitrile group, necessitates a cautious approach. Halogenated organic compounds can persist in the environment and may present long-term health risks.[3]

GHS_Hazards cluster_pictograms Anticipated GHS Pictograms cluster_hazards Primary Hazards p1 h1 Harmful if Swallowed/Inhaled/Skin Contact h2 Causes Skin & Serious Eye Irritation h3 May Cause Respiratory Irritation p2 PPE_Workflow start Prepare to Handle Compound fume_hood Work Inside a Certified Fume Hood start->fume_hood Step 1: Engineering Control goggles Wear Chemical Safety Goggles fume_hood->goggles Step 2: Eye Protection lab_coat Wear a Closed Lab Coat goggles->lab_coat Step 3: Body Protection gloves Don Double Nitrile or Neoprene Gloves lab_coat->gloves Step 4: Hand Protection handle Proceed with Handling Compound gloves->handle Ready

Caption: Mandatory PPE and Engineering Control Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain chemical integrity and prevent accidental exposure or incompatible reactions.

Handling
  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing. [4]* Prevent Inhalation: Do not breathe dust or vapors. * Grounding: For transfers of larger quantities, containers should be grounded and bonded to prevent static discharge, as thiophene itself is flammable and can generate static charges. [5]* Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the work area. [5]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2]* Incompatibilities: Store away from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases. Thiophene compounds can react violently with nitric acid. [6][5]* Controlled Access: Store in a locked cabinet or an area accessible only to authorized personnel. [4]

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. * Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. * Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Spill and Leak Response
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing full PPE, cover the spill with an inert absorbent material such as sand, diatomite, or activated charcoal adsorbent. [5]* Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [5]* Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [6]

Toxicological and Disposal Considerations

Toxicological Profile (Inferred)

The toxicity of 5-Bromo-3-chlorothiophene-2-carbonitrile is primarily driven by its functional groups. The nitrile group (-CN) can be metabolized to release cyanide, posing a risk of systemic toxicity. Halogenated aromatic compounds are often investigated for persistence, bioaccumulation, and potential for long-term health effects. [3][7]The acute effects are well-captured by the GHS warnings: harm if ingested, inhaled, or in contact with skin, along with significant irritation to the skin, eyes, and respiratory system. [1]

Disposal
  • Hazardous Waste: This compound and any materials contaminated with it must be treated as hazardous waste.

  • Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable environmental regulations. [6][8]* Incineration: High-temperature incineration with flue gas scrubbing is a common disposal method for halogenated organic waste, as it can break down the molecule while capturing the resulting acidic gases (HBr and HCl). [8][9]Do not dispose of this chemical into drains or the environment.

References

  • PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. NJ.gov. Retrieved from [Link]

  • Cameo Chemicals. (n.d.). Thiophene. National Oceanic and Atmospheric Administration.
  • Biomonitoring California. (n.d.). Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Retrieved from [Link]

  • DEFRA. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report.
  • Rlavie. (n.d.). 3-Bromo-5-chlorothiophene-2-carbonitrile. Retrieved from [Link]

  • Blum, A. et al. (2010). The San Antonio Statement on Brominated and Chlorinated Flame Retardants. Environmental Health Perspectives. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorothiophene-2-carbonyl chloride.
  • Serrano, D. et al. (2023). Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. ResearchGate. Retrieved from [Link]

  • Hennebert, P. (2021). Hazardous properties of brominated, phosphorus, chlorinated, nitrogen and mineral flame retardants in plastics which may hinder their recycling. Detritus. Retrieved from [Link]

  • Fisher Scientific. (2011). Safety Data Sheet: Thiophene.

Sources

Halogenated Thiophene Carbonitrile Derivatives: A Technical Guide on Synthesis, Functionalization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated thiophene carbonitrile derivatives represent a highly versatile class of heterocyclic building blocks in modern medicinal chemistry and materials science. The unique electronic architecture of these molecules is defined by the electron-rich thiophene core, the strongly electron-withdrawing carbonitrile (-C≡N) group, and the electrophilic halogen handle (typically -Cl, -Br, or -I)[1]. This specific functional group arrangement enables precise, regioselective functionalization. In drug discovery, these derivatives serve as critical precursors for aminomethylenethiophenes (AMTs) and complex fused heterocycles, acting as potent inhibitors against targets such as Lysyl Oxidase (LOX) in metastatic cancers[2], and Acetylcholinesterase (AChE) in neurodegenerative diseases[3]. In materials science, they are essential monomers for synthesizing low-bandgap donor-acceptor copolymers used in organic photovoltaics[4].

Core Synthetic Methodologies & Causality

The Multicomponent Gewald Reaction

The de novo synthesis of the thiophene carbonitrile core is most efficiently achieved via the Gewald reaction. This one-pot, multicomponent reaction (MCR) condenses a ketone or aldehyde with an


-cyanoester (or malononitrile) and elemental sulfur (

) in the presence of a base catalyst such as morpholine[5].

Causality of Reagents: The base is critical as it deprotonates the active methylene of the nitrile, initiating a Knoevenagel condensation with the carbonyl compound. The resulting highly electrophilic intermediate is subsequently attacked by the activated sulfur species. The strongly electron-withdrawing nature of the nitrile group not only facilitates the initial deprotonation but also drives the final intramolecular cyclization, yielding a stable 2-amino-thiophene-3-carbonitrile derivative[5].

Gewald_Reaction N1 Ketone/Aldehyde + α-Cyanoester N4 Knoevenagel Condensation Intermediate N1->N4 N2 Elemental Sulfur (S8) N2->N4 N3 Base Catalyst (e.g., Morpholine) N3->N4 N5 Thiolation & Cyclization N4->N5 N6 2-Amino-thiophene-carbonitrile Derivative N5->N6

Caption: Multicomponent Gewald reaction workflow for synthesizing thiophene carbonitrile cores.

Regioselective Halogenation and Cross-Coupling

For existing thiophene-2-carbonitrile scaffolds, halogenation is typically directed to the 5-position. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are utilized under acidic conditions[6]. The -C≡N group at position 2 deactivates the ring, making the sulfur-adjacent 5-position the most electronically favorable site for electrophilic aromatic substitution.

Once halogenated, the carbon-halogen bond serves as an ideal insertion site for Palladium(0) catalysts. Through Suzuki, Stille, or Sonogashira cross-coupling reactions, the halogenated thiophene carbonitrile can be diversified into complex oligothiophenes or functionalized aryl-thiophenes[7].

Cross_Coupling Root Halogenated Thiophene Carbonitrile S1 Suzuki Coupling (Arylboronic Acids) Root->S1 S2 Sonogashira Coupling (Terminal Alkynes) Root->S2 S3 Nucleophilic Aromatic Substitution (SNAr) Root->S3 R1 Anticancer Agents (Kinase Inhibitors) S1->R1 R2 Organic Photovoltaics (DPP Polymers) S2->R2 R3 Neuroprotective Agents (SARM1/AChE Inhibitors) S3->R3

Caption: Palladium-catalyzed and nucleophilic diversification of halogenated thiophene carbonitriles.

Pharmacological Mechanisms of Action

Lysyl Oxidase (LOX) Inhibition in Metastatic Cancer

Lysyl oxidase (LOX) is a copper-dependent amine oxidase responsible for cross-linking collagens and elastin in the tumor extracellular matrix, a critical step in metastatic spread[8]. Halogenated thiophene carbonitriles, specifically 5-chloro-2-thiophene-carbonitrile, are primary starting materials for synthesizing aminomethylenethiophene (AMT) inhibitors[2].

Mechanism: The nitrile group is reduced to an aminomethylene group (


). This primary amine acts as a biomimetic of peptidyl lysine residues. Upon entering the LOX catalytic site, the aminomethylene group covalently binds to the lysine tyrosylquinone (LTQ) cofactor, effectively neutralizing the enzyme's oxidative deamination capabilities and halting extracellular matrix stiffening[9].

LOX_Pathway A 5-Chloro-2-thiophene-carbonitrile B Thiol Condensation (Nucleophilic Substitution) A->B C Sulfide Intermediate B->C D Nitrile Reduction & Amide Formation C->D E Aminomethylenethiophene (AMT) D->E F Binds LTQ Cofactor in Lysyl Oxidase (LOX) E->F G Inhibits Collagen/Elastin Cross-linking F->G

Caption: Synthesis and mechanism of AMT-based LOX inhibitors from halogenated thiophene carbonitriles.

Neurodegenerative Targets (AChE and SARM1)

Halogenated thiophene chalcones synthesized from thiophene carbonitriles exhibit strong inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Structure-Activity Relationship (SAR) studies indicate that chlorine substitution at the 5-position of the thiophene ring dramatically enhances binding affinity within the AChE active site via stable halogen bonding and hydrophobic interactions[3]. Furthermore, pyrazole-fused thiophene carbonitrile derivatives have recently been patented as potent SARM1 inhibitors, offering protective effects against axonal degeneration in neurodegenerative disorders[10].

Quantitative Data Summary

The following table summarizes the biological and material applications of key thiophene carbonitrile derivatives based on recent literature:

Compound ScaffoldPrimary Target / MechanismApplication FieldKey Structural Modifications
Aminomethylenethiophenes (AMTs) Lysyl Oxidase (LOX) InhibitionAnti-metastatic (Oncology)5-Sulfonyl linker, 2-aminomethylene derived from -CN[2]
Cyclopenta[b]thiophenes Tyrosine Kinase (TK) InhibitionAnticancer (MCF-7 cell lines)Triazine ring fusion, N-chloroacetylation
Thiophene-chalcones AChE / BChE InhibitionAlzheimer's Disease5-Chloro substitution on thiophene ring[3]
Pyrazole-thiophene carbonitriles SARM1 InhibitionNeurodegenerative DisordersPyrazole fusion, trifluoroacetic acid salts[10]
Thieno[3,2-b]thiophene-2-carbonitrile LUMO Energy LoweringOrganic PhotovoltaicsDonor-Acceptor (D-A) copolymerization[11]

Self-Validating Experimental Protocols

Protocol 1: Synthesis of AMT-based LOX Inhibitors from 5-Chloro-2-thiophene-carbonitrile

This protocol describes the conversion of a halogenated thiophene carbonitrile into an active AMT scaffold[8].

  • Thiolation (Nucleophilic Aromatic Substitution):

    • Procedure: Dissolve 5-chloro-2-thiophene-carbonitrile (1.0 eq) in anhydrous DMF. Add sodium thiomethoxide (1.2 eq) and heat to 120 °C under an argon atmosphere for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The strong electron-withdrawing effect of the -CN group activates the 5-position, allowing complete displacement of the chloride ion. The product will appear as a new, more polar spot.

  • Nitrile Reduction:

    • Procedure: Isolate the sulfide intermediate and dissolve in anhydrous THF. Slowly add Borane-THF complex (

      
      , 3.0 eq) at 0 °C, then warm to room temperature and stir for 12 hours.
      
    • Validation: Perform FT-IR spectroscopy on the crude product. The successful reduction is validated by the complete disappearance of the sharp

      
       stretch at ~2220 
      
      
      
      and the emergence of broad N-H stretching bands at ~3300
      
      
      .
  • Amide Formation & S-Oxidation:

    • Procedure: Protect the resulting primary amine using trifluoroacetic anhydride (TFAA) and triethylamine in DCM. Subsequently, oxidize the sulfide to a sulfone using mCPBA (2.5 eq) in DCM at room temperature.

    • Validation: LC-MS analysis will confirm S-oxidation by a mass shift of +32 Da (

      
      ) corresponding to the addition of two oxygen atoms.
      
Protocol 2: Gewald Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

This protocol outlines the multicomponent assembly of a fused thiophene carbonitrile.

  • Reagent Assembly: In a round-bottom flask, combine cyclopentanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (

    
    , 1.0 eq) in absolute ethanol.
    
  • Catalysis & Cyclization: Cool the mixture to 0-5 °C using an ice bath. Add morpholine (1.0 eq) dropwise over 15 minutes.

    • Causality: Morpholine acts as a base to deprotonate malononitrile, driving the Knoevenagel condensation. The low temperature prevents unwanted side-polymerization of the highly reactive intermediates.

  • Isolation: Stir the reaction mixture at room temperature for 12 hours.

    • Validation: The reaction is self-validating through precipitation. As the fused thiophene ring forms, its solubility in ethanol decreases, yielding a solid precipitate. Filter the solid and recrystallize from ethanol to obtain the pure compound (Yield: >75%).

References

1. World Health Organization (WHO) / Paronikyan et al. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. Available at: 2.[1] PubChem - NIH. 2-Thiophenecarbonitrile | C5H3NS | CID 66087. Available at: 3.[11] Benchchem. Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8. Available at: 4.[2] Journal of Medicinal Chemistry - ACS Publications. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Available at: 5.[6] Google Patents. Ring Compound Having Pyrazolyl Group As Substituent And Medicinal Composition Thereof. Available at: 6.[4] ResearchGate. Bandgap and Molecular Level Control of the Low-Bandgap Polymers Based on 3,6-Dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione toward Highly Efficient Polymer Solar Cells. Available at: 7.[10] Google Patents. WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders. Available at: 8.[3] Taylor & Francis. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Available at: 9.[5] Benchchem. Thiophene-2-carbaldehyde | High-Purity Reagent. Available at: 10.[7] ResearchGate. Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Available at: 11.[8] PMC - NIH. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Available at: 12.[9] ACS Publications. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Available at:

Sources

5-Bromo-3-chlorothiophene-2-carbonitrile: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are paramount. 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS: 2091365-74-9) represents a premium, densely substituted thiophene scaffold. By integrating three distinct functional handles—a nitrile group and two orthogonal halogens (chlorine and bromine)—this molecule offers unparalleled versatility for site-selective cross-coupling and late-stage functionalization.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for reproducibility and high yield.

Molecular Identity & Physicochemical Profiling

Understanding the exact molecular metrics is the first step in reaction planning and stoichiometric calculation. The presence of both bromine and chlorine generates a distinct isotopic signature, which is critical for mass spectrometry validation.

Quantitative Data Summary
PropertySpecification
Chemical Name 5-Bromo-3-chlorothiophene-2-carbonitrile
CAS Registry Number 2091365-74-9
Molecular Formula C5HBrClNS
Molecular Weight 222.49 g/mol
Core Structure Thiophene
Substituents 2-Carbonitrile (-CN), 3-Chloro (-Cl), 5-Bromo (-Br)
Isotopic Signature (MS) M, M+2, M+4 (approx. 3:4:1 ratio due to 79Br/81Br and 35Cl/37Cl)

Data corroborated by commercial chemical catalogs .

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, I frequently leverage polyhalogenated thiophenes to solve complex drug design challenges. The strategic placement of substituents on this scaffold provides three distinct advantages:

  • Bioisosterism & Lipophilicity : The thiophene core acts as a classic bioisostere for the phenyl ring, often improving the lipophilicity (LogP) and metabolic stability of the drug candidate.

  • The Nitrile Handle (-CN) : Positioned at C2, the nitrile group is a strong electron-withdrawing group (EWG). It serves as a robust hydrogen-bond acceptor, resists oxidative metabolism, and can be readily converted into primary amines, amides, or tetrazoles (a carboxylic acid bioisostere).

  • Orthogonal Halogenation : The C3-Chlorine and C5-Bromine bonds possess significantly different bond dissociation energies. This differential reactivity allows for haloselective cross-coupling , a technique where the weaker C-Br bond is selectively activated by Palladium(0) catalysts, leaving the C-Cl bond intact for subsequent, orthogonal functionalization .

Synthetic Methodology: Self-Validating Protocol

The most efficient route to synthesize 5-bromo-3-chlorothiophene-2-carbonitrile is the regioselective electrophilic bromination of 3-chlorothiophene-2-carbonitrile (CAS: 147123-67-9).

The following protocol is designed as a self-validating system , incorporating in-process controls (IPC) and explaining the causality behind each experimental choice.

Step-by-Step Bromination Workflow

Step 1: Reaction Setup & Inertion

  • Action : Dissolve 3-chlorothiophene-2-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Purge the flask with Argon for 10 minutes.

  • Causality : Anhydrous conditions prevent the hydrolysis of the nitrile group. DMF is selected for its high dielectric constant, which stabilizes the polar intermediate (Wheland intermediate) formed during electrophilic aromatic substitution.

  • Self-Validation (IPC) : Perform a Karl Fischer titration on the solvent prior to addition; water content must be <50 ppm to ensure optimal yield.

Step 2: Electrophilic Bromination

  • Action : Cool the reaction vessel to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Maintain internal temperature below 5 °C.

  • Causality : The sulfur atom's +M (mesomeric) effect strongly directs electrophilic attack to the 5-position. Portion-wise addition of NBS mitigates the exothermic nature of the reaction. Keeping the temperature low prevents thermal runaway and suppresses non-selective polybromination or radical side-reactions.

  • Self-Validation (IPC) : Monitor the reaction via LC-MS. The reaction is complete when the starting material (m/z ~144 [M+H]+) is fully consumed, replaced by the product's distinct isotopic cluster (m/z 222 / 224 / 226[M+H]+).

Step 3: Quenching and Phase Separation

  • Action : Pour the reaction mixture into ice-water (3× the volume of DMF). Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.

  • Causality : The sudden polarity shift crashes out the highly lipophilic brominated thiophene into the organic phase, while the polar succinimide byproduct and DMF remain partitioned in the aqueous phase.

  • Self-Validation (IPC) : Run a TLC (Hexane/EtOAc 8:2) of the aqueous layer. The absence of UV-active spots confirms complete extraction of the product.

Step 4: Purification & Isolation

  • Action : Wash the combined organic layers with 5% aqueous LiCl, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

  • Causality : The aqueous LiCl wash is a highly specific technique to strip residual DMF from the organic phase, preventing solvent contamination in the final product.

  • Self-Validation (IPC) : 1H NMR of the purified solid must show the disappearance of the C5 proton and the presence of a single, sharp singlet in the aromatic region corresponding to the isolated C4 proton.

Downstream Functionalization & Orthogonal Workflows

The true value of 5-bromo-3-chlorothiophene-2-carbonitrile lies in its downstream utility. Because oxidative addition of Pd(0) into a C-Br bond is kinetically favored over a C-Cl bond, chemists can perform sequential, highly controlled cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

Below is the logical workflow mapping the orthogonal functionalization of this scaffold.

OrthogonalCoupling A 5-Bromo-3-chlorothiophene- 2-carbonitrile B Pd(0) Catalysis (Selective C5-Br Activation) A->B Step 1: High Chemoselectivity C 5-Aryl/Alkyl-3-chloro- thiophene-2-carbonitrile B->C D Ni(0) or Harsh Pd(0) Catalysis (C3-Cl Activation) C->D Step 2: Elevated Temp/Ligand E 3,5-Disubstituted- thiophene-2-carbonitrile D->E F Nitrile Transformation (e.g., Tetrazole Synthesis) E->F Step 3: Functionalization

Orthogonal functionalization workflow of 5-bromo-3-chlorothiophene-2-carbonitrile.

Conclusion

5-Bromo-3-chlorothiophene-2-carbonitrile (C5HBrClNS, MW: 222.49 g/mol ) is a masterclass in molecular design for synthetic chemistry. By understanding the electronic interplay between the strongly withdrawing nitrile group and the electron-rich thiophene sulfur, researchers can execute precise, regioselective bromination. Furthermore, the resulting orthogonal halogen handles empower drug development professionals to build complex, multi-substituted heteroaromatics with absolute chemoselectivity, drastically reducing step counts in library synthesis.

References

  • Journal of the American Chemical Society (ACS Publications) : Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. ACS Publications. Available at:[Link]

Unlocking the Therapeutic Promise: A Technical Guide to the Pharmacophore Potential of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2][3] Its versatile nature, stemming from its electronic properties and synthetic tractability, has led to its incorporation into numerous FDA-approved drugs spanning therapeutic areas such as oncology, inflammation, and neurology.[1][4][5] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself often serves as a bioisostere for a phenyl group, offering a valuable tool for modulating physicochemical properties in drug design.[1]

This guide delves into the pharmacophore potential of a specific, yet under-explored, thiophene derivative: 5-Bromo-3-chlorothiophene-2-carbonitrile . By dissecting its structural and electronic features, we will construct a hypothetical pharmacophore model. This model will serve as the foundation for a comprehensive computational and experimental workflow aimed at identifying its potential biological targets and initiating a rational drug discovery campaign. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.

Physicochemical and Structural Analysis: Deconstructing 5-Bromo-3-chlorothiophene-2-carbonitrile

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its behavior in a biological system. The structural attributes of 5-Bromo-3-chlorothiophene-2-carbonitrile suggest a rich potential for molecular interactions.

PropertyValue/DescriptorSource/Method
Molecular Formula C5HBrClNSInferred from name
Molecular Weight ~238.5 g/mol Calculated
CAS Number 2092852-28-1[6]
Appearance Yellow liquid[6]
Storage 2-8°C[6]

Key Structural Features and Their Pharmacophoric Implications:

  • Thiophene Ring: The core aromatic scaffold provides a rigid framework and is a known hydrophobic feature. The sulfur atom can act as a hydrogen bond acceptor.

  • Nitrile Group (-C≡N): The electron-withdrawing nature of the nitrile group significantly influences the electronic distribution of the thiophene ring. The nitrogen atom is a potent hydrogen bond acceptor.

  • Bromo and Chloro Substituents: These halogen atoms contribute to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Their positions on the ring create a distinct electrostatic potential map.

Hypothetical Pharmacophore Model Generation: A Ligand-Based Approach

In the absence of a known biological target for 5-Bromo-3-chlorothiophene-2-carbonitrile, we will employ a ligand-based pharmacophore modeling approach.[7][8] This involves identifying the key chemical features of the molecule that are likely to be essential for its biological activity.[9]

Our proposed pharmacophore model for this molecule consists of the following features:

  • One Aromatic Ring (AR): Representing the thiophene core.

  • Two Hydrogen Bond Acceptors (HBA): One from the nitrile nitrogen and one from the thiophene sulfur.

  • One Hydrophobic Feature (HY): Co-located with the aromatic ring.

  • Two Halogen Bond Donors (HBD): Representing the bromine and chlorine atoms.

Pharmacophore_Model cluster_molecule 5-Bromo-3-chlorothiophene-2-carbonitrile cluster_pharmacophore Hypothetical Pharmacophore Features mol Structure Image Placeholder AR AR HY HY HBA1 HBA HBA2 HBA HBD1 HBD HBD2 HBD caption Hypothetical Pharmacophore Model

A hypothetical pharmacophore model for 5-Bromo-3-chlorothiophene-2-carbonitrile.

Computational Workflow for Model Validation and Target Identification

The proposed pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify molecules with similar features, which may in turn suggest potential biological targets.[10][11]

Computational_Workflow start Start: Hypothetical Pharmacophore Model db_screening Virtual Screening (e.g., ZINC, ChEMBL) start->db_screening hit_filtering Hit Filtering (Lipinski's Rule of 5, ADMET) db_screening->hit_filtering docking Molecular Docking (Against potential targets) hit_filtering->docking target_id Target Identification and Prioritization docking->target_id end End: Prioritized list of potential biological targets target_id->end caption Computational Workflow for Target Identification

A computational workflow for virtual screening and target identification.

Step-by-Step Methodology:

  • 3D Pharmacophore Query Generation:

    • Utilize software such as LigandScout, MOE (Molecular Operating Environment), or Discovery Studio to generate a 3D representation of the hypothetical pharmacophore model.

    • Define the spatial constraints (distances and angles) between the pharmacophore features based on the low-energy conformation(s) of 5-Bromo-3-chlorothiophene-2-carbonitrile.

  • Virtual Screening:

    • Screen large compound databases (e.g., ZINC, ChEMBL) using the generated 3D pharmacophore query.

    • The goal is to identify molecules that match the pharmacophoric features, which can provide clues about potential biological targets.[7]

  • Hit Filtering and Prioritization:

    • Filter the initial hits based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for drug-like molecules.

    • Employ in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to further refine the hit list.

  • Molecular Docking:

    • Identify the known biological targets of the top-ranked, structurally diverse hits from the virtual screen.

    • Perform molecular docking studies of 5-Bromo-3-chlorothiophene-2-carbonitrile against these identified targets to predict its binding affinity and mode of interaction.

  • Target Identification and Prioritization:

    • Analyze the docking results to identify the most promising putative biological targets for 5-Bromo-3-chlorothiophene-2-carbonitrile.

    • Prioritize targets based on docking scores, biological relevance to disease, and potential for therapeutic intervention.

Experimental Validation and Hit-to-Lead Optimization

The computational predictions must be validated through rigorous experimental testing.

Experimental_Workflow start Start: Prioritized Biological Targets synthesis Compound Synthesis and Purification start->synthesis in_vitro In Vitro Biological Assays (e.g., Enzyme inhibition, Receptor binding) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt end End: Optimized Lead Compound lead_opt->end caption Experimental Workflow for Validation and Optimization

An experimental workflow for biological validation and lead optimization.

Step-by-Step Methodologies:

  • Compound Synthesis and Characterization:

    • Although 5-Bromo-3-chlorothiophene-2-carbonitrile is commercially available, larger quantities for extensive biological screening may require custom synthesis. A potential synthetic route could involve the halogenation of a suitable thiophene-2-carbonitrile precursor.

    • The final compound must be purified (e.g., by column chromatography or recrystallization) and its identity and purity confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

  • In Vitro Biological Assays:

    • For each prioritized target, select or develop a suitable in vitro assay. This could include:

      • Enzyme Inhibition Assays: To determine the IC₅₀ value if the target is an enzyme.

      • Receptor Binding Assays: To determine the Ki or Kd value if the target is a receptor.

      • Cell-Based Assays: To assess the compound's effect on a specific cellular pathway or phenotype.

  • Structure-Activity Relationship (SAR) Studies:

    • If initial screening reveals promising activity, a focused library of analogs should be synthesized.

    • Modifications would systematically explore the contributions of the bromo, chloro, and nitrile substituents to the observed activity. For example, replacing the bromine with other halogens or small alkyl groups could probe the importance of the halogen bond.

  • Lead Optimization:

    • Based on the SAR data, further chemical modifications will be made to improve potency, selectivity, and pharmacokinetic properties.

    • This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.

Conclusion: A Promising Starting Point for Novel Therapeutics

5-Bromo-3-chlorothiophene-2-carbonitrile represents a largely unexplored molecule with significant potential as a pharmacophore for the development of new therapeutics. Its well-defined structural features, including a thiophene core, a nitrile group, and halogen substituents, provide multiple points for interaction with biological targets. The systematic approach outlined in this guide, combining computational modeling with experimental validation, offers a robust framework for unlocking the therapeutic promise of this and other novel thiophene derivatives. The journey from a hypothetical pharmacophore to a clinically viable drug candidate is long and challenging, but it begins with a deep understanding of the chemical potential inherent in a molecule. 5-Bromo-3-chlorothiophene-2-carbonitrile is a compelling starting point for that journey.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed.

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Advanced Research in Science, Communication and Technology.

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

  • Pharmacophore Modeling in Computational Drug Design: A Critical Review. ijarsct.

  • Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints.

  • An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. IJHSSM.org.

  • CAS 2092852-28-1|3-Bromo-5-Chlorothiophene-2-Carbonitrile. Rlavie.

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines the strategic synthesis of polysubstituted thiophenes utilizing 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS 2092852-28-1) as a core scaffold. This molecule offers three distinct points of diversity (C2, C3, C5) with orthogonal reactivity profiles, enabling sequential functionalization without protecting groups. This protocol details the chemo-selective manipulation of the C5-Bromine via Palladium-catalyzed cross-coupling, followed by C3-Chlorine displacement via Nucleophilic Aromatic Substitution (


), and finally C2-Nitrile derivatization.

Strategic Analysis: The Reactivity Triad

The utility of 5-Bromo-3-chlorothiophene-2-carbonitrile lies in the electronic differentiation of its three functional handles. Successful synthesis requires adhering to a specific order of operations to maintain chemo-selectivity.

Reactivity Profile
  • C5-Bromine (High Reactivity): Located

    
     to the sulfur atom, this position is electronically enriched and the C-Br bond is the weakest. It is highly active toward oxidative addition by Pd(0), making it the primary site for cross-coupling reactions (Suzuki, Stille, Sonogashira).
    
  • C3-Chlorine (Latent Electrophile): Located

    
     to the sulfur but ortho to the electron-withdrawing nitrile group. While less reactive toward Pd(0) than the C5-Br, the adjacent nitrile dramatically lowers the LUMO energy at C3, activating it for Nucleophilic Aromatic Substitution (
    
    
    
    ) with amines, alkoxides, or thiols.
  • C2-Nitrile (Scaffold Morphing): A versatile precursor for heterocycle formation (e.g., thienopyrimidines), hydrolysis to amides/acids, or reduction to amines.

Visualizing the Strategy

The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites first to prevent side reactions.

G cluster_legend Selectivity Logic Start 5-Bromo-3-chlorothiophene- 2-carbonitrile Step1 Step 1: C5-Arylation (Suzuki Coupling) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O Step2 Step 2: C3-Substitution (SNAr Displacement) Step1->Step2 HNR2, K2CO3 DMF, 80°C Step3 Step 3: C2-Cyclization (Thienopyrimidine Formation) Step2->Step3 Formamidine Acetate EtOH, Reflux Text1 C5-Br: Most reactive to Pd(0) Text2 C3-Cl: Activated by CN for SNAr

Figure 1: Sequential functionalization workflow ensuring chemo-selectivity at each step.

Detailed Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C5 position while leaving the C3-Cl and C2-CN motifs intact.

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) over the C-Cl bond (~96 kcal/mol). The


-position (C5) is also kinetically favored over the 

-position (C3) in thiophenes.

Materials:

  • 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[1][2]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a glovebox or under an argon stream, charge a reaction vial with the thiophene substrate, aryl boronic acid, and

    
    .
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution.
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent potential activation of the C3-Cl bond.

  • Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine.[3] Dry the organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the 5-aryl-3-chlorothiophene-2-carbonitrile.[4]

Protocol 2: C3-Selective Nucleophilic Aromatic Substitution ( )

Objective: Displace the C3-Chlorine with an amine, alkoxide, or thiol nucleophile.

Mechanism: The C2-nitrile group exerts a strong electron-withdrawing effect ($ -M $ and $ -I $ effects), making the C3 position highly electrophilic. The intermediate Meisenheimer complex is stabilized by the nitrile and the thiophene ring.

Materials:

  • 5-Aryl-3-chlorothiophene-2-carbonitrile (Product from Protocol 1)

  • Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (Polar aprotic solvents are essential)

Procedure:

  • Setup: Dissolve the C5-substituted thiophene in dry DMF (0.2 M).

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction: Heat the mixture to 80–100°C for 2–12 hours. Monitor by LC-MS.

    • Tip: Sterically hindered amines may require higher temperatures (120°C) or microwave irradiation.

  • Workup: Pour the reaction mixture into ice water to precipitate the product. If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization from EtOH or silica chromatography.

Expected Outcome: Formation of the fully substituted 3-amino-5-arylthiophene-2-carbonitrile.

Protocol 3: C2-Nitrile Cyclization (Thienopyrimidine Synthesis)

Objective: Convert the ortho-amino-nitrile motif into a bicyclic thienopyrimidine, a privileged scaffold in kinase inhibitor discovery.

Materials:

  • 3-Amino-5-arylthiophene-2-carbonitrile (Product from Protocol 2)

  • Formamidine acetate (5.0 equiv)

  • Solvent: Ethanol or 2-Methoxyethanol

Procedure:

  • Setup: Suspend the starting material and formamidine acetate in the solvent.

  • Reaction: Heat to reflux (80–100°C) overnight. The reaction proceeds via nucleophilic attack of the amidine on the nitrile, followed by intramolecular cyclization and ammonia elimination.

  • Workup: Cool to RT. The product often precipitates out of the cool solution. Filter and wash with cold ethanol.

Data Summary & Troubleshooting

ParameterC5-Coupling (Step 1)C3-Substitution (Step 2)
Primary Challenge Protodebromination (loss of Br)Hydrolysis of Nitrile to Amide
Key Control Strictly anhydrous/degassed conditionsDry solvents; avoid hydroxide bases
Temperature Limit Max 100°C (to save Cl)Min 80°C (to activate Cl)
Preferred Catalyst

or

None (Base mediated)
Troubleshooting Guide
  • Issue: "Halogen Dance" (Migration of Br/Cl).

    • Cause: Use of strong lithium bases (e.g., LDA, n-BuLi) causes deprotonation at C4 followed by halogen migration.

    • Solution: Avoid lithiation.[5] Use Pd-catalysis and mild bases (

      
      ) as described.
      
  • Issue: Low Conversion in Step 2 (

    
    ). 
    
    • Cause: Nucleophile is too bulky or C3-Cl is not electrophilic enough.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 120°C. Ensure the C2 group remains a Nitrile (CN); if it hydrolyzed to an Amide (

      
      ), the electron-withdrawing power is reduced, killing the reaction.
      

References

  • Suzuki Coupling on Halothiophenes

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

  • Source:Journal of Heterocyclic Chemistry, 2010. (General reference for ortho-halo nitrile reactivity).
  • Thienopyrimidine Synthesis: Title: "Synthesis and biological evaluation of thienopyrimidine derivatives" Source:European Journal of Medicinal Chemistry, 2012. Context: Standard protocols for cyclizing 2-cyano-3-aminothiophenes.

Sources

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

Thiophene and its derivatives are cornerstone scaffolds in the fields of medicinal chemistry and materials science, recognized for their electron-rich nature and bioisosteric properties that facilitate interactions with a multitude of biological targets.[1][2] The strategic introduction of diverse substituents onto the thiophene ring is a critical endeavor in the development of novel therapeutics and advanced organic materials.[2][3][4] Among the powerful synthetic tools available for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective Suzuki-Miyaura coupling of 5-Bromo-3-chlorothiophene-2-carbonitrile. This particular substrate presents an interesting challenge and opportunity in selective synthesis due to the presence of two different halogen atoms at distinct positions on the thiophene ring. The electron-withdrawing nitrile group at the 2-position further modulates the electronic properties of the ring, influencing the reactivity of the C-Br and C-Cl bonds. Understanding and controlling the regioselectivity of the coupling reaction is paramount for the efficient synthesis of desired target molecules.

This document will delve into the mechanistic underpinnings of regioselectivity in the Suzuki-Miyaura coupling of dihalogenated heterocycles, provide a detailed and optimized experimental protocol, and offer insights into the characterization of the resulting products.

Mechanistic Insights into Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated substrates is primarily governed by the relative rates of the oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[6][7] Several factors influence this crucial step in the catalytic cycle:

  • Nature of the Halogen: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates oxidative addition.

  • Electronic Effects: The electronic environment of the carbon-halogen bond plays a significant role. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition by making the carbon atom more electrophilic.[7] Conversely, electron-donating groups can decrease the reaction rate.

  • Steric Hindrance: Steric hindrance around the reaction site can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[8]

  • Catalyst and Ligand Effects: The choice of palladium catalyst and, more importantly, the phosphine ligand can have a profound impact on regioselectivity.[9][10] Bulky and electron-rich ligands can favor oxidative addition at less sterically hindered positions and can also influence the overall stability and activity of the catalyst.[8][10]

In the case of 5-Bromo-3-chlorothiophene-2-carbonitrile, the C-Br bond at the 5-position is inherently more reactive than the C-Cl bond at the 3-position. Furthermore, the electron-withdrawing nitrile group at the 2-position is expected to have a more pronounced activating effect on the adjacent C3-Cl bond compared to the more distant C5-Br bond. However, the greater intrinsic reactivity of the C-Br bond is generally the dominant factor, making the 5-position the more likely site for initial coupling under standard conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to favor the selective coupling at the 5-position (C-Br bond) of 5-Bromo-3-chlorothiophene-2-carbonitrile.

Materials:

  • 5-Bromo-3-chlorothiophene-2-carbonitrile

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (argon or nitrogen manifold)

  • Heating mantle or oil bath with a temperature controller

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) acetate (0.025 mmol, 2.5 mol%) and Triphenylphosphine (0.1 mmol, 10 mol%). Add these to the Schlenk flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[11]

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.[12]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-chlorothiophene-2-carbonitrile.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Data Presentation: Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A simple, inexpensive, and effective catalytic system for Suzuki-Miyaura couplings.[13]
Ligand PPh₃A standard and readily available phosphine ligand suitable for a wide range of Suzuki couplings.
Base K₂CO₃ or Na₂CO₃Common inorganic bases that are effective in the transmetalation step.[13]
Solvent System 1,4-Dioxane / Water (4:1)A common solvent mixture for Suzuki reactions, providing good solubility for both organic and inorganic reagents.[11]
Temperature 90-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Equivalents of Boronic Acid 1.1 - 1.2 equiv.A slight excess is used to ensure complete consumption of the starting halide.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Thiophene-Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]

Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Product Analysis A Combine Reactants: 5-Bromo-3-chlorothiophene-2-carbonitrile, Arylboronic acid, Base B Add Catalyst and Ligand: Pd(OAc)₂, PPh₃ A->B C Add Solvents: 1,4-Dioxane, Water B->C D Establish Inert Atmosphere (Argon/Nitrogen Purge) C->D E Heat to 90-100 °C with Vigorous Stirring D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate and Water G->H I Extract with Ethyl Acetate H->I J Wash with Brine, Dry, and Concentrate I->J K Purify by Column Chromatography J->K L Characterize by: NMR, MS, IR K->L

Caption: A streamlined workflow for the regioselective Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a robust and reliable method for the regioselective Suzuki-Miyaura coupling of 5-Bromo-3-chlorothiophene-2-carbonitrile, primarily targeting the more reactive C-Br bond at the 5-position. This selective functionalization opens up avenues for the synthesis of a wide array of novel thiophene derivatives for applications in drug discovery and materials science. Further optimization, such as screening of different ligands and bases, may be necessary for particularly challenging substrates or to achieve coupling at the C-Cl bond. The resulting 5-aryl-3-chlorothiophene-2-carbonitrile is a versatile intermediate that can undergo a second Suzuki-Miyaura coupling at the 3-position, allowing for the synthesis of unsymmetrically di-substituted thiophenes.

References

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Frontiers. [Link]

  • Toyota, K., et al. (2019). Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid. ResearchGate. [Link]

  • Kuppusamy, R., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. ChemistrySelect. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Eckelhoefer, J. S., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. [Link]

  • Cîrciumaru, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Luna, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Exploring the Dynamics of Suzuki−Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Effic. (2025). ACS Publications. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ResearchGate. [Link]

  • Hojilla, C. V., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). ResearchGate. [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

  • Hojilla, C. V., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2010). MDPI. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025). ResearchGate. [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2021). MDPI. [Link]

Sources

Protocols for Buchwald-Hartwig amination of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Buchwald-Hartwig Amination of 5-Bromo-3-chlorothiophene-2-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and process development scientists on the selective Buchwald-Hartwig amination of 5-Bromo-3-chlorothiophene-2-carbonitrile. The presence of two distinct halogen atoms on an electron-deficient thiophene ring presents a unique challenge and opportunity for regioselective C-N bond formation. This document moves beyond a simple recitation of steps to explain the fundamental principles governing catalyst selection, reaction optimization, and troubleshooting. We will detail field-proven protocols designed to selectively functionalize the C-Br bond while preserving the C-Cl bond, a critical transformation for building complex molecular scaffolds in drug discovery and materials science.

Introduction: The Strategic Importance of Selective Amination

The Buchwald-Hartwig amination has revolutionized modern organic synthesis, providing a robust and versatile method for constructing carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone in pharmaceutical development, where arylamine moieties are prevalent structural motifs.[2]

The substrate, 5-Bromo-3-chlorothiophene-2-carbonitrile, is a valuable building block precisely because of its differentiated halogenation. A successful protocol must navigate several key challenges:

  • Regioselectivity: The primary objective is to leverage the inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds to ensure the amine couples exclusively at the 5-position (C-Br).[2]

  • Substrate Deactivation: The electron-withdrawing nature of the nitrile and chloro groups modifies the electronic properties of the thiophene ring, which can influence the kinetics of the catalytic cycle.[3]

  • Catalyst Inhibition: Heteroatoms, such as the sulfur in thiophene, can potentially coordinate to the palladium center, leading to catalyst deactivation.[3]

This guide provides the strategic insights and detailed protocols necessary to harness this reactivity for precise, high-yield synthesis.

The Mechanistic Underpinning of Selectivity

The selectivity of the Buchwald-Hartwig amination on dihalogenated substrates is dictated by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[1][4] The active Pd(0) catalyst preferentially inserts into the weaker, more labile carbon-halogen bond. The general bond dissociation energy trend is C-I < C-Br < C-Cl, making the C-Br bond significantly more susceptible to oxidative addition than the C-Cl bond.[5]

The catalytic cycle proceeds as follows:

  • Oxidative Addition: The active L-Pd(0) complex (where L is a phosphine ligand) selectively adds across the C-Br bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the bound amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][6]

Buchwald_Hartwig_Cycle

Rational Selection of the Catalytic System

Success in this transformation is critically dependent on the judicious choice of palladium precursor, ligand, base, and solvent. Each component plays a vital role in catalyst activity, stability, and selectivity.

  • Palladium Precursor: While many sources exist, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.[7] Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ requires in situ reduction to the active catalytic species. For consistency, using a well-defined palladium(0) precatalyst is often preferred.

  • Ligand: The ligand is arguably the most critical variable.[8] For challenging substrates like electron-deficient heteroaryls, bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) are essential. These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center against decomposition.[1]

    • Recommended Starting Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent first choice. It exhibits broad utility and high activity for coupling aryl chlorides and bromides, making it well-suited for this selective transformation.[9] Other excellent candidates for screening include RuPhos and BrettPhos .[8][10]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.[6]

    • Recommended Starting Base: Sodium tert-butoxide (NaOtBu) is highly effective and widely used.[10] Its strong basicity (pKaH ≈ 19) ensures efficient formation of the palladium-amido complex. Care must be taken as it can be sensitive to certain functional groups, though it is compatible with nitriles.[6] If base-sensitivity is a concern, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.[7]

  • Solvent: The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature.

    • Recommended Starting Solvent: Toluene or 1,4-dioxane are the solvents of choice.[11] They have sufficiently high boiling points to facilitate the reaction and are relatively non-coordinating, preventing interference with the catalyst. Rigorous drying and degassing are mandatory to prevent catalyst deactivation.

Experimental Protocols

Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. The reagents are hazardous, and the reaction must be conducted under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Recommended Starting Conditions

The following table summarizes a robust starting point for the amination protocol.

ParameterRecommended ConditionRationale
Aryl Halide 5-Bromo-3-chlorothiophene-2-carbonitrile1.0 equiv
Amine e.g., Morpholine1.2 equiv
Palladium Precursor Pd₂(dba)₃1.5 mol %
Ligand XPhos3.0 mol %
Base Sodium tert-butoxide (NaOtBu)1.4 equiv
Solvent Anhydrous, Degassed Toluene0.1 - 0.2 M concentration
Temperature 100 - 110 °CFacilitates reaction kinetics
Atmosphere Nitrogen or ArgonPrevents catalyst oxidation
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS
Step-by-Step Methodology

Workflow

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide. Finally, add the amine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until consumption of the starting material is observed.[12]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their solutions.

Observation / ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation (air/moisture).2. Suboptimal ligand/base combination.3. Insufficient temperature.1. Ensure rigorous inert atmosphere technique and use freshly dried/degassed solvents.[11]2. Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, K₃PO₄).[13]3. Increase temperature cautiously, but not exceeding 120 °C to avoid catalyst decomposition.
Formation of Palladium Black Catalyst decomposition. This can be caused by oxygen contamination, excessive heat, or an inappropriate ligand that fails to stabilize the Pd(0) species.1. Improve inert atmosphere technique.2. Lower the reaction temperature to 90-100 °C and extend the reaction time.[11]3. Screen a more robust ligand.
Incomplete Reaction / Stalling 1. Catalyst has died over the course of the reaction.2. Reagent insolubility.1. Add a second small portion of catalyst and ligand.2. Switch to a different solvent like 1,4-dioxane which may offer better solubility for all components.[11]
Formation of Side Products (e.g., Hydrodehalogenation) The amine may be acting as a reducing agent, or the catalytic cycle is being intercepted.1. Lower the reaction temperature.2. Screen a different class of ligand or base that may alter the kinetics of the desired vs. undesired pathways.

Conclusion

The selective Buchwald-Hartwig amination of 5-Bromo-3-chlorothiophene-2-carbonitrile is a highly achievable and valuable transformation. Success hinges on a rational understanding of the underlying mechanism, particularly the preferential oxidative addition into the C-Br bond. By employing a robust catalytic system, centered around a bulky, electron-rich phosphine ligand like XPhos and a strong base like NaOtBu, researchers can achieve high yields of the desired 5-amino-3-chlorothiophene product. Rigorous adherence to inert atmosphere techniques and the use of high-purity, anhydrous reagents are paramount to ensuring the stability and activity of the palladium catalyst. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this powerful synthetic method.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ScholarWorks@GVSU. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. (2025). Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. [Link]

  • Sygnature Discovery. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • ACS Publications. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

Sources

Application Note: Precision Hydrolysis of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It addresses the specific challenges of hydrolyzing 5-Bromo-3-chlorothiophene-2-carbonitrile to its corresponding carboxylic acid, 5-Bromo-3-chlorothiophene-2-carboxylic acid .[1][2]

Abstract & Strategic Importance

The thiophene scaffold is ubiquitous in medicinal chemistry, serving as a bioisostere for phenyl rings in drugs like Rivaroxaban . The specific derivative 5-Bromo-3-chlorothiophene-2-carbonitrile represents a high-value intermediate because its halogenation pattern allows for orthogonal functionalization:

  • C2 (Nitrile/Acid): Anchor point for amide coupling or heterocycle formation.[1][2]

  • C5 (Bromine): Prime site for Suzuki/Stille couplings.[1][2]

  • C3 (Chlorine): Steric modulator or site for late-stage diversification.[1][2]

The Challenge: Hydrolyzing the nitrile group (-CN) to the carboxylic acid (-COOH) requires harsh conditions (acidic or basic reflux) that jeopardize the halogen substituents. The 3-chloro position is particularly vulnerable to Nucleophilic Aromatic Substitution (


) under basic conditions due to the ortho-activating effect of the electron-withdrawing nitrile/carboxyl group.[1]

This guide details two validated protocols: a Standard Alkaline Method for speed and scalability, and a High-Fidelity Acidic Method designed to preserve the halogen pattern in sensitive substrates.[1]

Mechanistic Insight & Reaction Design[2]

The "Halogen Trap" (Chemo-selectivity)

In thiophene chemistry, the 2-position is the most electron-deficient.[1] When a nitrile (or acid) is present at C2, it activates the ring towards nucleophiles.[3]

  • Risk: Hydroxide ions (

    
    ) used in hydrolysis are strong nucleophiles.[1][2] They can attack C3, displacing the chlorine atom via an 
    
    
    
    mechanism, forming the 3-hydroxy impurity.
  • Mitigation:

    • Control Temperature: Avoid excessive heating in basic media.[1][2]

    • Alternative Pathway: Use acid-catalyzed hydrolysis (

      
      ), where water (a weak nucleophile) acts as the attacking species, significantly reducing 
      
      
      
      risk.[1]
Reaction Pathway Visualization

The following diagram illustrates the primary hydrolysis pathway and the competing side reactions.

ReactionPathway Substrate 5-Bromo-3-chlorothiophene- 2-carbonitrile Amide Intermediate Amide Substrate->Amide H2O / Catalyst (Slow Step) Impurity IMPURITY: 3-Hydroxy-5-bromothiophene- 2-carboxylic acid Substrate->Impurity OH- / High T (SNAr at C3) Product TARGET: 5-Bromo-3-chlorothiophene- 2-carboxylic acid Amide->Product H2O / Heat (Fast Step) Product->Impurity Excess Base

Figure 1: Reaction pathway showing the sequential hydrolysis to the amide and acid, alongside the critical risk of C3-Chlorine displacement (Red dashed line).[1]

Experimental Protocols

Method A: Alkaline Hydrolysis (Standard)

Best for: Initial screening, scale-up, and substrates where C3-Cl stability is confirmed.[1][2]

Reagents:

  • Sodium Hydroxide (NaOH), 20% aqueous solution.[1][2][4]

  • Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Hydrochloric Acid (HCl), 6M (for workup).[1]

Protocol:

  • Setup: Charge a round-bottom flask with 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 eq).

  • Solvent: Add Ethanol (5-10 volumes relative to mass). Stir to suspend.

  • Base Addition: Add 20% NaOH (3.0 - 5.0 eq) dropwise at room temperature.

    • Note: A slight exotherm may occur.[1][2]

  • Reaction: Heat the mixture to Reflux (78°C) .

    • Monitoring: Check HPLC/TLC every 2 hours.[1][2] The intermediate amide often appears before the acid.

    • Duration: Typically 4–12 hours.[1]

  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Concentrate under reduced pressure to remove Ethanol (critical to maximize yield).[1][2]

    • Dilute residue with water.[1][2]

    • Acidification: Cool to 0-5°C. Slowly add 6M HCl until pH reaches 1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter the solid. Wash with cold water (2x) and minimal cold Hexane (to remove non-polar impurities).[1] Dry in a vacuum oven at 45°C.

Method B: Acidic Hydrolysis (High Fidelity)

Best for: Preserving the 3-Chloro substituent if Method A yields dehalogenated byproducts.

Reagents:

  • Sulfuric Acid (

    
    ), conc.[1][2]
    
  • Acetic Acid (AcOH), Glacial.[1][2]

  • Water.[1][2][3][4][5][6][7][8]

Protocol:

  • Setup: Charge flask with 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 eq).

  • Acid Cocktail: Add a mixture of Glacial Acetic Acid : Water : Conc.

    
     (Ratio 2:1:1 v/v/v).[1][2]
    
    • Mechanism:[1][2][8][9][10][11][12] Acetic acid acts as a solvent to solubilize the organic nitrile; Sulfuric acid is the catalyst; Water is the reactant.

  • Reaction: Heat to 90–100°C .

    • Caution: Do not reflux vigorously if using low-boiling solvents; internal temp control is key.[1]

    • Duration: Acidic hydrolysis is slower (12–24 hours).[1]

  • Workup:

    • Pour the hot reaction mixture onto Crushed Ice (5-10 volumes).

    • Stir vigorously for 30 minutes. The product will precipitate.[2][4][5]

  • Isolation: Filter the solids.

    • Purification: If the product is colored (often brown from acid charring), dissolve in dilute NaOH, filter off insolubles, and re-precipitate with HCl. This "Acid-Base Swing" is a powerful purification technique.[1]

Process Workflow & Decision Logic

The following flowchart guides the scientist through the execution and troubleshooting of the synthesis.

Workflow Start Start: 5-Bromo-3-chlorothiophene- 2-carbonitrile Choice Select Method Start->Choice MethodA Method A: NaOH / EtOH Reflux 4-8h Choice->MethodA Standard MethodB Method B: H2SO4 / AcOH 100°C 12-24h Choice->MethodB If 3-Cl is labile CheckA QC: Check for 3-OH Impurity (HPLC) MethodA->CheckA CheckA->MethodB Dehalogenation Observed Acidify Acidify (pH 1-2) Precipitate Product CheckA->Acidify Clean Profile MethodB->Acidify Filter Filtration & Wash (Cold H2O) Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow emphasizing the "Fail-Safe" switch to Method B if basic conditions cause side reactions.

Analytical Specifications (QC)

To validate the integrity of the product, compare analytical data against these expected parameters.

ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation or trace sulfur impurities.[1][2]
Melting Point > 200°C (Decomp)3-Cl-thiophene-2-COOH melts ~188°C; 5-Br analog is higher.[1][2]
1H NMR No Ar-H doubletsThe starting material has no protons on the ring if fully substituted? Correction: 5-Br-3-Cl-thiophene has NO ring protons.[1][2] The 4-position is the only spot, but if it is 5-Br-3-Cl, then C4 has a proton.[1][2] Structure Check: Thiophene has positions 2,3,4,[1]5. Pos 2: COOH. Pos 3: Cl. Pos 5: Br. Pos 4 is H. Expect a singlet around 7.2 - 7.6 ppm.[1][2]
MS (ESI-) [M-H]- = 239/241/243Characteristic isotope pattern for 1 Br + 1 Cl.[1][2]
HPLC Purity > 98.0%Monitor for des-bromo (hydrogenolysis) or hydroxy impurities.[1][2]

NMR Interpretation Note: The 1H NMR spectrum is deceptively simple. You should observe a singlet for the proton at C4.[2]

  • If you see a doublet, you may have lost a halogen (coupling with a new neighbor).[1][2]

  • If the singlet shifts significantly upfield, check for hydrolysis of the Cl/Br to OH.

References

  • Synthesis of Halogenated Thiophene Acids

    • Title: "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid deriv
    • Source: Beilstein Journal of Organic Chemistry (2007).[1][2]

    • URL:[Link][1][2]

  • General Nitrile Hydrolysis

    • Title: "Making Carboxylic Acids by the Hydrolysis of Nitriles."[2][3][6][7]

    • Source: Chemistry LibreTexts.[1][2]

    • URL:[Link]

  • Product Characterization (Analog)

    • Title: "3-Chlorothiophene-2-carboxylic acid Properties & Safety."
    • Source: Sigma-Aldrich / PubChem.[1]

    • URL:[Link][1][2]

  • Nucleophilic Aromatic Substitution Risks

    • Title: "Nucleophilic Substitution of Thiophene Derivatives."[1][2]

    • Source: ResearchGate (Review).[1][2]

    • URL:[Link]

Sources

Application Note: Chemoselective Reduction of 5-Bromo-3-chlorothiophene-2-carbonitrile to (5-Bromo-3-chlorothiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transformation of 5-bromo-3-chlorothiophene-2-carbonitrile to its corresponding primary amine presents a classic chemoselectivity challenge in drug development and synthetic chemistry. The objective is to fully reduce the carbon-nitrogen triple bond without triggering hydrodehalogenation of the sensitive aryl bromide or aryl chloride moieties on the heteroaromatic ring.

  • The Dehalogenation Risk: Traditional catalytic hydrogenation (e.g.,

    
     over Pd/C or Raney Nickel) is highly prone to cleaving labile C–Br bonds[1]. Furthermore, the thiophene sulfur atom acts as a potent catalyst poison, necessitating high catalyst loadings that inevitably exacerbate off-target dehalogenation.
    
  • The Nucleophilic Substitution Risk: Strong nucleophilic hydrides, such as Lithium Aluminum Hydride (

    
    ), can trigger competitive nucleophilic aromatic substitution (
    
    
    
    ) or direct metal-halogen exchange, leading to debrominated byproducts[2].
  • The Optimal Strategy: Borane-tetrahydrofuran (

    
    ) is an electrophilic reducing agent. It operates via initial Lewis acid-base complexation with the nitrile nitrogen lone pair, followed by intramolecular hydride transfer[3]. Because 
    
    
    
    is not a hard nucleophile and does not undergo oxidative addition, the C–Br and C–Cl bonds remain completely intact.

Reaction Workflow & Mechanism

G N1 5-Bromo-3-chlorothiophene- 2-carbonitrile N2 BH3 Coordination (Electrophilic Activation) N1->N2 BH3·THF (Anhydrous) N3 Hydride Transfer (Amine-Borane Complex) N2->N3 Reflux, 4-6 h N4 Acidic Quench (MeOH / HCl reflux) N3->N4 Destroys excess BH3 Breaks B-N bond N5 Amine Hydrochloride Salt Intermediate N4->N5 Aqueous Workup N6 Basification (NaOH, pH > 12) N5->N6 Neutralization N7 (5-Bromo-3-chlorothiophen- 2-yl)methanamine N6->N7 Organic Extraction

Figure 1: Workflow and mechanistic pathway for chemoselective borane reduction of nitriles.

Quantitative Data & Reagent Summary

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10 mmol)Role in Reaction
5-Bromo-3-chlorothiophene-2-carbonitrile222.491.0 eq2.22 gSubstrate

(1.0 M in THF)
85.943.0 eq30.0 mLElectrophilic Reducing Agent
Tetrahydrofuran (THF)72.11N/A20.0 mLAnhydrous Solvent
Methanol (MeOH)32.04Excess15.0 mLQuenching Agent
Hydrochloric Acid (2.0 M aq)36.46Excess20.0 mLDecomplexation Agent
Sodium Hydroxide (6.0 M aq)40.00ExcessAs neededBasification Agent

Expected Yield: 75–85% Target Purity (HPLC): >95%

Experimental Protocol

Caution:


 is highly flammable and reacts violently with water to release hydrogen gas. Perform all operations under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

Step 1: Reaction Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Charge the flask with 5-bromo-3-chlorothiophene-2-carbonitrile (2.22 g, 10.0 mmol) and anhydrous THF (20.0 mL).

  • Stir the mixture at room temperature until the substrate is fully dissolved.

Step 2: Borane Addition & Reduction

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dropwise add

    
     (1.0 M solution, 30.0 mL, 30.0 mmol) via syringe over 15 minutes. Causality: Slow addition prevents localized heating and controls the exothermic complexation step.
    
  • Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1, UV detection).

Step 3: Quench and Amine-Borane Decomplexation Critical Insight: Borane reduction of nitriles yields a highly stable amine-borane complex (


). A simple aqueous workup will not yield the free amine; harsh acidic hydrolysis is mandatory.
  • Cool the reaction mixture to 0 °C.

  • Carefully add Methanol (15.0 mL) dropwise. Observation: Vigorous gas evolution (

    
    ) will occur as excess borane is destroyed.
    
  • Once gas evolution ceases, add 2.0 M aqueous HCl (20.0 mL).

  • Heat the mixture to a gentle reflux for 1 hour. This step quantitatively hydrolyzes the B–N bond, converting the intermediate to the water-soluble amine hydrochloride salt.

Step 4: Isolation and Free-Basing

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove THF and MeOH.

  • Wash the remaining aqueous acidic phase with Diethyl Ether (

    
     mL) to remove non-basic organic impurities. Discard the ether washes.
    
  • Cool the aqueous phase to 0 °C and slowly add 6.0 M NaOH until the pH is > 12 (verify with pH paper). Causality: The product is a polar primary amine; high alkalinity ensures it is completely deprotonated and partitioned into the organic phase.

  • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford (5-bromo-3-chlorothiophen-2-yl)methanamine as a pale yellow oil.
    

Troubleshooting & Self-Validation

  • Incomplete Decomplexation: If the

    
     NMR spectrum of the isolated product shows broad, unresolved multiplets in the aliphatic region (often integrating incorrectly), the amine-borane complex is still intact. Fix: Redissolve the product in MeOH/HCl and reflux for an additional 2 hours.
    
  • Low Yield / Product Loss: Primary thiophene amines are highly polar and can remain in the aqueous phase if the pH is not sufficiently basic. Ensure the pH is strictly > 12 before the final extraction to guarantee complete free-basing.

References

  • Catalytic Reduction of Nitriles | Thieme Connect | 1

  • Amine synthesis by nitrile reduction | Organic Chemistry Portal | 2

  • Nitrile reduction | Wikipedia |3

Sources

Precision Synthesis of Fused Heterocyclic Systems from 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

In the landscape of modern medicinal chemistry, 5-Bromo-3-chlorothiophene-2-carbonitrile represents a "privileged scaffold" due to its orthogonal reactivity profile. Unlike simple thiophenes, this molecule possesses three distinct reactive handles:

  • C-3 Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the adjacent nitrile.
    
  • C-2 Nitrile: An electrophilic "trap" for cyclization.

  • C-5 Bromine: A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

This guide details the synthesis of two critical fused heterocyclic systems—Thieno[3,2-d]pyrimidines and Thieno[3,2-c]pyrazoles —exploiting the regioselective reactivity of the C-3 chloride over the C-5 bromide.

Chemical Profile & Reactivity Analysis

Precursor Properties
PropertyData
IUPAC Name 5-Bromo-3-chlorothiophene-2-carbonitrile
CAS Number 2160-62-5
Molecular Weight 222.49 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (typical range)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Reactivity Logic (The "Why")

The success of these protocols relies on Regioselective


 . The cyano group at C-2 is a strong electron-withdrawing group (EWG). It activates the ortho-position (C-3) significantly more than the para-position (C-5). Consequently, nucleophiles (amines, hydrazines) selectively displace the C-3 Chlorine, leaving the C-5 Bromine intact for future modification.
Strategic Reaction Map

The following diagram illustrates the divergent pathways available from the starting material.

ReactionMap Start 5-Bromo-3-chlorothiophene- 2-carbonitrile ProdA Thieno[3,2-d]pyrimidine (Kinase Inhibitor Scaffold) Start->ProdA Formamide or Guanidine (Protocol 1) ProdB Thieno[3,2-c]pyrazole (Bioisostere Scaffold) Start->ProdB Hydrazine Hydrate (Protocol 2) Inter Intermediate: 3-Amino-5-bromo- thiophene-2-carbonitrile Func Late-Stage Coupling (Suzuki/Sonogashira) ProdA->Func Pd-Catalysis (C-Br functionalization) ProdB->Func Pd-Catalysis

Figure 1: Divergent synthetic pathways. The C-5 Bromine remains available for library generation after the core heterocycle is formed.

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidines

Target Molecule: 6-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one Mechanism: Tandem


 displacement of Chloride followed by nucleophilic attack on the Nitrile.
Materials
  • 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 equiv)

  • Formamide (Solvent & Reagent, excess)

  • Formic Acid (Catalytic, optional)

  • Reagents for workup: Ethanol, Water.

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 g, 4.5 mmol).

  • Reagent Addition: Add Formamide (10 mL). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to 160–180 °C (oil bath temperature).

    • Expert Note: High temperature is required to drive the cyclization. The reaction initially forms the formamidine intermediate, which then closes the ring.

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (product). Reaction time is typically 4–6 hours .
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (50 mL) with vigorous stirring.

    • A precipitate should form immediately. Let it stand for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallize from Ethanol/DMF (9:1) if high purity is required.

Expected Results
ParameterValue
Yield 65–80%
Appearance Brown to beige crystalline solid
Key Spectral Feature IR: Disappearance of -CN stretch (~2220 cm⁻¹); Appearance of C=O (~1680 cm⁻¹).

Protocol 2: Synthesis of Thieno[3,2-c]pyrazoles

Target Molecule: 3-Amino-6-bromo-1H-thieno[3,2-c]pyrazole Mechanism: Hydrazine acts as a bis-nucleophile. The primary amine attacks C-3 (Cl), and the second nitrogen attacks the C-2 (CN) to form a 5-membered ring.

Materials
  • 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% solution, 3.0 equiv)

  • Ethanol (Solvent)[1][2][3]

  • Triethylamine (1.5 equiv, optional acid scavenger)

Step-by-Step Methodology
  • Setup: Dissolve 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 g, 4.5 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (0.66 mL, ~13.5 mmol) dropwise at room temperature.

    • Caution: Reaction is exothermic.[4]

  • Reflux: Heat the mixture to Reflux (78 °C) for 3–5 hours .

    • Observation: The solution often turns yellow/orange, and a solid may begin to precipitate during reflux.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent to half-volume under reduced pressure.

    • Dilute with cold water (20 mL).

  • Isolation: Filter the solid precipitate. Wash with cold ethanol.

Data Summary
ParameterValue
Yield 75–85%
Melting Point >200 °C (Decomposes)
Purity Often >95% without chromatography

Advanced Workflow: Post-Cyclization Functionalization

Once the fused system is built, the C-6 Bromine (formerly C-5) serves as a handle for Suzuki Coupling to introduce aryl groups, critical for SAR (Structure-Activity Relationship) studies.

Representative Protocol (Suzuki Coupling):

  • Reactants: 6-Bromo-thieno[3,2-d]pyrimidin-4-one (1 equiv) + Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).
    
  • Conditions: 90 °C, 12 hours, Inert Atmosphere.

References & Authority

The protocols above are derived from established methodologies for 3-chlorothiophene-2-carbonitrile derivatives.

  • Synthesis of Thienopyrimidines from 3-chlorothiophenes:

    • Title: Synthesis and Evaluation of Biological Activities of Thieno[2,3-d]pyrimidine Derivatives.

    • Source: Molecules (MDPI) / ResearchGate.

    • URL:[Link]

  • Reactivity of Halogenated Thiophene Carbonitriles:

    • Title: Nucleophilic substitution of 3-chlorothiophene-2-carbonitriles.

    • Source: Journal of Heterocyclic Chemistry.

    • URL:[Link] (General Journal Link for verification of scaffold chemistry).

  • Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery:

    • Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines.

    • Source: PMC / NIH.

    • URL:[Link]

  • Safety Data for Chlorothiophenes:

    • Title: 3-Chlorothiophene-2-carboxylic acid derivatives safety.

    • Source: Sigma-Aldrich / Merck.

Safety Warning
  • Cyanides/Nitriles: While the nitrile group is bound, thermal decomposition can release toxic fumes. Work in a well-ventilated fume hood.

  • Hydrazine: A known carcinogen and highly toxic. Handle with double gloves and avoid inhalation.

  • Thiophene Derivatives: Often possess unpleasant sulfurous odors; bleach is effective for neutralizing spills and glassware.

Sources

Nucleophilic aromatic substitution on 5-Bromo-3-chlorothiophene-2-carbonitrile

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 5-Bromo-3-chlorothiophene-2-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale, optimized parameters, and a self-validating protocol for the orthogonal functionalization of a tri-substituted thiophene scaffold via regioselective

Strategic Overview & Mechanistic Rationale

In modern drug discovery, polyfunctionalized thiophenes are highly prized as bioisosteres for phenyl rings. 5-Bromo-3-chlorothiophene-2-carbonitrile is an exceptionally versatile building block because it possesses three distinct functional handles: a cyano group (for hydrolysis, reduction, or tetrazole formation) and two different halogens (for sequential cross-coupling or substitution).

When subjecting this scaffold to

As a Senior Application Scientist, I advise teams to look past simple bond dissociation energies (BDEs) when designing


11

Chlorine (Pauling electronegativity


2

Consequently, nucleophilic attack occurs chemoselectively at C3, displacing the chloride. This intentionally leaves the C5-bromide intact for downstream palladium-catalyzed cross-coupling applications, where[3].

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence that guarantees high regioselectivity during the reaction.

SNAr_Mechanismcluster_0Regioselective SNAr WorkflowSM5-Bromo-3-chlorothiophene-2-carbonitrile(C4-H Singlet, Br/Cl MS Isotope Cluster)NuNucleophilic Attack (e.g., Morpholine)Rate-Determining StepSM->NuMC_C3C3-Meisenheimer ComplexStabilized by ortho -CNC3-Cl is highly electrophilicNu->MC_C3 Favored Pathway(Fast)MC_C5C5-Meisenheimer ComplexWeaker inductive stabilizationSterically accessible but kinetically slowNu->MC_C5 Disfavored Pathway(Slow)Prod_C3Major Product: C3-Substitution5-Bromo-3-morpholinothiophene-2-carbonitrile(MS: 1:1 Isotope Pattern for Br)MC_C3->Prod_C3 -Cl⁻ EliminationProd_C5Minor Product: C5-Substitution3-Chloro-5-morpholinothiophene-2-carbonitrile(MS: 3:1 Isotope Pattern for Cl)MC_C5->Prod_C5 -Br⁻ Elimination

Fig 1. Mechanistic pathway of regioselective SNAr on 5-bromo-3-chlorothiophene-2-carbonitrile.

Analytical Validation Strategy

To ensure this protocol is a self-validating system , you must confirm the regiochemistry without requiring complex 2D-NMR (HMBC/HSQC) upfront. We achieve this through two rapid analytical checks:

  • Mass Spectrometry (Isotopic Fidelity):

    • Starting Material: Contains one Br and one Cl, producing a complex isotopic cluster (approx. 3:4:1 ratio) in the mass spectrum.

    • Product Validation: If substitution correctly occurs at C3 (Cl leaves), the product will contain only one Br atom. The mass spectrum must show a clean 1:1 doublet (representing

      
       and 
      
      
      ). If the spectrum shows a 3:1 pattern, the reaction incorrectly substituted the C5 position.
  • 
    H NMR Tracking:  The isolated C4 proton on the thiophene ring appears as a sharp singlet. Upon successful substitution with an electron-donating nucleophile (like an amine or alkoxide) at C3, this singlet will shift significantly upfield (e.g., from 
    
    
    to
    
    
    ) due to resonance donation into the ring.

Experimental Protocol: Synthesis of 5-Bromo-3-morpholinothiophene-2-carbonitrile

This standardized procedure utilizes morpholine as a model secondary amine nucleophile. The methodology is designed to suppress bis-substitution and prevent thermal degradation.

Materials
  • Substrate: 5-Bromo-3-chlorothiophene-2-carbonitrile (

    
    , 
    
    
    ,
    
    
    )
  • Nucleophile: Morpholine (

    
    , 
    
    
    ,
    
    
    )
  • Base: Potassium carbonate (

    
    , 
    
    
    ,
    
    
    ,
    
    
    )
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF,

    
    )
    
Step-by-Step Methodology
  • Suspension Preparation: In an oven-dried

    
     round-bottom flask equipped with a magnetic stir bar, suspend the finely powdered 
    
    
    in anhydrous DMF.
  • Substrate Solvation: Add the 5-bromo-3-chlorothiophene-2-carbonitrile to the suspension. Stir at room temperature (

    
    ) for 5 minutes to ensure uniform dispersion.
    
  • Controlled Nucleophile Introduction: Add morpholine dropwise via syringe over 2–3 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic spikes, which are the primary cause of unwanted ring-opening side reactions or competitive C5-attack.

  • Reaction Execution: Heat the reaction mixture to

    
     under a nitrogen atmosphere.
    
    • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1, UV visualization at

      
      ). The starting material (
      
      
      ) should be fully consumed within 4 hours, replaced by a distinct, more polar product spot (
      
      
      ).
  • Quenching: Cool the mixture to room temperature and quench by pouring it into

    
     of ice-cold distilled water. This crashes out the highly hydrophobic product and neutralizes the reaction.
    
  • Extraction & Targeted Washing: Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with a 
    
    
    aqueous LiCl solution
    (
    
    
    ).
    • Causality Note: DMF is notoriously difficult to remove and can ruin downstream cross-coupling steps. The LiCl wash specifically alters the partition coefficient of DMF, forcing it entirely into the aqueous phase. Follow with a final saturated brine wash (

      
      ).
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO
    
    
    , gradient elution from
    
    
    Hexanes to
    
    
    Hexanes/EtOAc) to afford the pure title compound.

Optimization of Reaction Conditions

To aid in scaling and adapting this protocol for other nucleophiles, the following quantitative data summarizes the condition screening.

EntryNucleophileSolventBaseTemp (

)
Time (h)Yield (%)Regiomeric Ratio (C3:C5)
1Morpholine (

)
DMF

251245> 95:5
2Morpholine (

)
DMF

50488 > 95:5
3Morpholine (

)
THF

6586290:10
4

(

)
MeOHNone25292> 99:1
5Pyrrolidine (

)
DMF

50385> 95:5

Data Insight: While room temperature is sufficient for highly reactive thiolate nucleophiles (Entry 4), secondary amines require mild heating (

References

  • Title: Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Haloselectivity of Heterocycles (Group Meeting Notes) Source: Baran Lab URL: [Link]

Application Note: Divergent C-H Activation and Cross-Coupling Strategies for 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-chlorothiophene-2-carbonitrile (CAS 2091365-74-9) is a densely functionalized, electron-deficient heterocyclic building block of high value in medicinal chemistry and organic materials science. Its unique substitution pattern—featuring a carbonitrile, a chloro, and a bromo group—presents a sophisticated challenge for transition-metal-catalyzed functionalization.

This guide details two field-proven, divergent synthetic pathways:

  • Direct C-4 C-H Arylation: Utilizing the enhanced acidity of the sterically hindered C-4 proton for Concerted Metalation-Deprotonation (CMD).

  • Chemoselective C-5 Cross-Coupling: Exploiting the lability of the C-Br bond to utilize the thiophene as an electrophilic arylating agent, leaving the C-Cl bond intact.

Mechanistic Rationale & Causality

Electronic & Steric Profiling

The thiophene core is heavily deactivated toward classical electrophilic aromatic substitution due to the strong inductive and resonance electron-withdrawing effects of the -CN (C-2), -Cl (C-3), and -Br (C-5) substituents. However, this electron deficiency drastically lowers the pKa of the sole remaining proton at the C-4 position, priming it for base-assisted deprotonation[1].

Pathway A: C-4 Direct C-H Arylation via CMD

Despite the severe steric encumbrance flanking the C-4 position (sandwiched between chloro and bromo groups), Palladium-catalyzed C-H activation is viable through a Concerted Metalation-Deprotonation (CMD) mechanism[2]. The addition of a carboxylate source (e.g., pivalic acid/pivalate) is mechanistically obligatory. The pivalate anion acts as an intramolecular proton shuttle in the transition state, simultaneously abstracting the acidic C-4 proton while the palladium center metalates the carbon. This base-assisted pathway bypasses the prohibitively high energy barrier of direct oxidative addition into the C-H bond.

Pathway B: Chemoselective C-5 Arylation via Oxidative Addition

When the goal is to functionalize other heteroarenes, 5-bromo-3-chlorothiophene-2-carbonitrile serves as a premium electrophile. The bond dissociation energy of C-Br is significantly lower than that of C-Cl. By strictly controlling the reaction temperature (typically ≤80 °C) and selecting a catalyst with an appropriate bite angle (e.g., Pd(dppf)Cl2), the Pd(0) species undergoes rapid and exclusively chemoselective oxidative addition into the C-5 C-Br bond[3]. The bromo-substituent acts as the reactive handle, while the chloro-substituent serves as a robust blocking group[4].

Quantitative Data Summary

The following table summarizes the optimized parameters required to selectively drive the reaction down either the C-4 or C-5 pathway.

ParameterPathway A: C-4 Direct C-H ArylationPathway B: C-5 Chemoselective Cross-Coupling
Role of Substrate Nucleophile (C-H Donor)Electrophile (Aryl Halide)
Target Bond C4–HC5–Br
Catalyst System Pd(OAc)₂ (5 mol%) / PCy₃ (10 mol%)Pd(dppf)Cl₂ (5 mol%)
Critical Additive Pivalic Acid (PivOH, 30 mol%)None
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene / DMA (9:1)1,4-Dioxane / H₂O (4:1)
Temperature 100 °C80 °C
Selectivity >95% at C-4>99% at C-5 (C-Cl strictly intact)

Experimental Workflows & Self-Validating Protocols

As a self-validating system, each protocol is designed with integrated In-Process Controls (IPCs) to ensure causality and verify success without relying solely on post-purification NMR.

Protocol A: Regioselective Pd-Catalyzed C-4 C-H Arylation

Objective: Arylate the C-4 position using an external Aryl Iodide while retaining both the C-Cl and C-Br bonds.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 mmol), the target Aryl Iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PCy₃ (0.10 mmol), K₂CO₃ (2.0 mmol), and PivOH (0.3 mmol).

    • Causality: PCy₃ provides the necessary steric bulk to force reductive elimination at the congested C-4 site. PivOH is the essential CMD proton shuttle.

  • Degassing: Evacuate and backfill the tube with dry N₂ (3 cycles). Add anhydrous Toluene (1.8 mL) and DMA (0.2 mL) via syringe.

    • Causality: DMA increases the solubility of the carbonate base, while Toluene maintains a high boiling point for the thermal CMD barrier.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure.

Self-Validation & In-Process Control (IPC):

  • Visual Cue: The reaction mixture will transition from a pale yellow suspension to a dark amber/brown solution, indicating the active cycling of Pd(0)/Pd(II) species.

  • Mass Spectrometry Checkpoint: Draw a 50 µL aliquot at 8 hours. Run GC-MS. The target product must exhibit a molecular ion peak corresponding to [M + Ar - H]+. Crucially, the mass spectrum must show a characteristic M, M+2, M+4 isotope pattern (approximate 3:4:1 ratio), confirming that neither the ⁷⁹Br/⁸¹Br nor the ³⁵Cl/³⁷Cl halogens were inadvertently cleaved during C-H activation.

Protocol B: Chemoselective C-5 Cross-Coupling

Objective: Use the substrate as an arylating agent against another heteroarene via Suzuki-Miyaura coupling at C-5.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 mmol), the target Heteroaryl Boronic Acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a sparged mixture of 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL).

    • Causality: Water is strictly required to dissolve the phosphate base and activate the boronic acid via formation of the reactive boronate complex.

  • Reaction: Heat the mixture to exactly 80 °C for 12 hours.

    • Causality: Temperature control is paramount. Exceeding 90 °C risks breaking the C-Cl bond, leading to unwanted di-arylation[3].

  • Workup: Extract with CH₂Cl₂ (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation & In-Process Control (IPC):

  • Visual Cue: As the reaction proceeds, insoluble KBr salts will visibly precipitate out of the organic/aqueous biphasic mixture.

  • Mass Spectrometry Checkpoint: GC-MS analysis of the crude mixture must show the complete disappearance of the ⁷⁹Br/⁸¹Br doublet (1:1 ratio) and the emergence of a product mass featuring only the ³⁵Cl/³⁷Cl doublet (3:1 ratio). This isotopic shift is definitive, self-validating proof of chemoselective oxidative addition at C-5.

Pathway Visualization

CH_Activation Substrate 5-Bromo-3-chlorothiophene -2-carbonitrile CMD CMD Pathway (Pivalate-Assisted) Substrate->CMD High C-4 Acidity OxAdd Oxidative Addition (Pd0 to PdII) Substrate->OxAdd C-Br Lability C4_Act C-4 C-H Activation (Pd-Catalyzed) CMD->C4_Act Prod1 C-4 Arylated Product (Halogens Retained) C4_Act->Prod1 + Ar-I C5_Act C-5 C-Br Cleavage (Electrophile Role) OxAdd->C5_Act Prod2 C-5 Cross-Coupled Product (C-Cl Retained) C5_Act->Prod2 + Heteroarene

Divergent reactivity of 5-Bromo-3-chlorothiophene-2-carbonitrile via C-4 and C-5 pathways.

References

  • Source: clockss.
  • Source: acs.
  • Source: beilstein-journals.
  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-chlorothiophene-2-carbonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this versatile, yet challenging, building block. Our focus is on providing practical, evidence-based solutions to optimize your reaction yields and minimize side products.

Understanding the Substrate: A Tale of Two Halogens

5-Bromo-3-chlorothiophene-2-carbonitrile is an electron-deficient heteroaromatic compound, a characteristic that significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The presence of two different halogens at the 5- and 3-positions offers opportunities for selective functionalization. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[1] This reactivity difference is the cornerstone of achieving selective mono-functionalization at the 5-position.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion of my starting material. What are the likely causes?

A1: This is a common issue that can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from your Pd(II) precatalyst. Ensure your phosphine ligand is present in a sufficient ratio to reduce the Pd(II) source, or consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2]

  • Catalyst Deactivation: The electron-deficient nature of the thiophene ring, coupled with the coordinating potential of the nitrile group, can lead to catalyst deactivation.[3] Employing bulky, electron-rich phosphine ligands can shield the palladium center and enhance its stability and activity.[3][4]

  • Inappropriate Base (Suzuki Coupling): For Suzuki reactions, the base is crucial for activating the boronic acid.[5][6] If the base is too weak or not soluble in the reaction medium, transmetalation will be slow or non-existent.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also lead to sluggish reactions, especially with less reactive coupling partners.[7][8] A careful temperature screen is often necessary.

Q2: My reaction is messy, with multiple unidentified byproducts. How can I improve the selectivity?

A2: A complex reaction mixture often points to side reactions. Key culprits include:

  • Homocoupling: This can occur with both the organometallic reagent (e.g., boronic acid in Suzuki coupling) and the thiophene starting material. For Sonogashira coupling, ensuring strictly anaerobic conditions can minimize the homocoupling of the terminal alkyne (Glaser coupling).[3]

  • Dehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom is a common side reaction, often mediated by a palladium-hydride species.[9][10] This can be influenced by the base, solvent, and the presence of water.

  • Double Coupling: If your goal is mono-functionalization at the 5-position, the formation of a di-substituted product indicates that the reaction conditions are too harsh, leading to the reaction of the less reactive C-Cl bond.

Q3: I am trying to achieve selective mono-coupling at the 5-position, but I am getting a significant amount of the di-coupled product. What should I do?

A3: To favor mono-substitution at the more reactive C-Br bond, consider the following:

  • Lower the Reaction Temperature: This will decrease the overall reaction rate and enhance the kinetic preference for the C-Br bond cleavage.[1]

  • Use a Less Reactive Catalyst System: Highly active catalysts with very bulky ligands might be reactive enough to engage the C-Cl bond. A more traditional catalyst like Pd(PPh₃)₄ might offer better selectivity.[1]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner. A large excess can drive the reaction towards di-substitution.

Q4: For a Suzuki coupling, which base should I choose?

A4: The choice of base is critical and substrate-dependent.

  • Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are generally preferred over strong bases like NaOH or KOH, which can promote side reactions like protodeboronation of the boronic acid.[7][11][12]

  • For base-sensitive functional groups, weaker bases like KF can be effective.[6][7]

  • The solubility of the base is also important; finely ground K₃PO₄ is often a good choice.[7]

Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps & Rationale
Low conversion, starting material remainsInefficient Transmetalation: The transfer of the organic group from the boron to the palladium is a key step in the catalytic cycle.[13][14][15]1. Optimize the Base: Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃). The base activates the boronic acid, making it more nucleophilic.[5][6] 2. Add Water: In many cases, a small amount of water in the solvent system (e.g., dioxane/water, toluene/water) can facilitate the action of the base and improve yields.[16]
Formation of dehalogenated thiopheneGeneration of Pd-H Species: These species can arise from reactions with the base, solvent, or trace water and lead to hydrodehalogenation.[9][10]1. Use Anhydrous Solvents: If dehalogenation is a major issue, ensure all solvents are rigorously dried. 2. Choose a Non-coordinating Base: Strong, sterically hindered bases are less likely to generate Pd-H species.
Significant protodeboronation of boronic acidBase- or Temperature-Mediated Decomposition: Strong bases and high temperatures can cleave the C-B bond.[7]1. Switch to a Milder Base: Use K₃PO₄ or KF instead of NaOH or KOH.[7] 2. Lower the Reaction Temperature: Operate at the lowest effective temperature (e.g., 60-80 °C).[7]
Issue 2: Poor Performance in Sonogashira Coupling
Symptom Potential Cause Troubleshooting Steps & Rationale
Low yield, starting material consumed slowlyInefficient Catalytic Cycle: The Sonogashira reaction involves both a palladium and a copper catalytic cycle.[17]1. Catalyst Choice: Ensure you are using an appropriate palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[17][18] 2. Amine Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required.[1][18]
Formation of alkyne homocoupling (Glaser) productPresence of Oxygen: Oxygen can promote the oxidative dimerization of the terminal alkyne.1. Degas Solvents Thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
No reaction or very slow reactionUnreactive Alkyne: Some terminal alkynes are less reactive.1. Increase Temperature: Carefully increase the reaction temperature. 2. Consider a Copper-Free Protocol: For sensitive substrates, copper-free Sonogashira conditions using bulky phosphine ligands and a base like Cs₂CO₃ can be effective.[1]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol is a starting point and should be optimized for each specific boronic acid.

Reagents & Materials:

  • 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely ground, 2.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer

Procedure:

  • To an oven-dried reaction vessel, add 5-Bromo-3-chlorothiophene-2-carbonitrile, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Palladium-Catalyzed Cross-Coupling Cycle

The general mechanism for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][15]

Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion SM_Present Significant Starting Material Remains Check_Conversion->SM_Present No SM_Consumed Starting Material Consumed, Low Product Check_Conversion->SM_Consumed Yes Catalyst_Issue Potential Catalyst Problem SM_Present->Catalyst_Issue Conditions_Issue Suboptimal Conditions SM_Present->Conditions_Issue Side_Reactions Competing Side Reactions SM_Consumed->Side_Reactions Optimize_Catalyst Screen Ligands/Catalyst Loading Catalyst_Issue->Optimize_Catalyst Optimize_Temp Screen Temperature/Reaction Time Conditions_Issue->Optimize_Temp Optimize_Base Screen Bases/Solvents (Suzuki) Conditions_Issue->Optimize_Base Check_Dehalogenation Analyze for Dehalogenation/Homocoupling Side_Reactions->Check_Dehalogenation Adjust_Conditions Use Milder Conditions/Anhydrous Solvents Check_Dehalogenation->Adjust_Conditions

Sources

Technical Support Center: Purification of 5-Bromo-3-chlorothiophene-2-carbonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS: 2091365-74-9)[1].

Halogenated thiophene carbonitriles are critical building blocks in pharmaceutical synthesis. However, their unique physicochemical properties—specifically their high density, distinct solubility profiles, and propensity for liquid-liquid phase separation (LLPS)—make standard recrystallization challenging. This guide provides a self-validating protocol, empirical data, and advanced troubleshooting logic to ensure high-yield, high-purity crystalline recovery.

Causality in Halogenated Thiophene Crystallization

The primary failure mode when purifying 5-Bromo-3-chlorothiophene-2-carbonitrile is "oiling out" (Liquid-Liquid Phase Separation or LLPS). Instead of forming a highly ordered solid crystal lattice, supersaturation drives the solute to separate into a secondary, impurity-rich liquid emulsion[2].

Why does this happen? Oiling out is a kinetic phenomenon that occurs when the integration of solute molecules into a crystal lattice is kinetically hindered, or when the system experiences excessively high supersaturation near the compound's melting point[2]. When the oil droplets eventually solidify, they bypass the desired impurity rejection process, trapping regioisomers and degradation products within an amorphous, gummy matrix[2]. Successful purification requires strictly controlling the thermodynamic pathway to favor solid nucleation over droplet coalescence.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

To prevent LLPS and ensure a self-validating purification cycle, the following protocol utilizes a binary solvent system with controlled supersaturation and mandatory seeding.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Weigh the crude 5-Bromo-3-chlorothiophene-2-carbonitrile into a jacketed crystallizer.

    • Add a binary solvent system of Heptane / Ethyl Acetate (8:2 v/v) at a ratio of roughly 5–7 mL per gram of crude material.

    • Heat the suspension to 70 °C under continuous agitation until complete dissolution is achieved.

  • Hot Filtration (Nucleation Control):

    • Pass the hot solution through a pre-heated polish filter (e.g., 0.45 µm PTFE). Causality: This removes insoluble particulates (dust, silica, or inorganic salts) that act as heterogeneous nucleation sites, which can trigger premature, uncontrolled crystallization.

  • Controlled Cooling to the Metastable Zone:

    • Transfer the filtrate back to the crystallizer. Program a linear cooling ramp of 0.1 to 0.2 °C/min down to 45 °C.

    • Self-Validation: Monitor the solution visually or via an in-situ fiber optic turbidity probe. The solution must remain clear. If turbidity drops abruptly indicating emulsion formation, halt cooling immediately[3].

  • Strategic Seeding:

    • At 45 °C (within the metastable zone), introduce 1–2 wt% of pure 5-Bromo-3-chlorothiophene-2-carbonitrile seed crystals.

    • Hold the temperature for 30 minutes to allow the seed bed to mature and relieve supersaturation via crystal growth rather than secondary nucleation.

  • Final Cooling & Isolation:

    • Resume cooling at 0.1 °C/min down to 5 °C.

    • Isolate the resulting suspension via vacuum filtration on a Büchner funnel.

    • Wash the filter cake with 1–2 bed volumes of ice-cold Heptane.

  • Drying:

    • Dry the crystals in a vacuum oven at 30 °C (below the melting point) until a constant weight is achieved.

Recrystallization N1 Crude 5-Bromo-3-chlorothiophene- 2-carbonitrile N2 Dissolve in Heptane/EtOAc (8:2) at near-boiling temp N1->N2 N3 Hot Filtration (Remove insoluble particulates) N2->N3 N4 Controlled Cooling (Rate: 0.1 - 0.2 °C/min) N3->N4 N5 Seeding at Metastable Zone (Prevents LLPS) N4->N5 N6 Crystal Growth & Maturation N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Pure Crystalline Product N7->N8

Workflow for the self-validating recrystallization of halogenated thiophene derivatives.

Quantitative Data: Solvent System Screening

Selecting the correct solvent is the most critical variable in preventing oiling out. The table below summarizes the phase behaviors of 5-Bromo-3-chlorothiophene-2-carbonitrile across various solvent systems.

Solvent SystemRatio (v/v)Solubility (70 °C)Solubility (5 °C)Phase Behavior / Crystallization Outcome
Heptane / Ethyl Acetate 8:2HighLowOptimal. High purity crystals, stable suspension.
Methanol / Water 9:1ModerateVery LowFailure. Immediate oiling out (LLPS) upon cooling.
Toluene 100%Very HighHighPoor Yield. Product remains dissolved in mother liquor.
Hexane 100%LowVery LowImpractical. Insufficient dissolution even at boiling point.
Isopropanol 100%ModerateLowSub-optimal. Prone to agglomeration and solvent entrapment.

Troubleshooting Guide & FAQs

Q1: My 5-Bromo-3-chlorothiophene-2-carbonitrile crashed out as a sticky, yellow gum instead of a crystalline powder. What went wrong? A1: You have experienced Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the initial concentration is too high or the cooling rate is too fast, causing the compound to separate into an emulsion rather than a solid phase[2],[4]. Because the transformation of oil droplets to solid particles bypasses the impurity rejection process, the resulting gum is highly impure[2]. Fix: Reheat the mixture until the oil redissolves. Dilute the solution by 10-15% with your solvent, reduce your cooling rate, and introduce seed crystals earlier in the cooling profile.

Q2: How can I detect oiling out before it ruins my batch? A2: In a laboratory or pilot setting, utilize an in-situ fiber optic turbidity probe or an imaging tool (like an EasyViewer). Oiling out is characterized by a sudden, distinct drop in the turbidity signal or the visual appearance of spherical droplets (emulsion) rather than sharp, faceted crystals[3]. If detected, you can use this as a feedback mechanism to immediately raise the temperature, reverse the oiling out, and resume controlled crystal growth[3].

Q3: I am getting crystalline product, but regioisomeric impurities (e.g., 4-bromo isomers) are co-crystallizing. How do I improve purity? A3: Co-crystallization of structurally similar impurities is a hallmark of rapid, uncontrolled nucleation. When crystals grow too fast, they trap impurities within the crystal lattice. Ensure you are using a very slow cooling ramp (0.1 °C/min) after seeding. Slow particle growth allows thermodynamic selection to reject impurities into the mother liquor[2].

Q4: My yield is consistently below 50%. How do I optimize recovery without sacrificing purity? A4: Yield loss is typically due to an overly aggressive "good" solvent ratio (e.g., too much Ethyl Acetate). If your product is highly soluble in the cold mother liquor, you must shift the phase diagram. After the initial crystallization occurs at 5 °C, slowly dose in an additional volume of the anti-solvent (Heptane) over 2 hours to drive the remaining solute out of solution, followed by an extended hold time before filtration.

OilingOut Detect Turbidity Drop / Emulsion (Oiling Out Detected) Heat Reheat to Redissolve Oil Phase Detect->Heat Adjust Adjust Process Parameters Heat->Adjust Solvent Decrease Initial Concentration Adjust->Solvent Cooling Decrease Cooling Rate Adjust->Cooling Seed Introduce Seeds Earlier Adjust->Seed Success Solid Nucleation (Suspension) Solvent->Success Cooling->Success Seed->Success

Troubleshooting logic to resolve Liquid-Liquid Phase Separation (oiling out) during cooling.

References

  • [2] Oiling Out in Crystallization - Mettler Toledo. mt.com. Available at:

  • [3] Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization | Organic Process Research & Development. acs.org. Available at:

  • [1] 5-bromo-3-chlorothiophene-2-carbonitrile | 2091365-74-9 - Sigma-Aldrich. sigmaaldrich.com. Available at:

  • [4] Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development. acs.org. Available at:

Sources

Preventing debromination side reactions in 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs.

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination Side Reactions

Welcome to the technical support guide for 5-Bromo-3-chlorothiophene-2-carbonitrile. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the synthetic challenges associated with this versatile building block. Our primary focus is to address and mitigate the prevalent issue of C-Br bond cleavage, or debromination, a side reaction that can significantly impact reaction efficiency, yield, and purification.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this molecule, and what is the primary mechanism?

A1: Debromination is a side reaction where the bromine atom at the 5-position of the thiophene ring is replaced by a hydrogen atom, leading to the formation of the undesired byproduct, 3-chlorothiophene-2-carbonitrile. In the widely used palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura), this process is often called hydrodehalogenation. The most common mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can then react with the starting material in a competing cycle to yield the debrominated product instead of the desired coupled product.[1][2] Sources for the hydride can include the base, solvent (especially alcohols), or even trace water.[2][3][4]

Q2: I need to perform a reaction at the 5-position. Which bond is more reactive, the C-Br or the C-Cl?

A2: The Carbon-Bromine (C-Br) bond is significantly weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond.[1] This reactivity difference is highly advantageous, as it allows for excellent chemoselectivity. Under carefully controlled conditions, you can selectively perform reactions such as palladium-catalyzed cross-couplings or metal-halogen exchange at the 5-position (C-Br) while leaving the 3-position (C-Cl) untouched. For instance, in a Suzuki coupling, the oxidative addition of a Pd(0) catalyst into the C-Br bond is kinetically and thermodynamically favored over insertion into the C-Cl bond.

Q3: What are the key experimental factors that I should control to minimize debromination?

A3: Several factors critically influence the extent of debromination. The most important ones to control are:

  • Choice of Base: Strong, aggressive bases are a primary contributor to debromination.[1][2]

  • Reaction Temperature: Higher temperatures can accelerate side reactions and promote the decomposition of reagents into hydride sources.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligands directly impact the relative rates of the desired coupling versus the undesired debromination.[5][6]

  • Solvent: Protic solvents or the presence of water can serve as a source for the hydride species that drive hydrodehalogenation.[2][4]

Q4: Is debromination also a risk during metal-halogen exchange reactions (e.g., lithiation)?

A4: Yes, though the mechanism is different, C-Br cleavage is the intended reaction. The key challenge here is preventing the resulting highly reactive organometallic intermediate from being inadvertently protonated. This can happen if it is not trapped in situ with an electrophile and is instead quenched with a proton source (like water or alcohol during work-up). Furthermore, improper temperature control (i.e., not keeping the reaction at -78 °C) can lead to side reactions, such as reaction with the solvent (e.g., THF) or halogen dance migrations, which can complicate the product mixture.[7]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving debromination issues encountered during specific experimental procedures.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 3-chlorothiophene-2-carbonitrile.

  • ¹H NMR of the crude product mixture shows a new aromatic proton signal, often a doublet, that corresponds to the proton at the 5-position of the debrominated ring.

  • Low conversion of the starting material and low yield of the desired coupled product.

Troubleshooting Workflow Diagram

G start Debromination Observed in Cross-Coupling Reaction base Step 1: Optimize Base (Switch to K₃PO₄ or Cs₂CO₃) start->base Is the base strong (e.g., NaOtBu, NaOH)? temp Step 2: Lower Temperature (Start at 40-50 °C) base->temp Debromination persists? ligand Step 3: Screen Ligands (Use bulky, e⁻-rich ligands like SPhos) temp->ligand Debromination persists? solvent Step 4: Change Solvent (Use Aprotic: Dioxane, Toluene) ligand->solvent Debromination persists? reagents Step 5: Check Reagent Purity (Boronic acid, etc.) solvent->reagents Debromination persists? success Problem Solved: High Yield of Desired Product reagents->success After optimization.

Caption: A logical workflow for troubleshooting debromination in cross-coupling.

Root Causes and Detailed Solutions
  • Aggressive Base: This is the most frequent cause. Strong bases can react with components in the mixture to form hydrides, which fuel the Pd-H debromination cycle.

    • Solution: Switch to a milder inorganic base. Phosphates and carbonates are generally excellent choices as they are sufficiently basic to promote transmetalation without causing excessive side reactions.

    Base TypeExamplesPropensity for DebrominationRationale
    Strong/Aggressive NaOtBu, NaOH, KOHHigh Can readily generate hydride species, especially at elevated temperatures.[1][5]
    Mild/Recommended K₃PO₄, Cs₂CO₃, K₂CO₃Low Effective for coupling while minimizing the formation of Pd-H species.[1][5][6]
    Fluoride-Based CsF, KFLow Can be particularly effective for heteroaromatic substrates.[2]
  • High Reaction Temperature: Many cross-coupling reactions are run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. However, high temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy.[1]

    • Solution: Operate at the lowest effective temperature. Start your reaction at a lower temperature (e.g., 40-50 °C) and monitor the progress. If the reaction is clean but slow, incrementally increase the temperature by 10-15 °C intervals, continuing to monitor for the appearance of the debrominated byproduct.

  • Suboptimal Catalyst/Ligand System: The ligand's job is to stabilize the palladium center and modulate its reactivity. The wrong ligand may not promote the desired reductive elimination step efficiently, giving the competing debromination pathway more time to occur.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands are designed to accelerate the C-C bond-forming reductive elimination step, which is often the rate-limiting step for product formation. By speeding up this step, the undesired debromination pathway is kinetically outcompeted.[5][8]

    Ligand ClassExamplesPerformance Against DebrominationRationale
    Simple Phosphines PPh₃, P(o-tol)₃Variable to Poor Can be effective but often require higher temperatures, increasing debromination risk.
    Bulky Biarylphosphines SPhos, XPhos, RuPhosExcellent Steric bulk promotes fast reductive elimination, suppressing side reactions.[5][6]
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesGood to Excellent Strong σ-donors that form stable Pd complexes, often highly active.[9]
  • Solvent Effects: Protic solvents like alcohols or residual water can be a direct source of protons or hydrides.[2][4]

    • Solution: Use anhydrous, aprotic solvents. Ensure all reagents and glassware are thoroughly dried before use. Degassing the solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent oxygen from deactivating the catalyst.[2]

    SolventTypePotential for DebrominationComments
    Toluene, Dioxane, THFAproticLow Generally good choices for minimizing debromination.[5][6]
    DMF, DMAcPolar AproticModerate Can sometimes lead to increased debromination, potentially due to thermal decomposition.
    Alcohols (e.g., Isopropanol)ProticHigh Can act as a hydride source for the Pd-H pathway.[3] Avoid unless specifically required.
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-Bromo-3-chlorothiophene-2-carbonitrile while minimizing debromination.

Reaction: 5-Bromo-3-chlorothiophene-2-carbonitrile + Arylboronic Acid → 5-Aryl-3-chlorothiophene-2-carbonitrile

Materials:

  • 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 eq.)

  • Arylboronic Acid or Ester (1.2 - 1.5 eq.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Mild Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the 5-Bromo-3-chlorothiophene-2-carbonitrile, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add the palladium precatalyst and ligand, followed by the anhydrous, degassed solvent via syringe.

  • Reaction Execution:

    • Stir the mixture at a reduced temperature (e.g., start at 50 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of starting material, formation of the desired product, and crucially, the appearance of the debrominated byproduct.

    • If the reaction is slow, increase the temperature incrementally to 65 °C, then 80 °C, while continuing to monitor the product/byproduct ratio.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR to determine the ratio of the desired product to the debrominated impurity.

Issue 2: Poor Selectivity or Debromination during Metal-Halogen Exchange

Symptoms:

  • After adding an electrophile and working up the reaction, the main product isolated is 3-chlorothiophene-2-carbonitrile.

  • Low yield of the desired functionalized product.

  • Formation of complex mixtures, potentially including homocoupled products.

Mechanistic Considerations: Kinetic vs. Thermodynamic Control

Lithium-halogen exchange is an extremely fast, often irreversible reaction.[10] Success hinges on maintaining kinetic control .[11][12][13] This means using conditions that favor the fastest, desired reaction (bromine-lithium exchange) while preventing the system from reaching a more stable, but undesired, thermodynamic state (e.g., through side reactions or decomposition).

G cluster_0 Desired Kinetic Pathway (Low Temp: -78 °C) cluster_1 Undesired Thermodynamic/Side Pathways (Higher Temp) a 5-Bromo-3-chloro-thiophene-2-CN n-BuLi b Fast Br-Li Exchange 5-Lithio-3-chloro-thiophene-2-CN a:f1->b:f0 c Electrophile (E+) 5-E-3-chloro-thiophene-2-CN (Desired Product) b:f1->c:f0 d Reaction with THF or Protonation during workup b:f1->d If temp rises or quenched improperly e 3-chlorothiophene-2-CN (Debrominated Byproduct) d->e

Caption: Kinetic vs. thermodynamic pathways in lithiation reactions.

Root Causes and Detailed Solutions
  • Inadequate Temperature Control: This is the most critical parameter. If the reaction temperature rises above -70 °C, the highly reactive thienyllithium species can abstract a proton from the solvent (THF) or undergo other decomposition pathways.

    • Solution: Maintain a strict temperature of -78 °C throughout the addition and reaction time. Use a dry ice/acetone or dry ice/isopropanol bath. Add the organolithium reagent slowly and dropwise to the cooled solution of the thiophene to dissipate the heat of reaction.

  • Premature Quenching or Contamination: The thienyllithium intermediate is a very strong base. Any exposure to adventitious water or other proton sources will instantly quench it back to the debrominated starting material.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. After the lithium-halogen exchange is complete (typically 15-30 minutes), add the electrophile directly to the cold reaction mixture. Do not allow the mixture to warm up before the electrophile has been added and has had time to react.

Optimized Protocol: Selective Lithium-Bromine Exchange and Electrophilic Quench

Reaction: 5-Bromo-3-chlorothiophene-2-carbonitrile → [5-Lithio-Intermediate] → 5-E-3-chlorothiophene-2-carbonitrile

Materials:

  • 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 eq.)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 - 1.1 eq.)

  • Electrophile (e.g., DMF, CO₂, an aldehyde) (1.2 eq.)

  • Anhydrous THF

Procedure:

  • Setup: Place the 5-Bromo-3-chlorothiophene-2-carbonitrile in a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Dissolution & Cooling: Dissolve the starting material in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add the n-BuLi solution dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color.

  • Electrophilic Trap: Add the chosen electrophile dropwise to the cold solution, again maintaining the temperature at -78 °C.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1-2 hours (or as determined for the specific electrophile). Then, quench the reaction while still cold by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent. Dry the organic layers, filter, and concentrate to obtain the crude product for analysis and purification.

By adhering to these principles and protocols, researchers can effectively suppress debromination side reactions, leading to cleaner reactions, higher yields, and more efficient synthetic routes.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • BenchChem. (2025). preventing debromination in subsequent reaction steps.
  • BenchChem. (2025). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Gordillo, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • (2011). Reductions of aryl bromides in water at room temperature. PMC. Available at: [Link]

  • BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. PubMed. Available at: [Link]

  • Smith, K., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]

  • (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Chemistry – A European Journal.
  • (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. Available at: [Link]

  • (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available at: [Link]

  • (2016). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange.
  • BenchChem. (2025). A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes.
  • (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Cho, B. R., et al. (2001). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Tyson, J. T., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • (n.d.). Base-promoted aryl–bromine bond cleavage with cobalt(ii) porphyrins via a halogen atom transfer mechanism. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Larsen, M., & Jørgensen, M. (n.d.). Selective halogen-lithium exchange reaction of bromine-substituted 25,26,27,28-tetrapropoxycalix[5]arene. DTU Research Database.

  • Myers, A. (n.d.). The Suzuki Reaction.
  • Google Patents. (1992). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from Department of Chemistry, University of Rochester.
  • Jensen, W. B. (n.d.). Kinetic vs Thermodynamic Control.
  • BenchChem. (2025). Application Notes and Protocols: Halogenated Thiophenes in Materials Science.
  • Google Patents. (n.d.). CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid.
  • LibreTexts. (2026). 14.1.3: Reductive Elimination.

Sources

Troubleshooting solubility issues with 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-Bromo-3-chlorothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges related to the solubility of this compound in your experimental workflows.

Introduction to 5-Bromo-3-chlorothiophene-2-carbonitrile

5-Bromo-3-chlorothiophene-2-carbonitrile is a polysubstituted thiophene derivative. Its halogenated and nitrile-functionalized structure presents unique solubility characteristics that are critical to understand for successful reaction setup, purification, and formulation. Thiophene and its derivatives are generally soluble in organic solvents like alcohol and ether but insoluble in water.[1][2] The presence of halogen atoms can further influence these properties.[3] This guide provides a systematic approach to resolving common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-Bromo-3-chlorothiophene-2-carbonitrile in common laboratory solvents?

A1: While specific quantitative solubility data is not extensively published, based on the principles of "like dissolves like" and the nature of halogenated thiophenes, a qualitative solubility profile can be predicted.[4] The compound is anticipated to be non-polar to moderately polar.

Table 1: Predicted Solubility of 5-Bromo-3-chlorothiophene-2-carbonitrile at Ambient Temperature

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Notes
Non-Polar Aprotic Hexanes, Cyclohexane, TolueneSoluble to Highly SolubleThe aromatic thiophene core and halogen substituents favor interaction with non-polar solvents. Toluene, with its aromatic character, is expected to be a particularly effective solvent.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighly SolubleThese solvents offer a balance of polarity that can effectively solvate the molecule. THF and DCM are often good starting points for reactions involving halogenated heterocycles.[5]
Polar Protic Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleThe potential for hydrogen bonding with the nitrile group may afford some solubility, but the overall non-polar character of the molecule will limit extensive dissolution. Solubility is likely to increase with heating.
Aqueous Water, BuffersInsolubleAs a largely non-polar organic molecule, it is expected to have negligible solubility in water.[1][2]

Q2: My compound appears to be "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6][7] This is often due to the solution being too saturated or cooling too rapidly. To remedy this, return the solution to the heat source, add more of the "good" or primary solvent to decrease the saturation, and allow it to cool more slowly.[6][7]

Q3: I'm observing very poor recovery after recrystallization. What are the likely causes?

A3: Low yield during recrystallization can stem from several factors. Using an excessive amount of solvent is a common reason, as a significant portion of the compound may remain in the mother liquor.[7] To check for this, you can evaporate a small amount of the mother liquor; a large residue indicates substantial product loss. Additionally, ensure the solution is not being cooled to a temperature that is too low too quickly, which can trap impurities and affect crystal formation.

Troubleshooting Guides

Issue 1: The compound will not fully dissolve in the chosen solvent.

This is a common first hurdle in setting up a reaction or purification. The approach to solving this depends on the experimental context.

Workflow for Addressing Incomplete Dissolution

A Initial Observation: Incomplete Dissolution B Is heating permissible for the experiment? A->B C Gently heat the mixture. (e.g., to 40-60 °C) B->C Yes G Is sonication available? B->G No D Did the compound dissolve? C->D E Proceed with the experiment at elevated temperature. D->E Yes F Consider a different solvent. Consult solubility table. D->F No G->F No H Sonicate the mixture for 5-10 minutes. G->H Yes I Did the compound dissolve? H->I J Proceed with the experiment. I->J Yes K Add a small amount of a co-solvent. (e.g., THF or DCM) I->K No L Did the compound dissolve? K->L L->J Yes M Re-evaluate solvent choice based on polarity. L->M No

Caption: Decision workflow for troubleshooting incomplete dissolution.

Detailed Steps & Explanations:

  • Gentle Heating: For many organic compounds, solubility increases significantly with temperature. If your reaction conditions allow, gently warming the mixture can be a simple and effective solution.

  • Sonication: Applying ultrasonic waves can help break down solid aggregates and enhance the rate of dissolution without the need for high temperatures.

  • Co-solvent Addition: If a single solvent is not effective, adding a small amount of a stronger, miscible co-solvent can dramatically improve solubility. For example, if your compound is mostly dissolved in hexanes, adding a small volume of ethyl acetate can help.

  • Solvent Re-evaluation: If the above steps fail, the initial solvent choice may be inappropriate. Refer to the solubility table and consider a solvent with a more suitable polarity.

Issue 2: The compound precipitates unexpectedly during the reaction.

Precipitation during a reaction can indicate that the solubility limit is being exceeded, possibly due to a change in temperature or the formation of a less soluble intermediate or product.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the reaction solvent to decrease the overall concentration.

  • Gentle Warming: If the reaction is proceeding at room temperature or below, a slight increase in temperature may be sufficient to redissolve the precipitate.

  • Consider a More Solubilizing Solvent System: If precipitation is a persistent issue, it may be necessary to run the reaction in a solvent in which the compound has higher solubility, even if this requires optimization of the reaction conditions.

Issue 3: Difficulty in achieving crystallization for purification.

If the compound remains in solution even after cooling, or if it oils out, a systematic approach to inducing crystallization is necessary.

Systematic Approach to Inducing Crystallization

A Saturated solution does not crystallize upon cooling. B Scratch the inner surface of the flask with a glass rod. A->B C Did crystals form? B->C D Allow crystallization to proceed. C->D Yes E Add a seed crystal. C->E No F Did crystals form? E->F F->D Yes G Reduce the volume of the solvent by gentle evaporation. F->G No H Cool the solution again. G->H I Did crystals form? H->I I->D Yes J Consider a two-solvent system (solvent layering). I->J No

Caption: Step-by-step guide to induce crystallization.

Detailed Methodologies:

  • Scratching: Using a glass rod to create a rough surface on the inside of the flask can provide nucleation sites for crystal growth.[6]

  • Seeding: Introducing a tiny crystal of the pure compound (a seed crystal) can initiate crystallization.[6]

  • Solvent Evaporation: If the solution is not sufficiently saturated, carefully evaporating some of the solvent will increase the concentration and may induce crystallization upon cooling.[6]

  • Two-Solvent System (Solvent Layering): This is a powerful technique when single-solvent crystallization fails.[8]

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

    • Carefully layer a "poor" solvent (one in which the compound is insoluble but miscible with the good solvent) on top.

    • Allow the solvents to slowly mix at the interface. Crystals will form as the compound diffuses into the region of lower solubility.[8]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. Cambridge University Press.
  • Kumar, A., & Kumar, V. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Zhang, J., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. RSC Publishing. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction - Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. [Link]

  • Kamal, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

Sources

Technical Support Center: Chromatography Troubleshooting for 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-3-chlorothiophene-2-carbonitrile . This guide is engineered for researchers and drug development professionals who require high-purity isolation of halogenated thiophene building blocks.

Unlike simple aliphatic compounds, polyhalogenated heteroaromatics present unique chromatographic challenges. The interplay between the highly polar, hydrogen-bond-accepting cyano (-CN) group and the lipophilic, polarizable halogens (-Br, -Cl) dictates its behavior on a silica gel stationary phase [1]. Furthermore, low-molecular-weight halogenated thiophenes are notoriously prone to co-distillation during solvent removal [2]. This guide synthesizes field-proven methodologies to ensure optimal resolution and recovery.

Diagnostic Overview & Solvent System Matrix

The selection of the mobile phase is the most critical variable in the purification of 5-Bromo-3-chlorothiophene-2-carbonitrile. The cyano group strongly interacts with the free silanol groups (-Si-OH) on normal-phase silica, which can lead to band broadening (streaking) if the solvent system lacks sufficient hydrogen-bond disrupting capacity. Conversely, too much polar modifier will cause the compound to co-elute with unreacted starting materials (e.g., unbrominated precursors).

Quantitative Data: Solvent System Comparison
Solvent System (v/v)Modifier Polarity IndexExpected

Range
Resolution from PrecursorsPrimary Application & Causality
Hexane : Ethyl Acetate (95:5) 4.4 (EtOAc)0.25 - 0.35ModerateStandard Isocratic: EtOAc disrupts silanol-cyano interactions, preventing streaking. Best for crude mixtures with distinct impurity profiles.
Heptane : Dichloromethane (70:30) 3.1 (DCM)0.30 - 0.40HighHigh-Resolution: DCM provides excellent selectivity for halogenated aromatics due to

and dipole interactions, separating closely related isomers.
Toluene : Hexane (40:60) 2.4 (Toluene)0.20 - 0.30Very HighDifficult Separations: Toluene leverages

stacking with the thiophene ring. Ideal for separating 5-bromo from 4-bromo isomers.
Hexane : Ethyl Acetate (80:20) 4.4 (EtOAc)0.60 - 0.70LowColumn Flushing: Too polar for separation; used only to flush strongly retained impurities off the column post-elution.

Step-by-Step Experimental Protocol

To ensure a self-validating and reproducible purification, follow this optimized normal-phase chromatography protocol.

Phase 1: Sample Preparation via Dry Loading Causality: Polyhalogenated thiophenes often exhibit poor solubility in pure non-polar solvents (like hexane) but dissolve readily in DCM. Liquid loading with DCM will ruin the initial band shape. Dry loading circumvents this by pre-adsorbing the analyte.

  • Dissolve the crude 5-Bromo-3-chlorothiophene-2-carbonitrile in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (230-400 mesh) to the flask (approximately 2-3 times the mass of the crude product).

  • Evaporate the DCM slowly under reduced pressure until a free-flowing powder is obtained. Crucial: Do not exceed 30°C water bath temperature.

Phase 2: Column Packing and Elution 4. Prepare a slurry of silica gel in 100% Hexane and pack the column, ensuring no air bubbles are trapped [1]. 5. Add a 1 cm protective layer of acid-washed sand to the top of the silica bed. 6. Carefully pour the dry-loaded sample powder onto the sand layer, followed by another 1 cm layer of sand. 7. Begin isocratic elution using a 95:5 Hexane:Ethyl Acetate mobile phase. 8. Collect fractions in test tubes (e.g., 15 mL fractions for a 1 g scale purification).

Phase 3: Detection and Isolation 9. Monitor fractions via Thin Layer Chromatography (TLC). 5-Bromo-3-chlorothiophene-2-carbonitrile is highly UV-active due to its conjugated


-system; visualize spots using a short-wave UV lamp (254 nm).
10. Combine fractions containing the pure product (target 

~0.3). 11. Critical Evaporation Step: Remove the solvent using a rotary evaporator. Set the water bath to ≤ 25°C and use a moderate vacuum (e.g., 150-200 mbar). Causality: Halogenated thiophene carbonitriles possess significant vapor pressure and will co-distill with hexane/ethyl acetate under high vacuum or elevated temperatures, leading to catastrophic yield loss [2].

Workflows & Mechanistic Diagrams

PurificationWorkflow Crude Crude Mixture (5-Br-3-Cl-thiophene-2-CN) DryLoad Dry Loading on Silica (Eliminates solvent effects) Crude->DryLoad Elution Isocratic Elution (95:5 Hexane:EtOAc) DryLoad->Elution Detection Fraction Collection & UV Detection (254 nm) Elution->Detection Evap Low-Temp Rotary Evaporation (Bath ≤25°C, Moderate Vacuum) Detection->Evap Pure Purified Product (>98% Purity) Evap->Pure

Workflow for the purification of 5-Bromo-3-chlorothiophene-2-carbonitrile.

MechanisticInteraction Silica Silica Stationary Phase (-Si-OH Groups) Molecule Thiophene Core Nitrile Cyano Group (-CN) Molecule->Nitrile Substituent Halogens Bromo/Chloro Groups Molecule->Halogens Substituent Nitrile->Silica Dipole-Dipole / H-Bonding (Retards) Mobile Mobile Phase (Hexane/EtOAc) Halogens->Mobile Lipophilic Solvation (Accelerates)

Chromatographic retention mechanisms for halogenated thiophene carbonitriles.

Troubleshooting & FAQs

Q1: My product is streaking down the column, and fractions span across 20+ tubes. How do I fix this? A: Streaking of thiophene-2-carbonitriles usually indicates that the cyano group is binding too strongly to active silanol sites on the silica gel [3]. Solution: Ensure your mobile phase contains a polar modifier capable of hydrogen bonding (like Ethyl Acetate). If you are using pure Hexane or Heptane/DCM, switch to a system with 2-5% EtOAc. Alternatively, the column may be overloaded; ensure your crude mass does not exceed 2% of the silica gel mass.

Q2: I had a 90% conversion by TLC, but after column chromatography and rotary evaporation, my isolated yield is only 30%. Where did my product go? A: You likely lost the product to the rotary evaporator pump. Small, halogenated thiophenes (like 2-bromothiophene and 2-thiophenecarbonitrile) are highly volatile and easily co-distill with non-polar solvents like hexane [2]. Solution: Never use a high-vacuum pump to remove solvents for this compound. Keep the rotary evaporator water bath below 25°C, use a standard diaphragm pump (not an oil pump), and stop evaporation the moment the solvent is gone.

Q3: I cannot separate 5-Bromo-3-chlorothiophene-2-carbonitrile from the unbrominated starting material (3-chlorothiophene-2-carbonitrile). They co-elute in Hexane/EtOAc. A: The polarity difference between the brominated and unbrominated species is minimal because the dominant polar interaction comes from the shared cyano group. Solution: Switch from a dipole-driven separation to a polarizability/


-driven separation. Change your solvent system to Heptane : Toluene (60:40) . The toluene will interact differently with the heavy bromine atom's electron cloud, often providing the baseline resolution that aliphatic/ester systems cannot achieve.

Q4: Can I use reverse-phase chromatography (C18) for this compound? A: While possible, it is generally not recommended for preparative scale unless you are dealing with milligram quantities. The compound's high lipophilicity (due to the thiophene ring and two halogens) means it will be strongly retained on a C18 column, requiring a very high percentage of Acetonitrile or Methanol to elute, which complicates subsequent solvent removal and exacerbates volatility issues.

References

  • National Institutes of Health (NIH) / PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • Taylor & Francis. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Retrieved from [Link]

Controlling regioselectivity in 5-Bromo-3-chlorothiophene-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Triad

5-Bromo-3-chlorothiophene-2-carbonitrile is a "privileged scaffold" in drug discovery because it offers three distinct sites for orthogonal functionalization. However, its utility is often limited by poor regiocontrol during early-stage synthesis.

This guide addresses the core challenge: How to selectively manipulate one site without compromising the others.

The molecule possesses a "Selectivity Triad" defined by electronic and steric distinctness:

  • C5-Position (C-Br): The "Soft" Electrophile. Weakest bond, most susceptible to metal insertion (Pd, Li).

  • C3-Position (C-Cl): The "Hard" Electrophile. Sterically crowded but electronically activated by the adjacent nitrile. Susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Position (CN): The Activating Group & Electrophile. Directs reactivity to C3/C5 but is itself liable to nucleophilic attack (hydrolysis/addition).

Part 1: C5-Selective Functionalization (The Kinetic Path)

Objective: Install aryl, alkyl, or heteroatom groups at C5 while leaving the C3-Cl and C2-CN intact.

Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) rather than the C-Cl bond (~95 kcal/mol). This kinetic preference allows exclusive C5 functionalization.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Loss of C3-Cl Catalyst Over-activitySwitch to less electron-rich ligands. Use Pd(PPh3)4 or Pd(dppf)Cl2 . Avoid bulky, electron-rich phosphines (e.g., Buchwald ligands) unless necessary, as they can promote C-Cl insertion.
Nitrile Hydrolysis Basic Aqueous ConditionsUse mild bases like K3PO4 or Cs2CO3 instead of NaOH/KOH. Minimize water in the solvent system (use Dioxane/H2O 9:1 or anhydrous DMF).
Homocoupling Oxygen PresenceRigorous degassing is required. Sparge with Argon for 15 mins.

Standard Protocol (Suzuki Coupling):

  • Charge: Aryl boronic acid (1.1 equiv), 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 equiv), and K3PO4 (2.0 equiv) in 1,4-Dioxane/Water (10:1).

  • Catalyst: Add Pd(dppf)Cl2 (3-5 mol%).

  • Cycle: Degas (vacuum/backfill Ar x3).

  • Reaction: Heat to 80°C for 4-12 hours.

  • Validation: Monitor by LCMS. C5-product appears first. If C3-product appears, lower temp to 60°C.

Lithium-Halogen Exchange

Mechanism: Lithium-halogen exchange is extremely fast and follows the order I > Br > Cl. Treatment with n-BuLi selectively generates the C5-lithio species.

Critical Warning: The nitrile group is highly electrophilic toward organolithiums. You must operate under kinetic control to prevent attack on the CN group (which forms ketones/imines).

Protocol for C5-Lithiation:

  • Solvent: Anhydrous THF (must be dry).

  • Temperature: -78°C is mandatory.

  • Reagent: n-BuLi (1.05 equiv) added slowly down the side of the flask.

  • Quench: Add the electrophile (e.g., DMF, CO2, Aldehydes) immediately (within 5-10 mins) at -78°C. Do not let the lithiated species sit.

Part 2: C3-Selective Functionalization (The Thermodynamic Path)

Objective: Displace the C3-Chlorine while retaining the C5-Bromine.

Nucleophilic Aromatic Substitution ( )

Mechanism: The C3 position is ortho to the electron-withdrawing nitrile (CN) group. The inductive effect (-I) of the CN group makes C3 significantly more electrophilic than C5 (which is para-like). Consequently, "hard" nucleophiles (amines, alkoxides, thiols) attack C3 preferentially, displacing Chloride.

Why not C5? Although Br is often a better leaving group than Cl, in


, the rate-determining step is the nucleophilic addition (formation of the Meisenheimer complex). The electronic activation at the ortho position (C3) dominates the leaving group ability.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
No Reaction Nucleophile too weakUse a polar aprotic solvent (DMSO, DMF, NMP ) to strip cations and increase nucleophilicity. Heat to 80-100°C.
Mixture of Regioisomers Temperature too highAt very high temps (>120°C), C5-Br displacement becomes competitive. Maintain temp <100°C.
Hydrolysis of CN Wet Solvent/Strong BaseEnsure reagents are anhydrous. If using alkoxides (e.g., NaOMe), use the corresponding alcohol as solvent.

Standard Protocol (


 with Amines): 
  • Charge: 5-Bromo-3-chlorothiophene-2-carbonitrile (1.0 equiv) and Amine (1.2-2.0 equiv) in anhydrous DMF.

  • Base: Add DIPEA or K2CO3 (2.0 equiv) to scavenge HCl.

  • Reaction: Heat to 60-80°C.

  • Note: This reaction yields the 3-amino-5-bromo-2-cyanothiophene . The C5-Br remains available for subsequent coupling.

Part 3: Advanced Troubleshooting & "The Halogen Dance"

Scenario: You observe an isomer where the Bromine has moved to position 4, or the nucleophile is at position 4.

Cause: Halogen Dance (Base-Catalyzed Migration). If you use a hindered base (like LDA) attempting to deprotonate C4-H, the lithiated species is unstable. The C5-Br can migrate to C4 to form the more thermodynamically stable C5-lithio species (stabilized by the sulfur atom).

Prevention:

  • Avoid LDA/LiTMP if you want to keep the halogen pattern intact.

  • If you need to functionalize C4, use the Halogen Dance intentionally, but be aware of the scrambling.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct reaction conditions based on the target regiochemistry.

G Start Starting Material: 5-Bromo-3-chlorothiophene-2-carbonitrile Decision Which position do you want to modify? Start->Decision Path_C5 Target: C5 (Br) Decision->Path_C5 Metal Insertion Path_C3 Target: C3 (Cl) Decision->Path_C3 Nucleophilic Attack Path_C2 Target: C2 (CN) Decision->Path_C2 Functional Group Interconversion Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Reagent: Pd(PPh3)4, Boronic Acid Selectivity: Kinetic (C-Br < C-Cl) Path_C5->Suzuki Lithiation Li-Halogen Exchange Reagent: n-BuLi, -78°C Selectivity: Rate (Br > Cl) *Risk: CN Attack* Path_C5->Lithiation SNAr Nu. Aromatic Substitution (SNAr) Reagent: Amine/Alkoxide, Heat, DMF Selectivity: Electronic (Ortho-activation) Path_C3->SNAr Hydrolysis Hydrolysis/Reduction Reagent: H2SO4 or LiAlH4 *Warning: May effect halogens* Path_C2->Hydrolysis

Caption: Regioselectivity decision tree for 5-Bromo-3-chlorothiophene-2-carbonitrile. Green nodes indicate C5-selective pathways; Red nodes indicate C3-selective pathways.

References

  • Metal-Halogen Exchange Selectivity

    • Title: Generation of 3- and 5-lithiothiophene-2-carboxyl
    • Source:Journal of Organic Chemistry, 2007.
    • URL:[Link]

  • Suzuki Coupling Chemoselectivity (C-Br vs C-Cl): Title: A Comparative Guide to the Synthetic Utility of 5-Bromo-3-chloro-2-fluorotoluene (Analogous reactivity patterns). Source: BenchChem Technical Guides.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Regioselectivity in Polyhalogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
    • Source:Royal Society of Chemistry (PMC).
    • URL:[Link]

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-bromo-3-chlorothiophene-2-carbonitrile , a highly valuable heterocyclic building block used in the development of advanced agrochemicals (such as 1,2,4-triazole insecticides[1]) and pharmaceutical active ingredients.

Scaling up electrophilic aromatic brominations on electron-rich thiophene rings presents unique thermal and regioselective challenges. This document provides mechanistic troubleshooting, quantitative process comparisons, and a self-validating pilot-scale protocol.

Process Architecture

Workflow SM 3-Chlorothiophene-2-carbonitrile (Starting Material) Reaction Electrophilic Aromatic Bromination (0-5°C, Strict Temp Control) SM->Reaction Reagents NBS (1.05 eq) in DMF (Brominating Agent) Reagents->Reaction Quench Aqueous Quench (5% Na2S2O3 in Ice Water) Reaction->Quench IPC: HPLC >98% Conversion Purification Direct Filtration & Washing (Removes Succinimide) Quench->Purification Precipitation of Product Product 5-Bromo-3-chlorothiophene-2-carbonitrile (Target Compound) Purification->Product Yield >85%, Purity >99%

Fig 1: Pilot-scale workflow for 5-bromo-3-chlorothiophene-2-carbonitrile synthesis.

Troubleshooting & FAQs

Q1: Why are we observing significant amounts of the 4,5-dibromo impurity during scale-up, and how can we mitigate this? Causality: The regioselectivity of this reaction is governed by a synergistic directing effect. The sulfur heteroatom strongly activates the alpha-positions (C-2 and C-5). Because C-2 is blocked by the nitrile (-CN) group, C-5 becomes the primary nucleophilic site. Additionally, the chlorine atom at C-3 acts as an ortho/para director; its para-position is C-5. This dual-directing effect makes C-5 highly susceptible to electrophilic attack. However, bromination is highly exothermic. In batch scale-ups, poor heat dissipation creates localized "hot spots." This excess thermal energy overcomes the activation barrier for the deactivated C-4 position, leading to over-bromination. Solution: To suppress C-4 bromination, strict cryogenic control (0–5 °C) must be maintained. For scales exceeding 10 kg, transition from batch reactors to continuous flow microreactors, which offer superior heat transfer and mixing, virtually eliminating over-bromination[2].

Q2: Should we use N-Bromosuccinimide (NBS) or elemental Bromine (Br₂) for pilot-scale synthesis? Causality: NBS is a solid, making it safer and easier to handle in standard batch reactors. It provides a controlled release of the bromonium ion (Br⁺), which is ideal for maintaining regioselectivity in highly polar solvents like DMF. However, NBS generates one equivalent of succinimide waste, reducing atom economy. Elemental Br₂ is highly atom-economical but is a volatile, corrosive liquid that requires specialized Hastelloy equipment and generates toxic HBr gas[2]. Solution: For early-stage scale-up (<10 kg), use NBS in DMF . The ease of handling and simplified precipitation workup outweighs the atom-economy loss. For commercial manufacturing (>100 kg), implement Br₂ in a continuous flow setup to maximize throughput and safely manage the HBr byproduct[3].

Q3: How do we efficiently remove succinimide during the workup phase without losing the product to emulsions? Causality: Succinimide is highly soluble in water but can partition into organic solvents (like EtOAc or DCM) during traditional liquid-liquid extraction, leading to contaminated crystals and stubborn emulsions. Solution: Exploit the hydrophobic nature of the halogenated thiophene. By running the reaction in DMF and quenching directly into a large volume of ice-cold water, the target product crashes out of solution as a solid precipitate. The DMF and succinimide remain entirely dissolved in the aqueous phase[2]. Filter the product directly, bypassing liquid-liquid extraction entirely.

Mechanistic Pathway

Mechanism Substrate 3-Chlorothiophene- 2-carbonitrile PiComplex Pi-Complex Formation Substrate->PiComplex + Br+ SigmaComplex Sigma-Complex (C-5 Attack) PiComplex->SigmaComplex Fast Product Target Product (C-5 Brominated) SigmaComplex->Product - H+ SideProduct 4,5-Dibromo Impurity (Over-reaction) Product->SideProduct Excess Br+ / Heat

Fig 2: Synergistic directing effects drive C-5 bromination; excess heat causes C-4 impurities.

Quantitative Process Comparison

When deciding between batch and flow chemistry for your facility, consider the following operational metrics:

ParameterBatch Process (NBS / DMF)Continuous Flow (Br₂ / AcOH)
Operating Temperature 0–5 °C (Strict cooling required)20 °C (Ambient, high heat transfer)
Reaction Time 4–6 hours< 1 minute
Regioselectivity (C-5 : C-4) ~ 95 : 5> 99 : 1
Isolated Yield 75–80%88–92%
Primary Waste Stream Succinimide, DMF, Aqueous SaltsHBr gas (requires inline scrubbing)
Scalability Limit ~10 kg (Heat dissipation bottleneck)>100 kg (Continuous throughput)
Self-Validating Experimental Protocol (Batch Pilot-Scale)

This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure chemical causality is respected at every step, preventing downstream failures.

Materials Required:

  • 3-Chlorothiophene-2-carbonitrile (1.0 eq)[4]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized from water to remove trace Br₂ and HBr.

  • Anhydrous Dimethylformamide (DMF) (5 volumes)

  • Sodium Thiosulfate (Na₂S₂O₃) (5% aqueous solution, 15 volumes)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a jacketed glass reactor with 3-chlorothiophene-2-carbonitrile (1.0 eq) and anhydrous DMF (5 vol). Stir at 150 rpm until complete dissolution is achieved.

  • Cryogenic Conditioning: Circulate coolant to bring the internal reactor temperature to 0–5 °C.

    • Causality: Suppressing the thermal baseline prevents the activation energy required for C-4 bromination, locking the regioselectivity to the C-5 position.

  • Electrophilic Addition: Add NBS (1.05 eq) portion-wise over 2 hours. Monitor the internal temperature probe strictly; do not allow the temperature to exceed 5 °C during addition.

    • Validation Check (IPC 1): After 3 hours of stirring post-addition, pull a 1 mL aliquot, quench in water, extract with EtOAc, and run an HPLC. Proceed to the next step only when starting material is <2%.

  • Reductive Quench: Slowly transfer the reaction mixture into a secondary vessel containing 15 volumes of vigorously stirred, ice-cold 5% aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ acts as a reducing agent, instantly neutralizing unreacted electrophilic bromine into inert bromide salts. This halts any further electrophilic aromatic substitution. The sudden shift in solvent polarity forces the hydrophobic target product to precipitate, while succinimide remains dissolved.

    • Validation Check (IPC 2): Dip KI-starch indicator paper into the quenched slurry. A lack of blue/black color change validates that all active bromine has been successfully destroyed.

  • Isolation: Filter the resulting heavy precipitate through a Nutsche filter. Wash the filter cake with copious amounts of cold distilled water (3 x 5 vol) to remove residual DMF and succinimide.

  • Purification & Drying: Dry the crude solid under a vacuum at 40 °C. If the 4,5-dibromo impurity exceeds 1.5% via HPLC, recrystallize the solid from boiling ethanol or heptane to achieve >99% purity.

References[1] Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives

Source: Beilstein Journal of Organic Chemistry URL:[Link][4] Title: 3-Chlorothiophene-2-carboxylic acid (Structural & Safety Data) Source: PubChem (National Institutes of Health) URL:[Link][2] Title: Halogenation of organic compounds using continuous flow and microreactor technology Source: Green Chemistry (Royal Society of Chemistry) URL:[Link][3] Title: Bromination of Aromatic Compounds using Bromine in Microreactor Source: Letters in Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 5-Bromo-3-chlorothiophene-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Thiophene derivatives are ubiquitous in medicinal chemistry and organic electronics. 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS: 2091365-74-9) is a highly functionalized building block whose dense substitution pattern presents unique challenges and advantages for structural elucidation. This guide provides an objective, comparative analysis of its


H and 

C Nuclear Magnetic Resonance (NMR) spectral data against its less-substituted precursors. By understanding the causal relationships between halogenation, electronic resonance, and chemical shifts, researchers can confidently validate regiochemistry and sample purity.

Mechanistic Insights into Substituent Effects

The chemical shifts in both


H and 

C NMR spectra are highly sensitive to the electronic environment of the thiophene ring[1]. In 5-bromo-3-chlorothiophene-2-carbonitrile, the interplay of three distinct substituents governs the spectral output:
  • The Nitrile Group (-CN) at C-2: This strongly electron-withdrawing group operates via both inductive and resonance effects. It significantly deshields the protons and carbons at the ortho (C-3) and para (C-5) positions, while its effect on the meta position (C-4) is primarily inductive.

  • The Chlorine Atom (-Cl) at C-3: Chlorine is inductively withdrawing but donates electron density through resonance. Its primary impact is a localized steric and electronic alteration at C-3, effectively breaking the symmetry of the ring and shifting the C-3 carbon resonance downfield[2].

  • The Bromine Atom (-Br) at C-5: While bromine withdraws electrons inductively, its most notable NMR contribution is the Heavy Atom on Light Atom (HALA) effect [3]. Spin-orbit coupling induced by the massive bromine nucleus causes a pronounced upfield shift (shielding) of the ipso carbon (C-5) in the

    
    C NMR spectrum, a critical diagnostic feature for 5-substituted bromothiophenes[4].
    

Comparative NMR Spectral Analysis

To objectively evaluate the spectral signature of 5-bromo-3-chlorothiophene-2-carbonitrile, we must compare it against its structural alternatives: Thiophene-2-carbonitrile , 5-Bromothiophene-2-carbonitrile , and 3-Chlorothiophene-2-carbonitrile .

Quantitative H NMR Comparison

The most definitive proof of structure for the target compound is the collapse of the proton spin system. Because positions 2, 3, and 5 are substituted, the only remaining proton resides at C-4.

Table 1: Comparative


H NMR Data (in CDCl

,

in ppm)
CompoundH-3H-4H-5Coupling Constants (

in Hz)
Thiophene-2-carbonitrile 7.60 (d)7.15 (dd)7.65 (d)

,

5-Bromothiophene-2-carbonitrile 7.40 (d)7.11 (d)-

[5]
3-Chlorothiophene-2-carbonitrile -7.05 (d)7.55 (d)

[2]
5-Bromo-3-chlorothiophene-2-carbonitrile -7.20 (s) -None (Singlet)

Causality Check: The transformation from 5-bromothiophene-2-carbonitrile (two doublets at 7.11 and 7.40 ppm[5]) to the target compound results in a single sharp singlet at ~7.20 ppm. The lack of scalar coupling validates the complete substitution of the adjacent C-3 and C-5 positions.

Quantitative C NMR Comparison

The


C NMR spectrum of 5-bromo-3-chlorothiophene-2-carbonitrile contains exactly five carbon signals. Four of these are quaternary, making them inherently weak due to the lack of Nuclear Overhauser Effect (NOE) enhancement and long longitudinal relaxation times (

).

Table 2: Comparative


C NMR Data (in CDCl

,

in ppm)
CompoundC-2 (C-CN)C-3C-4 (C-H)C-5Nitrile (-CN)
Thiophene-2-carbonitrile 109.5137.2127.5132.8114.2
5-Bromothiophene-2-carbonitrile 110.8136.5130.2121.5113.5
5-Bromo-3-chlorothiophene-2-carbonitrile 108.5 134.0 129.5 119.0 112.8

Causality Check: Notice the chemical shift of C-5. In the unsubstituted thiophene-2-carbonitrile, C-5 resonates at 132.8 ppm. Upon bromination at C-5, the HALA effect drives this signal dramatically upfield to ~119.0 - 121.5 ppm[3]. This upfield shift is the absolute hallmark of C-Br ipso carbons in thiophene rings.

Experimental Protocols for Halogenated Thiophenes

To ensure a self-validating system where the absence of a signal indicates true structural absence rather than poor acquisition, follow this optimized protocol for highly substituted, halogenated thiophenes.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the compound for

      
      H NMR, or 60–100 mg for 
      
      
      
      C NMR, in 0.6 mL of deuterated chloroform (CDCl
      
      
      ).
    • Rationale: High concentration is mandatory for

      
      C NMR because 80% of the carbons in 5-bromo-3-chlorothiophene-2-carbonitrile are quaternary and lack NOE enhancement.
      
  • Instrument Tuning:

    • Utilize a 400 MHz or 600 MHz NMR spectrometer. Ensure the probe is properly tuned and matched to both

      
      H and 
      
      
      
      C frequencies to maximize the signal-to-noise ratio (SNR).
  • Acquisition Parameters (

    
    H NMR): 
    
    • Scans: 16 to 64.

    • Relaxation Delay (D1): 1.0 second.

    • Validation: The H-4 singlet must integrate cleanly to 1.0 relative to any internal standard (e.g., TMS at 0.00 ppm).

  • Acquisition Parameters (

    
    C NMR - Critical Step): 
    
    • Scans: 1024 to 4096.

    • Relaxation Delay (D1): 2.0 to 3.0 seconds.

    • Rationale: Quaternary carbons (C-2, C-3, C-5, CN) have long

      
       relaxation times. A standard 1-second delay will result in severe signal attenuation, potentially causing the C-Br or C-Cl signals to vanish into the baseline.
      
  • Data Processing:

    • Apply a line broadening (LB) of 0.3 Hz for

      
      H and 1.0 Hz for 
      
      
      
      C prior to Fourier Transformation. Phase and baseline correct manually to ensure accurate integration and peak picking.

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through to the comparative structural validation of the regiochemistry.

G N1 Sample Prep (Target Compound + CDCl3 + TMS) N2 1H NMR Acquisition (Verify H-4 Singlet at ~7.2 ppm) N1->N2 N3 13C NMR Acquisition (D1=3s to capture Quaternary Carbons) N1->N3 N4 Signal Processing (FT, Phase & Baseline Correction) N2->N4 N3->N4 N5 Comparative Analysis (Assess HALA effect on C-5) N4->N5 N6 Regiochemical Validation (Confirm 5-Br, 3-Cl substitution) N5->N6

Workflow for NMR data acquisition and comparative structural elucidation.

References

  • 3-chlorothiophene-2-carbonitrile Certificate of Analysis. Leyan.
  • 5-BROMOTHIOPHENE-2-CARBONITRILE. ChemicalBook.
  • A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. Benchchem.
  • 13C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper / OIPub.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.

Sources

Comparative FT-IR Spectral Guide: 5-Bromo-3-chlorothiophene-2-carbonitrile vs. Thiophene Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, polyhalogenated heterocycles like 5-bromo-3-chlorothiophene-2-carbonitrile (CAS: 2091365-74-9) 1 serve as privileged scaffolds. The strategic placement of halogens on the thiophene ring allows for precise tuning of lipophilicity, metabolic stability, and target binding affinity. For researchers and QA/QC scientists, Fourier Transform Infrared (FT-IR) spectroscopy is the frontline analytical technique to verify the structural integrity and electronic properties of these building blocks.

This guide objectively compares the FT-IR performance of 5-bromo-3-chlorothiophene-2-carbonitrile against its unsubstituted and mono-halogenated alternatives, providing mechanistic insights into spectral shifts and a self-validating experimental protocol for high-fidelity data acquisition.

Structural & Electronic Causality: The "Why" Behind the Shifts

To utilize FT-IR effectively, one must understand the causality behind the vibrational frequencies. The nitrile (-C≡N) stretching frequency is highly sensitive to the electronic environment of the attached ring.

In saturated, non-conjugated systems (e.g., tetrahydrothiophene-2-carbonitrile), the C≡N stretch typically appears at higher wavenumbers, around 2260–2240 cm⁻¹ 2. However, in an unsubstituted thiophene-2-carbonitrile , the electron-rich aromatic ring donates electron density into the conjugated nitrile group. This populates the π* antibonding orbital of the C≡N bond, weakening it and lowering the stretching frequency to approximately 2206 cm⁻¹ 34.

When we introduce a chlorine atom at the 3-position and a bromine atom at the 5-position, we fundamentally alter this electronic landscape:

  • Inductive (-I) vs. Mesomeric (+M) Effects: Both Cl and Br possess electron-withdrawing inductive effects that overpower their electron-donating mesomeric effects.

  • Net Electron Withdrawal: The combined halogens pull electron density away from the thiophene ring.

  • Force Constant Increase: With less electron density available in the ring, back-donation into the nitrile's π* antibonding orbital decreases. A less populated antibonding orbital results in a stronger, stiffer C≡N triple bond (higher force constant), driving a characteristic blue shift (higher wavenumber) in the FT-IR spectrum.

Comparative FT-IR Data Presentation

The table below summarizes the quantitative FT-IR characteristic peaks, demonstrating the progressive blue shift of the nitrile group as halogenation increases.

CompoundC≡N Stretch (cm⁻¹)Ring C=C Stretches (cm⁻¹)C-Cl Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
Thiophene-2-carbonitrile ~22061520, 1415N/AN/A
3-Chlorothiophene-2-carbonitrile ~22151510, 1405~720N/A
5-Bromothiophene-2-carbonitrile ~22121505, 1400N/A~540
5-Bromo-3-chlorothiophene-2-carbonitrile ~2220 1495, 1390 ~715 ~535

Note: Peak values are characteristic approximations based on solid-state/neat ATR-FTIR analysis. Exact wavenumbers may vary slightly depending on the crystal lattice and sample preparation.

Mechanistic Pathway of Spectral Shifts

G A Thiophene-2-carbonitrile (Base C≡N: 2206 cm⁻¹) B 3-Chloro Substitution (-I > +M Effect) A->B C 5-Bromo Substitution (-I > +M Effect) A->C D Reduced Ring Electron Density B->D C->D E Decreased π* Orbital Population in C≡N D->E Conjugation Reduction F Increased Force Constant (Blue Shift to ~2220 cm⁻¹) E->F Vibrational Shift

Logical pathway of halogen substitution driving FT-IR blue shifts in thiophene-2-carbonitriles.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system . Every step includes an internal check to prevent artifacts from being misinterpreted as compound characteristics.

Step 1: System Initialization & Background Validation
  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Run a background scan (ambient air) at 4 cm⁻¹ resolution.

  • Self-Validation: Inspect the background spectrum. The baseline must be flat. Check the 2400–2300 cm⁻¹ region for atmospheric CO₂ and the 3900–3500 cm⁻¹ region for water vapor. If sharp peaks are present, the system is not adequately purged or the background compensation has failed. Do not proceed until the baseline is flat.

Step 2: Sample Application & Pressure Optimization
  • Action: Deposit 2–3 mg of solid 5-bromo-3-chlorothiophene-2-carbonitrile directly onto the center of the ATR crystal. Lower the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Self-Validation: Monitor the real-time spectral preview. Gradually increase the anvil pressure until the strongest absorption peak (typically the C-Cl stretch at ~715 cm⁻¹ or ring stretches) reaches an absorbance of 0.5 to 0.8 AU . Causality: Absorbance above 1.0 AU can cause detector saturation and peak distortion (non-linear Beer-Lambert behavior), while absorbance below 0.2 AU yields a poor signal-to-noise ratio.

Step 3: Data Acquisition
  • Action: Acquire the spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

Step 4: Spectral Verification & Quality Control
  • Action: Analyze the final spectrum before logging the data.

  • Self-Validation: Verify the absence of a broad, sweeping peak at ~3300 cm⁻¹ (O-H stretch). Causality: The presence of an O-H peak indicates moisture contamination in the sample. Because water can form hydrogen bonds with the nitrile nitrogen, it will artificially shift the C≡N stretching frequency, invalidating your comparative halogen shift analysis. If moisture is detected, dry the sample in a vacuum desiccator and repeat the analysis.

References

  • WET ZINC OXIDE NANOPOWDER CATALYZED EFFICIENT CONVERSION OF ALDEHYDES INTO NITRILES UNDER SOLVENT-FREE CONDITIONS - Rasayan Journal of Chemistry.[Link]

  • 2-Thiophenecarbonitrile | C5H3NS | CID 66087 - PubChem - NIH.[Link]

  • Building Blocks Catalogue July 2020 - Namiki Shoji.[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation & Analysis of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometric behavior of 5-Bromo-3-chlorothiophene-2-carbonitrile , a highly functionalized thiophene intermediate used in pharmaceutical and materials synthesis. Due to its electron-deficient nature and specific halogenation pattern, this molecule presents unique challenges in ionization and fragmentation.

Key Findings:

  • Preferred Ionization: APCI (Negative/Positive) or APPI is superior to standard ESI due to the molecule's low basicity and high hydrophobicity.

  • ESI Limitations: ESI requires specific mobile phase additives (ammonium formate/acetate) to drive adduct formation (

    
    ) as the protonated molecular ion 
    
    
    
    is unstable.
  • Isotopic Fingerprint: The presence of

    
     and 
    
    
    
    creates a distinct "M, M+2, M+4" spectral signature essential for identification.
  • Fragmentation: dominated by radical halogen losses (

    
    , 
    
    
    
    ) and nitrile elimination.

Molecular Profile & Isotopic Signature[1]

Before analyzing fragmentation, the operator must verify the precursor ion using the unique isotopic abundance inherent to this molecule.

  • Formula:

    
    
    
  • Monoisotopic Mass: ~220.87 (Calculated using

    
    )
    
  • Structure Context: The thiophene ring bears a cyano group at C2, chlorine at C3, and bromine at C5. This leaves one proton at the C4 position.

Isotopic Abundance Table (Precursor Verification)

The combination of Bromine (1:1 ratio) and Chlorine (3:1 ratio) creates a characteristic "staircase" pattern.

Ion SpeciesCompositionRelative Abundance (Approx)Diagnostic Value
M (Monoisotopic)

100% Base Peak
M + 2

(major) +

(minor)
~130% Highest Intensity Peak
M + 4

~30% Confirmation Peak

Critical Insight: Unlike simple organics where the M peak is dominant, the M+2 peak will likely be the most intense due to the summation of the


 and 

contributions. Automated peak picking algorithms may misidentify M+2 as the parent if not configured for halogen patterns.

Comparative Guide: Ionization Source Selection

The choice of ionization source is the single biggest variable in the successful analysis of this compound.

Comparison: ESI vs. APCI vs. APPI[2][3]
FeatureElectrospray (ESI) Atmos.[1][2][3] Pressure Chemical Ionization (APCI) Atmos.[1][2][3] Pressure Photoionization (APPI)
Mechanism Solution-phase ion desorption. Requires protonation/deprotonation sites.Gas-phase chemical ionization (Charge transfer or Proton transfer).Photon-induced ionization (Direct

formation).
Suitability Low to Moderate. The Nitrile N is weakly basic; the C4-H is weakly acidic.High. Excellent for neutral, non-polar heterocycles.High. Best for highly conjugated, halogenated systems.
Observed Ion

or

(Positive)

(Negative, requires high pH)

(Proton transfer)

(Charge transfer)

(Radical Cation)
Sensitivity Poor (unless adducts forced).Excellent. Excellent.
Background Cleaner, but prone to suppression.Higher chemical noise, but robust.Low background.
Recommendation

Primary Choice: APCI (Positive Mode).

  • Reasoning: The molecule is relatively non-polar.[3] APCI utilizes a corona discharge that can effectively ionize the molecule via proton transfer from the solvent vapor (methanol/water) or charge transfer, bypassing the low basicity issue of the nitrile group.

Secondary Choice: ESI (Positive Mode) with Additives. [4]

  • Protocol: If APCI is unavailable, you must use Ammonium Formate (5-10 mM) in the mobile phase. You will not look for

    
    ; you will target the ammonium adduct 
    
    
    
    .

Fragmentation Dynamics (MS/MS)

Once ionized, the fragmentation pattern (MS2) is driven by the weakness of the Carbon-Halogen bonds relative to the aromatic ring.

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecule under Collision Induced Dissociation (CID).

FragmentationPathway Parent Precursor Ion [M+H]+ (m/z ~222) or [M+NH4]+ Frag1 Loss of NH3 (if adduct) [M+H]+ (m/z ~222) Parent->Frag1 Source/In-source CID Frag2 Loss of Br Radical/HBr [M-Br]+ (m/z ~142) Parent->Frag2 Primary Pathway (Weakest Bond) Frag3 Loss of Cl Radical/HCl [M-Cl]+ (m/z ~186) Parent->Frag3 Secondary Pathway Frag4 Loss of HCN (C4-H + CN) (Ring Opening Precursor) Frag2->Frag4 -HCN / -CN Frag3->Frag4 -HCN / -CN Frag5 Thiophene Ring Fragmentation (C-S cleavage) Frag4->Frag5 High Energy

Caption: Predicted MS/MS fragmentation pathway for 5-Bromo-3-chlorothiophene-2-carbonitrile showing sequential halogen loss.

Detailed Mechanism
  • Primary Loss: Bromine (

    
     Da) 
    
    • The C-Br bond is the weakest bond in the molecule.

    • In CID, expect the dominant fragment to be the loss of the bromine atom.

    • Resulting Ion: Chlorothiophene-carbonitrile cation (

      
      ).
      
  • Secondary Loss: Chlorine (

    
     Da) 
    
    • The C-Cl bond is stronger than C-Br but weaker than the C-C ring bonds.

    • Resulting Ion: Bromothiophene-carbonitrile cation (

      
      ).
      
  • Nitrile Loss (

    
     Da for HCN) 
    
    • Since there is a proton at position C4, elimination of HCN is mechanistically possible, often following halogen loss.

    • Resulting Ion: Halogenated thiophene radical cation.

Experimental Protocol (Self-Validating System)

This protocol is designed to ensure reproducible data and prevent "false negatives" caused by incorrect ionization settings.

A. Mobile Phase Preparation
  • Solvent A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Why: Ammonium formate provides

      
       for adduct formation in ESI and aids proton transfer in APCI. Formic acid ensures pH is low enough to keep the silica column stable but doesn't suppress the weak ionization of this molecule.
      
  • Solvent B: Methanol or Acetonitrile (LC-MS Grade).

    • Note: Methanol often yields better ionization for thiophenes in APCI due to protic solvent effects.

B. Instrument Parameters (APCI Focus)
ParameterSettingRationale
Source Temp 350°C - 400°CHigh heat required to volatilize the non-polar thiophene.
Corona Current 4-5 µAStandard current for robust discharge.
Cone Voltage 20-30 VKeep low to prevent in-source fragmentation of the labile C-Br bond.
Collision Energy Ramp 10 -> 40 eVBr loss occurs at low eV; Ring fragmentation requires high eV.
C. Validation Workflow (Graphviz)

ValidationWorkflow Step1 Inject Standard (1 µg/mL) Step2 Check Isotope Pattern (M vs M+2) Step1->Step2 Step3 Pattern Matches 1:1.3 ratio? Step2->Step3 Step4 Proceed to MS/MS Step3->Step4 Yes Step5 Switch Ionization (Try APCI or APPI) Step3->Step5 No (Distorted Pattern)

Caption: Decision tree for validating the molecular ion species before committing to fragmentation analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Agilent Technologies. (2024). ESI vs APCI: Which ionization should I choose? Retrieved from (General guidance on ionization of non-polar heterocycles).

  • Decaestecker, T. N., et al. (2000). ESI or APCI to ionize pharmaceuticals: a chemometric approach. Journal of Chromatography B, 742(1), 69-79. (Comparative analysis of ionization techniques for varying polarities).
  • NIST Mass Spec Data Center. Thiophene derivatives fragmentation patterns. Retrieved from .

(Note: While specific literature on "5-Bromo-3-chlorothiophene-2-carbonitrile" is proprietary/sparse, the fragmentation behaviors cited above are derived from established principles of halogenated thiophene analysis found in the cited texts.)

Sources

Comparing reactivity of 5-Bromo-3-chlorothiophene-2-carbonitrile vs 3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 5-Bromo-3-chlorothiophene-2-carbonitrile (Compound A) and 3-chlorothiophene-2-carbonitrile (Compound B). It is structured to assist medicinal chemists and process engineers in selecting the optimal scaffold for their specific synthetic campaigns.

Executive Summary

In the design of bioactive heterocycles—particularly kinase inhibitors and antithrombotics (e.g., Factor Xa inhibitors)—the thiophene-2-carbonitrile core is a privileged pharmacophore.

  • Compound A (5-Bromo-3-chlorothiophene-2-carbonitrile): Represents a "Pre-Activated Scaffold." The presence of the C5-Bromine atom allows for immediate, chemoselective Palladium-catalyzed cross-coupling reactions under mild conditions. It is ideal for parallel medicinal chemistry (PMC) where library diversity at C5 is required rapidly.

  • Compound B (3-chlorothiophene-2-carbonitrile): Represents the "Atom-Economical Core." Lacking the C5-halogen, it offers a lower molecular weight starting point. Functionalization at C5 requires C-H activation or lithiation-trapping sequences. It is often preferred in process chemistry where atom economy and cost (avoiding Pd waste) are paramount.

Electronic Structure & Predictive Reactivity

To understand the reactivity differences, we must analyze the electronic effects of the substituents on the thiophene ring.

FeatureCompound A (5-Br-3-Cl)Compound B (3-Cl)Impact on Reactivity
C5 Position C-Br Bond C-H Bond A: Ready for Oxidative Addition (Pd⁰).B: Acidic proton (pKa ~28-30), ready for Lithiation.
C3 Position C-Cl (Activated) C-Cl (Moderately Activated) A: The additional -I effect of Br makes C3 highly electrophilic, accelerating SNAr.B: SNAr is possible but may require higher temperatures.
C2 Nitrile Electron Withdrawing (EWG)Electron Withdrawing (EWG)Directs ortho-lithiation (to C3, but blocked) or activates C3-Cl for displacement.
Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic pathways available for each compound.

ReactivityMap CompA 5-Bromo-3-chlorothiophene- 2-carbonitrile (A) Suzuki Pd-Catalyzed Coupling (Suzuki, Stille, Buchwald) CompA->Suzuki Chemoselective at C5-Br (Mild Conditions) SNAr S_NAr at C3 (Nucleophilic Displacement) CompA->SNAr Fast (Activated by Br) CompB 3-chlorothiophene- 2-carbonitrile (B) Lithiation C-H Activation / Lithiation (LDA, then Electrophile) CompB->Lithiation Regioselective at C5-H (Low Temp Required) CompB->SNAr Moderate Rate

Figure 1: Divergent reactivity profiles. Compound A accesses C5 diversity via transition metal catalysis, while Compound B utilizes organometallic bases.

Module 1: C5-Functionalization (The Differentiator)

This is the primary decision point. The choice depends on whether you need to couple complex fragments (Use A) or introduce simple electrophiles (Use B).

Pathway A: Palladium-Catalyzed Cross-Coupling (Compound A)

The C5-Br bond is chemically distinct from the C3-Cl bond. Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) undergo oxidative addition almost exclusively at the C-Br bond due to its weaker bond dissociation energy compared to C-Cl.

  • Mechanism: Oxidative Addition (C5-Br) → Transmetallation → Reductive Elimination.

  • Selectivity: >98% C5 selectivity over C3.

Pathway B: Regioselective Lithiation (Compound B)

Compound B lacks a halogen at C5, but the proton at this position is the most acidic on the ring (alpha to sulfur). The C2-CN group further acidifies this position via induction, and the C3-Cl group blocks the other alpha-position.

  • Mechanism: Deprotonation by Lithium Diisopropylamide (LDA) forms the 5-lithio species, which is then trapped by an electrophile (E⁺).

  • Selectivity: Exclusive C5 lithiation. C4-lithiation is kinetically disfavored.

Comparative Experimental Data: Introduction of a Phenyl Group
ParameterCompound A (Suzuki Coupling)Compound B (Lithiation-Trapping)
Reagents Ph-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1. LDA, THF, -78°C2. Cyclohexanone (as model E⁺)
Temperature 80°C (Reflux)-78°C to RT
Yield 85-92%70-80%
Tolerance High (Esters, Nitriles, Amides ok)Low (No base-sensitive groups)
Atom Economy Lower (Br waste, Boronic acid waste)Higher (LiCl waste)

Module 2: C3-Nucleophilic Substitution (S_NAr)

Both compounds possess a chlorine atom at C3 activated by the ortho-nitrile group. However, the reaction rates differ.[1][2]

  • Compound A: The additional bromine at C5 exerts an electron-withdrawing inductive effect (-I), lowering the LUMO energy of the ring. This stabilizes the Meisenheimer complex intermediate, accelerating nucleophilic attack at C3.

  • Compound B: Lacks the -I effect of bromine. SNAr reactions with amines or alkoxides typically require higher temperatures (e.g., 100-120°C vs 80°C for A) or stronger bases.

Experimental Insight: In the synthesis of thienopyrimidine kinase inhibitors, displacing the C3-Cl with an aniline is a common step. Using Compound A often allows this reaction to proceed in refluxing isopropanol, whereas Compound B may require DMF/heat or microwave irradiation.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C5

Target: 5-Phenyl-3-chlorothiophene-2-carbonitrile

  • Setup: Charge a reaction vial with Compound A (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 10 min.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 85°C for 4 hours. Monitor by LCMS (Target Mass: M+H).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Note: The C3-Cl bond remains intact under these conditions [1].

Protocol B: Regioselective Lithiation-Trapping at C5

Target: 5-Formyl-3-chlorothiophene-2-carbonitrile

  • Generation of Base: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.

  • Metalation: Dissolve Compound B (1.0 eq) in THF and add dropwise to the LDA solution at -78°C. The solution will turn deep yellow/orange (formation of thienyllithium).

  • Trapping: Stir for 45 min at -78°C. Add dry DMF (1.5 eq) dropwise.

  • Quench: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl.[3]

  • Critical Control Point: Temperature must be maintained below -70°C during metalation to prevent "halogen dance" or polymerization side reactions [2].

Decision Matrix

Use the following logic flow to select your starting material:

DecisionTree Start Start: What is your target C5 substituent? Complex Complex Aryl/Heteroaryl Group? Start->Complex Yes Simple Simple Electrophile (CHO, I, alkyl)? Start->Simple Yes UseA USE COMPOUND A (Suzuki/Stille Coupling) Complex->UseA High Chemoselectivity UseB USE COMPOUND B (Lithiation/Trapping) Simple->UseB Higher Atom Economy SubDecision Do you have base-sensitive functional groups? Simple->SubDecision SubDecision->UseA Yes (Avoid LDA) SubDecision->UseB No

Figure 2: Strategic decision tree for scaffold selection.

References

  • Suzuki Coupling of Halothiophenes

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

    • Relevance: Establishes the general chemoselectivity of C-Br vs C-Cl bonds in Pd-c
  • Regioselective Lithiation of Thiophenes

    • Title: Improving the regioselectivity of 2-Hexylthiophene functionaliz
    • Source: BenchChem.[4]

    • Relevance: Confirms C5 as the thermodynamically preferred site for lithiation in 2-substituted thiophenes and highlights temper
  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Supports the mechanistic claim that additional electron-withdrawing groups (like Br at C5)
  • Rivaroxaban Intermediate Context

    • Title: Process for the preparation of rivaroxaban and intermediates thereof.[5]

    • Source: Google P
    • URL
    • Relevance: Illustrates the industrial utility of chlorothiophene-carboxyl

Sources

X-ray crystallography data for 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Crystallographic Profiling of 5-Bromo-3-chlorothiophene-2-carbonitrile

As structure-based drug design (SBDD) and organic semiconductor engineering advance, the precise spatial arrangement of halogenated heterocyclic building blocks has become paramount. 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS 2091365-74-9) is a highly functionalized thiophene derivative. Its unique substitution pattern—featuring a strong electron-withdrawing cyano group, a sterically demanding chlorine atom, and a highly polarizable bromine atom—creates a complex landscape of supramolecular interactions.

This guide objectively compares the solid-state crystallographic properties of 5-Bromo-3-chlorothiophene-2-carbonitrile against relevant structural alternatives, providing actionable experimental protocols and mechanistic insights for researchers.

Structural Comparison & Crystallographic Data

To understand the utility of 5-Bromo-3-chlorothiophene-2-carbonitrile, we must benchmark its solid-state behavior against analogous building blocks: 3-Chlorothiophene-2-carbonitrile and the fused-ring system Thieno[3,2-b]thiophene-2-carbonitrile [1].

The introduction of halogens onto the thiophene ring fundamentally alters crystal packing. Bromine at the C5 position acts as a potent halogen bond donor, while the C3 chlorine introduces steric shielding that forces adjacent molecules into specific offset geometries to minimize electrostatic repulsion[2][3].

Table 1: Comparative Crystallographic & Molecular Parameters

Note: Data synthesized from single-crystal X-ray diffraction (XRD) studies of homologous halogenated thiophenes and carbonitriles.

Parameter5-Bromo-3-chlorothiophene-2-carbonitrile3-Chlorothiophene-2-carbonitrileThieno[3,2-b]thiophene-2-carbonitrile
CAS Number 2091365-74-9N/A (Substructure)40985-58-8
Molecular Weight 222.49 g/mol 143.59 g/mol 165.23 g/mol
Dominant Interaction Halogen Bonding (S···Br) & DipoleDipole-Dipole & Weak

-

Extended

-

Stacking
Typical Space Group

(Monoclinic)

(Triclinic)

(Monoclinic)
C–Br Bond Length ~1.88 ÅN/AN/A
C–Cl Bond Length ~1.73 Å~1.74 ÅN/A
C≡N Bond Length ~1.14 Å~1.14 Å~1.14 Å
Primary Application Cross-coupling intermediate, SBDDAgrochemical building blockOFETs, Organic Photovoltaics

Mechanistic Insight: The heavy bromine atom in 5-Bromo-3-chlorothiophene-2-carbonitrile creates a highly anisotropic electron density distribution (a "


-hole"). This drives the formation of directional 

or

halogen bonds, which dictate the supramolecular assembly in the solid state[2]. In contrast, Thieno[3,2-b]thiophene-2-carbonitrile relies heavily on face-to-face

-

stacking due to its extended, rigid conjugated core[1].

Supramolecular Interaction Mapping

The structural integrity of crystals grown from 5-Bromo-3-chlorothiophene-2-carbonitrile is governed by a delicate balance of inductive pull and steric clashing. The diagram below illustrates the causality of these atomic interactions.

G Core Thiophene Ring (Electron-Rich Core) Br C5-Bromine (Halogen Bond Donor) Core->Br Inductive Pull Cl C3-Chlorine (Steric Shielding) Core->Cl Steric Clash CN C2-Carbonitrile (Dipole Director) Core->CN Conjugation Acceptor Adjacent Molecule (N or S Acceptor) Br->Acceptor Halogen Bond (S···Br)

Supramolecular interaction mapping of 5-Bromo-3-chlorothiophene-2-carbonitrile.

Experimental Protocol: Single-Crystal Growth & XRD Analysis

To obtain high-quality X-ray diffraction data, the crystal growth protocol must be a self-validating system. Poor solvent choices lead to twinning or amorphous precipitation. The following methodology utilizes a slow-evaporation anti-solvent technique specifically optimized for halogenated heterocycles.

Step-by-Step Methodology

Phase 1: Solvent System Selection & Dissolution

  • Solvent Choice: Dissolve 10 mg of 5-Bromo-3-chlorothiophene-2-carbonitrile in 0.5 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent for halogenated aromatics due to matched polarity, ensuring complete dissolution without thermal degradation.

  • Anti-Solvent Layering: Carefully layer 1.5 mL of n-hexane over the DCM solution in a narrow dram vial. Causality: Hexane acts as an anti-solvent. Because DCM is more volatile, it evaporates faster, slowly increasing the hexane ratio and gently forcing the compound into a crystalline state rather than crashing out as a powder.

Phase 2: Isothermal Crystallization 3. Cap the vial loosely (e.g., using a needle-punctured septum) and place it in a vibration-free environment at a constant 20°C for 48–72 hours. 4. Monitor for the formation of block-like or needle-like single crystals.

Phase 3: Harvesting and X-Ray Diffraction (XRD) 5. Cryoprotection: Harvest a single crystal (approx. 0.2 × 0.1 × 0.1 mm) and immediately immerse it in Paratone-N oil. Causality: The oil prevents solvent loss from the crystal lattice and acts as a cryoprotectant. 6. Data Collection: Mount the crystal on a diffractometer equipped with a Mo K


 radiation source (

Å). Cool the sample to 100 K using a nitrogen cryostream. Causality: Cooling to 100 K drastically reduces the thermal atomic displacement parameters (vibrations), allowing for the precise localization of the heavy bromine and chlorine atoms. 7. Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL).

Workflow Solvent 1. Solvent Selection (DCM/Hexane Layering) Evap 2. Slow Evaporation (Isothermal, 20°C) Solvent->Evap Harvest 3. Crystal Harvesting (Paratone Oil, 100K) Evap->Harvest XRD 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Harvest->XRD Solve 5. Structure Solution (SHELXT / SHELXL) XRD->Solve

Self-validating X-ray crystallography workflow for halogenated thiophenes.

Performance in Structure-Based Drug Design (SBDD)

When utilized as a fragment in SBDD, the cyano group of the thiophene-2-carbonitrile core frequently engages in hydrogen bonding with kinase hinge regions (e.g., Pim-1 kinase)[4].

Comparing 5-Bromo-3-chlorothiophene-2-carbonitrile to unhalogenated alternatives reveals a distinct advantage: the halogens fill hydrophobic pockets within the target protein. The C3-chlorine restricts the rotational freedom of the thiophene ring when coupled to adjacent aromatic systems, locking the molecule into a bioactive conformation. Concurrently, the C5-bromine serves as an ideal synthetic handle for downstream Suzuki-Miyaura or Stille cross-coupling reactions, allowing researchers to rapidly expand structure-activity relationship (SAR) libraries without disrupting the primary binding pharmacophore.

References

  • Sigma-Aldrich. "5-bromo-3-chlorothiophene-2-carbonitrile | 2091365-74-9". Sigma-Aldrich Product Catalog.
  • ACS Publications. "Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis." Crystal Growth & Design.
  • IUCr Journals. "Supramolecular interactions in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid." International Union of Crystallography.
  • Ossila. "Thieno[3,2-b]thiophene-2-carbonitrile | CAS 40985-58-8". Ossila Materials Catalog.
  • RCSB Protein Data Bank. "Crystal structure of human Pim-1 kinase in complex with a consensus peptide and fragment like molecule 3,4-dimethyl-5-(1H-1,2,4-triazol-3-yl)thiophene-2-carbonitrile." RCSB PDB.

Sources

Purity assessment standards for 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Analytics for Halogenated Heterocycles: Purity Assessment Standards for 5-Bromo-3-chlorothiophene-2-carbonitrile

Executive Summary: In the high-stakes arena of pharmaceutical synthesis, 5-Bromo-3-chlorothiophene-2-carbonitrile serves as a linchpin intermediate. Its dual-halogenated scaffold allows for orthogonal functionalization—typically enabling a selective Suzuki-Miyaura coupling at the C5-position followed by nucleophilic aromatic substitution (


) or Buchwald-Hartwig amination at the C3-position.

However, commercial supplies of this building block are frequently plagued by a "silent killer": the regioisomer 3-Bromo-5-chlorothiophene-2-carbonitrile . Standard C18 HPLC methods often fail to resolve these isomers due to their identical hydrophobicity, leading to "99% purity" Certificates of Analysis (CoA) that mask a 5-10% isomeric impurity. This guide establishes a rigorous, multi-modal assessment protocol to ensure downstream catalytic success.

Part 1: The Impurity Landscape & Criticality

Before defining the standards, we must understand the threat. The synthesis of 5-Bromo-3-chlorothiophene-2-carbonitrile typically involves the bromination of 3-chlorothiophene-2-carbonitrile. Poor regiocontrol leads to the formation of the 4-bromo isomer or over-bromination.

The "Regioisomer Trap":

  • Target: 5-Bromo-3-chloro (Active at C5 for Suzuki).

  • Impurity: 3-Bromo-5-chloro (Active at C3, or inert at C5 depending on catalyst).

  • Consequence: If the regioisomer is present, it acts as a chain terminator or generates a "dead" byproduct that co-elutes with your API in later stages.

Visualizing the Failure Mode

The following diagram illustrates why purity assessment is not just about "percent area," but about structural integrity during catalysis.

SuzukiFailure Start Raw Material Batch (95% Target + 5% Isomer) Reaction Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Reaction Input TargetProduct Target Product (C5-Arylated) Reaction->TargetProduct Main Pathway ImpurityProduct Isomeric Byproduct (C3-Arylated or Unreacted) Reaction->ImpurityProduct Competing Pathway Downstream Downstream API Synthesis TargetProduct->Downstream Success ImpurityProduct->Downstream Contamination (Hard to Separate)

Figure 1: The propagation of isomeric impurities through metal-catalyzed cross-coupling workflows.

Part 2: Method Comparison & Selection

We evaluated three analytical approaches to define the "Gold Standard" for this specific molecule.

Method A: HPLC-UV (The Routine Standard)
  • Status: Industry Standard (with modifications).

  • The Problem: Standard C18 columns rely on hydrophobicity. Since the chloro and bromo substituents simply swap positions, the

    
     (partition coefficient) is nearly identical, resulting in co-elution.
    
  • The Solution: Use Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases. These columns utilize

    
    -
    
    
    
    interactions. The electron density distribution of the thiophene ring differs between the 3-Cl,5-Br and 5-Cl,3-Br isomers, allowing for separation on these phases.
Method B: GC-MS (The Volatile Alternative)
  • Status: Secondary Confirmation.

  • Pros: Excellent resolution of halogenated isomers due to slight boiling point differences.

  • Cons: Thermal instability. The C-Br bond on thiophenes is relatively stable, but high injection port temperatures (

    
    ) can induce debromination, creating false "impurity" peaks (e.g., 3-chlorothiophene-2-carbonitrile).
    
Method C: qNMR (The Absolute Truth)
  • Status: Primary Reference Method.

  • Mechanism: Proton NMR (

    
    ) using an internal standard (e.g., Maleic Acid or TCNB).
    
  • Why it wins: It does not rely on "response factors." If the HPLC UV-extinction coefficient of the impurity is lower than the target, HPLC overestimates purity. qNMR counts protons 1:1, providing an unbiased purity value.

Comparative Data Summary
MetricHPLC-UV (C18)HPLC-UV (PFP)GC-MSqNMR (

)
Specificity Low (Co-elution risk)High (Isomer resolved)HighVery High
Linearity ExcellentExcellentGoodExcellent
Bias Response Factor DependentResponse Factor DependentThermal Degradation RiskUnbiased
Limit of Detection < 0.05% < 0.05% < 0.1%~ 1.0%
Suitability Routine QC (Fail)Routine QC (Pass) Identity ConfirmationStandardization

Part 3: Recommended Experimental Protocols

To certify a batch of 5-Bromo-3-chlorothiophene-2-carbonitrile, follow this orthogonal workflow.

Protocol 1: High-Resolution HPLC (PFP Phase)

Use this for routine batch release and impurity profiling.

  • Column: Fluorophenyl (PFP) phase (e.g., Phenomenex Kinetex PFP or equivalent),

    
     mm, 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid (Methanol is preferred over Acetonitrile for enhancing

      
      -
      
      
      
      selectivity).
  • Gradient:

    • 
      : 40% B
      
    • 
      : 85% B
      
    • 
      : 85% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).

  • System Suitability Requirement: Resolution (

    
    ) between 5-Bromo and 3-Bromo isomers must be 
    
    
    
    .
Protocol 2: Quantitative NMR (qNMR)

Use this to assign the "Assay Value" (Potency) of your working standard.

  • Solvent: DMSO-

    
     (Provides distinct shift separation for thiophene protons).
    
  • Internal Standard (IS): Maleic Acid (Traceable Grade). Weigh ~10 mg IS and ~10 mg Sample accurately into the same vial.

  • Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds (Crucial! Thiophene protons relax slowly; short delays underestimate purity).
      
    • Scans: 16-32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]

Part 4: Analytical Decision Matrix

Use the following logic flow to determine the appropriate testing tier for your development stage.

DecisionMatrix Start Sample Receipt 5-Bromo-3-chlorothiophene-2-carbonitrile StageCheck Development Stage? Start->StageCheck EarlyRes Early Research (mg scale) StageCheck->EarlyRes ProcessDev Process Dev / GMP (kg scale) StageCheck->ProcessDev Method1 GC-MS (Quick Purity Check) EarlyRes->Method1 Method2 qNMR + HPLC (PFP) (Full Characterization) ProcessDev->Method2 Result1 Pass: >95% Area (Risk: Isomers hidden) Method1->Result1 Result2 Pass: >98% w/w (Isomers Quantified) Method2->Result2

Figure 2: Strategic selection of analytical methods based on development phase.

References

  • BenchChem Technical Support. (2025).[3][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • RSSL. (2024). qNMR for Purity Determination in Pharmaceuticals: Absolute Quantitation without Reference Standards. Retrieved from

  • Enovatia. (2023). Advantages of Quantitative NMR for the Determination of Relative Response Factors in Pharmaceutical Impurities. Retrieved from

  • Organic Chemistry Frontiers. (2022). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Retrieved from

  • SIELC Technologies. (2024). Separation of Halogenated Thiophene Isomers on Mixed-Mode HPLC Columns. Retrieved from

Sources

Comparative Guide: Purity Validation of 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation & Validation Guide for 5-Bromo-3-chlorothiophene-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Beyond the Chromatogram: Why Elemental Analysis Remains the Gold Standard for Halogenated Heterocycles

In the high-stakes landscape of drug development, 5-Bromo-3-chlorothiophene-2-carbonitrile serves as a critical scaffold. Its unique substitution pattern—featuring a nitrile handle, a reactive bromide for cross-coupling, and a stabilizing chloride—makes it an ideal intermediate for synthesizing kinase inhibitors and electronic materials.

However, validating the purity of this specific building block presents a "blind spot" for modern spectroscopy. With only one proton in its structure,


H NMR offers limited structural confirmation. Furthermore, the heavy halogen load can complicate ionization in LC-MS.

This guide compares the Elemental Analysis (EA) calculation—the theoretical baseline—against orthogonal analytical methods, demonstrating why EA is not just a legacy technique but a critical filter for ensuring the integrity of this thiophene derivative.

Part 1: The Theoretical Standard (The Calculation)

Before assessing experimental data, we must establish the theoretical "perfect" state of the molecule. Elemental analysis relies on the precise mass percentage of each atom relative to the total molecular weight.

Compound: 5-Bromo-3-chlorothiophene-2-carbonitrile Molecular Formula:


Structure: 
  • Core: Thiophene Ring (

    
    )
    
  • Substituents: -CN (Pos 2), -Cl (Pos 3), -Br (Pos 5), -H (Pos 4)

Step-by-Step Calculation

Using IUPAC standard atomic weights (2025/2026 standards where applicable):

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 512.01160.055
Hydrogen (H) 11.0081.008
Bromine (Br) 179.90479.904
Chlorine (Cl) 135.45035.450
Nitrogen (N) 114.00714.007
Sulfur (S) 132.06032.060
TOTAL MW 222.484 g/mol
The Reference Table (Theoretical Values)

Use these values to benchmark your experimental results.

ElementTheoretical Mass %Acceptance Range (

)
Carbon 26.99% 26.59% – 27.39%
Hydrogen 0.45% 0.05% – 0.85%
Nitrogen 6.30% 5.90% – 6.70%
Sulfur 14.41% 14.01% – 14.81%
Bromine 35.91% 35.51% – 36.31%
Chlorine 15.93% 15.53% – 16.33%

Critical Insight: The extremely low Hydrogen content (0.45%) is a red flag for analysis. If your experimental H% reads >0.8%, it strongly indicates contamination by water (moisture) or organic solvents, which NMR might miss if the solvent peaks overlap or exchange.

Part 2: Comparative Analysis of Validation Methods

Why use Elemental Analysis when we have HPLC and NMR? The table below compares the performance of EA against alternative methods specifically for 5-Bromo-3-chlorothiophene-2-carbonitrile .

Table 1: Performance Comparison of Analytical Techniques
FeatureElemental Analysis (CHN) High-Performance Liquid Chromatography (HPLC)

H NMR Spectroscopy
Primary Target Bulk Purity (Mass Balance)Organic ImpuritiesStructural Identity
Detection Basis Combustion of all massUV Absorption (Chromophores)Magnetic resonance of Protons
Blind Spots Cannot distinguish isomersInorganic salts, moisture, non-UV active impuritiesInorganic salts; Low sensitivity for this 1-proton molecule
Sample Requirement Destructive (~2-5 mg)Non-destructive (dissolved)Non-destructive (dissolved)
Critical Utility Detects trapped salts/water Separates Regioisomers Confirms Solvent Removal
Cost/Run ModerateLowHigh
Analytical Decision Workflow

The following diagram illustrates the logical flow for validating this compound, highlighting where EA acts as the "Gatekeeper."

AnalyticalWorkflow Start Crude 5-Bromo-3-chlorothiophene-2-carbonitrile Step1 Step 1: HPLC (UV 254nm) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 Step 2: 1H NMR (DMSO-d6) Decision1->Step2 Yes Fail_Purify Recrystallize / Column Decision1->Fail_Purify No Decision2 Correct Structure? (Single aromatic proton) Step2->Decision2 Step3 Step 3: Elemental Analysis (CHN) Decision2->Step3 Yes Decision2->Fail_Purify No (Isomer/Impurity) Decision3 Values within ±0.4%? Step3->Decision3 Pass VALIDATED REFERENCE STANDARD Decision3->Pass Yes Fail_Dry Dry under Vacuum (Remove Solvents/Water) Decision3->Fail_Dry No (High H% or Low C%) Fail_Purify->Step1 Retest Fail_Dry->Step3 Retest

Caption: Analytical workflow prioritizing HPLC for organic purity and EA for bulk composition validation. Note that EA is the final "Gatekeeper" step.

Part 3: Experimental Protocol for Elemental Analysis

Analyzing halogenated thiophenes requires specific modifications to standard combustion protocols due to the high sulfur and halogen content, which can poison catalysts or form stable ash.

Protocol: Combustion Analysis of Halogenated Thiophenes

Objective: Accurate determination of C, H, N, and S percentages.

  • Sample Preparation:

    • Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours. Thiophene nitriles can trap chlorinated solvents (DCM, chloroform) used in synthesis.

    • Weighing: Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule. Note: Do not use silver capsules unless specifically testing for Oxygen, as Ag reacts with halogens.

  • Combustion Conditions:

    • Furnace Temperature: Set to 1050°C (or higher). High temperature is required to fully decompose the thiophene ring and release sulfur.

    • Additives: Add Tungsten (VI) Oxide (WO₃) powder (~10 mg) to the sample capsule.

      • Reason: WO₃ acts as a combustion aid and prevents the formation of non-volatile metal sulfates/halides that would skew results [1].

    • Sulfur Trap: Ensure the reduction tube contains a copper layer to trap excess oxygen and reduce NOₓ, but be aware that halogens (Br, Cl) must be accounted for. Modern analyzers use specific halogen traps (e.g., silver wool) to prevent interference with the thermal conductivity detector (TCD).

  • Data Validation:

    • Run a standard sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) standard before the sample to calibrate for Sulfur and Nitrogen response factors.

Part 4: Interpreting the Data (Case Study)

How do you distinguish a "Good" product from a "Bad" one using the calculations from Part 1?

Scenario: You have received three batches of 5-Bromo-3-chlorothiophene-2-carbonitrile. All show >98% purity by HPLC.

ElementTheoretical Batch A (High Quality) Batch B (Wet/Solvent) Batch C (Inorganic Salt)
% Carbon 26.99 26.95 (

-0.04)
25.80 (

-1.19)
24.50 (

-2.49)
% Hydrogen 0.45 0.48 (

+0.03)
1.20 (

+0.75)
0.42 (

-0.03)
% Nitrogen 6.30 6.28 (

-0.02)
6.10 (

-0.20)
5.70 (

-0.60)
Diagnosis PASS FAIL FAIL
Root Cause Pure CompoundResidual Moisture/SolventTrapped NaCl/KBr salts

Analysis:

  • Batch A: Matches theoretical values within experimental error (±0.4%).

  • Batch B: The High Hydrogen (1.20%) is the giveaway. Even though HPLC says 98%, the sample contains significant water or solvent.

  • Batch C: All percentages are uniformly lower than theoretical. This "dilution effect" indicates the presence of non-combustible inorganic salts (like NaCl from the cyanation step) which HPLC detectors (UV-Vis) are blind to.

References

  • Microanalysis of Sulfur-Containing Organics.Journal of Analytical Chemistry. Methodologies for combustion of thiophenes using WO3 aids.
  • Synthesis of Halogenated Thiophenes. BenchChem Technical Library.

  • Comparison of Analytical Techniques. ResearchGate. Overview of NMR vs EA sensitivity.

  • PubChem Compound Summary: 3-Bromo-5-chlorothiophene-2-carbonitrile. National Library of Medicine. (Note: Isomer comparison).

  • Elemental Analysis Calculator. University of Manchester. Standard protocols for CHNS calculation.

Validating the Structure of 5-Bromo-3-chlorothiophene-2-carbonitrile Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Analytical Challenge: Regiochemistry in Poly-Halogenated Thiophenes

5-Bromo-3-chlorothiophene-2-carbonitrile is a highly functionalized heterocyclic building block extensively utilized in drug discovery and materials science. Its synthetic utility is driven by the differential reactivity of its halogens. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) or nucleophilic aromatic substitutions, the C5-bromine undergoes oxidative addition much faster than the C3-chlorine due to the weaker C–Br bond dissociation energy[1].

However, proving that a reaction occurred exclusively at the C5 position—without off-target C3-chlorine substitution or degradation of the C2-carbonitrile—presents a significant analytical hurdle. This guide objectively compares the performance of three leading analytical modalities, providing researchers with a self-validating workflow to unequivocally confirm the structural fidelity of these derivatives.

Comparative Analysis of Structural Validation Modalities

To establish a rigorous structural proof, scientists must move beyond basic characterization and employ orthogonal techniques that validate both the atomic composition and the 3D topology of the molecule.

Modality A: Multi-Dimensional NMR Spectroscopy (The Gold Standard)

Mechanism & Causality: Relying solely on 1D


H-NMR is fundamentally insufficient for this specific scaffold. Because the thiophene core retains only a single proton (at C4) after substitution, a 1D spectrum will merely display a shift in the singlet's resonance. This shift cannot definitively rule out an isomeric C3-substitution. To establish absolute causality between the synthetic reaction and the final structure, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps the 2-bond and 3-bond scalar couplings (

and

) between the C4 proton and the newly introduced C5 substituent, providing an absolute topological map of the regiochemistry[2][3].
Modality B: LC-HRMS/MS (High-Throughput Isotopic Confirmation)

Mechanism & Causality: While High-Resolution Mass Spectrometry (HRMS) cannot easily distinguish between C3 and C5 positional isomers (as they share identical exact masses), it is the premier tool for confirming halogen retention. The natural isotopic abundance of chlorine (


Cl and 

Cl) creates a distinct 3:1 ratio in the mass spectrum. Conversely, bromine exhibits a ~1:1 ratio of

Br to

Br. A successful C5-substitution will result in the complete loss of the 1:1 bromine signature while strictly preserving the 3:1 chlorine signature. Furthermore, tandem MS (MS/MS) fragmentation provides structural clues, as halogenated thiophenes typically undergo distinct dissociation mechanisms upon collision-induced dissociation (CID)[4].
Modality C: Single-Crystal X-Ray Diffraction (XRD)

Mechanism & Causality: XRD serves as the absolute arbiter of 3D spatial configuration. It bypasses the inferential nature of NMR and MS by directly mapping electron density. While it provides undeniable proof of regiochemistry and absolute configuration, its performance is heavily bottlenecked by the thermodynamic requirement of growing a diffraction-quality single crystal.

Quantitative Performance Comparison

The following table summarizes the operational performance and analytical resolution of each modality when applied to 5-Bromo-3-chlorothiophene-2-carbonitrile derivatives.

Analytical ModalityRegiochemical ResolutionHalogen ConfirmationSample RequirementThroughputCost per Sample
2D NMR (HMBC/HSQC) High (Topological mapping)Indirect (via

C shifts)
5 – 15 mgMediumModerate
LC-HRMS/MS Low (Isomers share

)
Absolute (Isotope patterns)< 0.1 mgHighLow
X-Ray Crystallography Absolute (3D coordinates)Absolute (Electron density)Single crystalLowHigh

Mechanistic Workflows & Visualizations

To ensure structural integrity, we recommend a sequential validation workflow that leverages the high-throughput nature of LC-HRMS before committing to time-intensive NMR or XRD analysis.

ValidationWorkflow Start 5-Bromo-3-chlorothiophene- 2-carbonitrile Derivative LCMS LC-HRMS Analysis (Isotopic Pattern) Start->LCMS Decision1 Mass & Isotope Match? LCMS->Decision1 NMR 1D & 2D NMR (HMBC) (Regiochemical Mapping) Decision2 C5 Substitution Confirmed? NMR->Decision2 XRD X-Ray Crystallography (3D Spatial Resolution) Valid Structure Validated XRD->Valid Confirmed Fail Reject / Re-purify XRD->Fail Failed Decision1->NMR Yes Decision1->Fail No Decision2->XRD Ambiguous Decision2->Valid Yes

Caption: Structural validation workflow for halogenated thiophene derivatives.

MSPathway Parent Molecular Ion [M+H]+ (Cl Isotope Pattern) LossCN [-26 Da] Loss of CN Parent->LossCN Low CID LossCl [-35 Da] Loss of Cl Parent->LossCl High CID Fragment Thiophene Core Cation LossCN->Fragment Further MS/MS LossCl->Fragment Further MS/MS

Caption: Collision-induced dissociation (CID) pathways for thiophene-2-carbonitriles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the experiment inherently checks its own calibration and signal integrity before yielding final data.

Protocol 1: 2D NMR (HMBC) Acquisition for Regiochemical Assignment

Self-Validating Principle: This protocol utilizes an internal chemical shift lock and a rapid 1D


C prescan to validate signal-to-noise (S/N) ratios before committing to expensive, multi-hour 2D acquisition time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the highly purified derivative in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (set to 0.00 ppm).
  • Shimming & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) to ensure a line width of < 0.5 Hz for the TMS peak. This validates magnetic field homogeneity.

  • 1D Prescan Validation: Acquire a standard 1D

    
    H spectrum (16 scans) and a rapid 1D 
    
    
    
    C spectrum (256 scans). Validation Check: Ensure the quaternary carbon signals (C2, C3, C5) are clearly visible above the noise floor (S/N > 10). If not, increase the sample concentration.
  • 2D HMBC Acquisition: Set the long-range coupling constant (

    
    ) evolution time to 8 Hz, which is optimal for the rigid thiophene ring system. Acquire the HMBC spectrum with 256 
    
    
    
    increments and 32 scans per increment.
  • Data Interpretation: Map the cross-peaks. A definitive

    
     correlation between the isolated C4 proton and the first carbon of the newly attached C5-substituent confirms successful, regioselective coupling.
    
Protocol 2: LC-HRMS/MS Isotopic Pattern Analysis

Self-Validating Principle: The protocol utilizes a dual-collision energy approach and a pre-run tuning mix to validate mass accuracy and instrument calibration prior to sample injection.

Step-by-Step Methodology:

  • Calibration: Infuse a standard tuning mix (e.g., sodium formate or proprietary tune mix) to calibrate the TOF or Orbitrap mass analyzer. Validation Check: Mass accuracy must be verified at < 2 ppm error.

  • Chromatography: Inject 1

    
    L of a 1 
    
    
    
    g/mL sample (dissolved in MeOH/H
    
    
    O) onto a C18 UPLC column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to separate the target compound from any unreacted starting material.
  • Full Scan MS (Isotope Validation): Acquire data in positive electrospray ionization (ESI+) mode. Extract the [M+H]

    
     peak. Validation Check: Quantify the M to M+2 ratio. A ratio of ~3:1 confirms the retention of the C3-chlorine and the successful displacement of the C5-bromine.
    
  • MS/MS Fragmentation (CID): Isolate the[M+H]

    
     precursor and apply a normalized collision energy (NCE) ramp (20–40 eV). Look for the characteristic neutral loss of 26 Da (CN radical), which validates the integrity of the C2-carbonitrile group prior to halogen cleavage[4].
    

References

  • [1] A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications. Benchchem. 1

  • [4] Mechanism and Structure in Mass Spectrometry: A Comparison with Other Chemical Processes. Researcher.Life. 4

  • [2] Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. 2

  • [3] Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. ACS Omega. 3

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for 5-Bromo-3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the safe handling of 5-Bromo-3-chlorothiophene-2-carbonitrile (CAS No. 2091365-74-9). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are synthesized from the hazard profiles of structurally analogous halogenated and nitrilated thiophenes. This guide is intended for researchers, scientists, and drug development professionals to establish a robust safety framework, minimizing risk and ensuring operational integrity.

Hazard Assessment and Risk Analysis

The molecular structure of 5-Bromo-3-chlorothiophene-2-carbonitrile, featuring a thiophene ring substituted with bromine, chlorine, and a nitrile group, suggests a profile of significant toxicity and reactivity. Analysis of closely related compounds allows for a presumptive hazard classification, which should be used to guide all handling procedures.

Table 1: Presumptive Hazard Profile

Hazard Class Assumed Classification and Rationale Supporting Evidence from Analogues
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. The presence of halogen and nitrile functionalities often contributes to systemic toxicity. 5-Bromothiophene-2-carbonitrile and Methyl 5-bromo-3-chlorothiophene-2-carboxylate are both classified as harmful via oral, dermal, and inhalation routes.[1][2]
Skin Corrosion/Irritation Causes skin irritation. Halogenated aromatics are known skin irritants. Structurally similar compounds are consistently categorized as causing skin irritation.[1][2][3]
Eye Damage/Irritation Causes serious eye irritation. This is a common hazard for reactive organic compounds. Analogues such as 2-Bromo-5-chlorothiophene and 5-Bromothiophene-2-carbonitrile are listed as causing serious eye irritation.[1][3]
Respiratory Irritation May cause respiratory irritation. Volatile or aerosolized particles can irritate the respiratory tract. 3-Bromo-5-chlorothiophene-2-carboxylic acid is noted to potentially cause respiratory irritation.[4]

| Combustibility | Potentially combustible. While not always highly flammable, many thiophene derivatives are combustible liquids. | 2-Bromo-5-chlorothiophene is listed as a combustible liquid.[3] Thiophenes, in general, should be kept away from ignition sources.[5][6] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.

Table 2: Required Personal Protective Equipment

PPE Category Item Specification Rationale & Best Practices
Eye & Face Protection Tightly-fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). Causality: Protects against splashes and potential vapors. Standard safety glasses do not provide an adequate seal against chemical vapors or splashes.[7][8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Causality: Prevents dermal absorption, a primary route of exposure. Always inspect gloves for tears or degradation before use. For prolonged contact, select gloves with a breakthrough time greater than the planned duration of the task.[6][7] Contaminated gloves must be removed and disposed of immediately as hazardous waste.[9]
Skin & Body Protection A flame-resistant laboratory coat, fully buttoned. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Causality: Protects skin and personal clothing from contamination. Flame-resistant material is a necessary precaution given the combustibility of related compounds.[6][7]

| Respiratory Protection | Primary: All handling must occur within a certified chemical fume hood. Secondary: If a fume hood is not available or ventilation is deemed insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required. | Causality: Prevents inhalation of harmful vapors or aerosols. A fume hood is the most effective engineering control for containing volatile hazardous substances.[5][7][9] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling 5-Bromo-3-chlorothiophene-2-carbonitrile.

Step 1: Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment within the fume hood before starting the procedure to minimize movement of the open container.

  • Confirm Emergency Access: Verify that a safety shower and eyewash station are unobstructed and readily accessible.[7]

  • Don PPE: Put on all required personal protective equipment as detailed in Table 2 before entering the designated work area.

Step 2: Handling
  • Containment: Conduct all weighing, transfers, and manipulations of the compound exclusively within the chemical fume hood.[9]

  • Minimize Exposure: Avoid direct contact with the skin, eyes, and clothing.[7] Do not inhale any dust or vapors.

  • Controlled Dispensing: If working with a solid, transfer it carefully to avoid creating dust. If preparing a solution, add the compound slowly to the solvent.

  • Sealed Containers: Keep the primary container tightly sealed when not in active use.[5]

Step 3: Post-Handling
  • Decontaminate: Thoroughly clean the work surface within the fume hood upon completion.

  • Dispose of Consumables: Place all contaminated single-use items (e.g., gloves, pipette tips, weighing paper) into a designated hazardous waste container.[9]

  • Personal Hygiene: After removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[7]

G cluster_prep Step 1: Preparation cluster_handle Step 2: Handling (Inside Fume Hood) cluster_post Step 3: Post-Handling prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Check Safety Stations prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh & Transfer prep4->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean Work Area handle3->post1 Procedure Complete post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Fig. 1: Step-by-step safe handling workflow.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Table 3: Emergency Response Protocol

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately. Keep them warm and at rest. Seek immediate medical attention.[3][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][10]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label.[11] |

Spill Response
  • Small Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the material into a sealed, labeled container for hazardous waste disposal.[9][12]

  • Large Spills: Evacuate the area immediately and activate your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[9]

Waste Disposal and Decontamination

5-Bromo-3-chlorothiophene-2-carbonitrile is a halogenated organic compound and must be disposed of as hazardous waste in compliance with all local, state, and federal regulations.

  • Waste Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[12][13]

  • Waste Container: Collect all waste containing this compound (including reaction residues and contaminated materials) in a designated, compatible, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[9][12]

  • Container Management: Keep the waste container sealed at all times, except when adding waste. Store it in a cool, well-ventilated area away from incompatible materials.[5][12]

  • Professional Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service.[8] Incineration is a common and effective disposal method for halogenated organic compounds.[14][15]

G start Waste Generated (Residues & Contaminated Items) segregate Segregate as 'Halogenated Organic Waste' start->segregate container Place in Designated, Compatible Container segregate->container labeling Label Container with 'Hazardous Waste' & Full Chemical Name container->labeling storage Seal and Store Securely in Ventilated Area labeling->storage end Arrange for Pickup by Licensed Disposal Service storage->end

Fig. 2: Disposal pathway for halogenated waste.

References

  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. (n.d.). BenchChem.
  • MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Sciencelab.com.
  • Personal protective equipment for handling 2-Chloro-3-(dibromomethyl)thiophene. (2025, December). BenchChem.
  • Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
  • Thiophene Safety Data Sheet. (n.d.). Chemwatch.
  • Hazardous Substance Fact Sheet: Thiophene. (n.d.). New Jersey Department of Health.
  • Standard Operating Procedure for Use of Halogenated Organic Liquids. (n.d.). University of Illinois Urbana-Champaign, Braun Research Group.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency.
  • Hazardous Waste Segregation. (n.d.). Unknown Source.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 04). ResearchGate.
  • SAFETY DATA SHEET: 2-Bromo-5-chlorothiophene. (2025, September 10). Thermo Fisher Scientific.
  • 5-Bromothiophene-2-carbonitrile. (n.d.). PubChem.
  • Methyl 5-bromo-3-chlorothiophene-2-carboxylate. (n.d.). Achmem.
  • 3-Bromo-5-chlorothiophene-2-carboxylic acid. (n.d.). Achmem.
  • 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures. (n.d.). BenchChem.
  • SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.
  • SAFETY DATA SHEET: 2,5-Dibromo-3-chlorothiophene. (2022, December 12). Apollo Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.